molecular formula C21H27NO3 B2689726 (R)-BMS-816336 CAS No. 1009583-20-3; 1009583-83-8

(R)-BMS-816336

货号: B2689726
CAS 编号: 1009583-20-3; 1009583-83-8
分子量: 341.451
InChI 键: OAAZMUGLOXGVNH-QKVOFEMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-BMS-816336 is a useful research compound. Its molecular formula is C21H27NO3 and its molecular weight is 341.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c23-18-11-22(12-18)19(24)10-21(15-4-2-1-3-5-15)16-6-13-7-17(21)9-14(8-16)20(13)25/h1-5,13-14,16-18,20,23,25H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAZMUGLOXGVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2O)CC1C3(CC(=O)N4CC(C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009583-20-3, 1009365-98-3
Record name BMS 816336
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009583203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-816336
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009365983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-816336
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLF8J24L87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of (R)-BMS-816336: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document details the core mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting Glucocorticoid Metabolism

This compound exerts its therapeutic effect by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is a critical component of glucocorticoid metabolism, responsible for the conversion of inactive cortisone to active cortisol within target tissues.[1][2] By blocking this conversion, this compound effectively reduces intracellular concentrations of cortisol, thereby mitigating the downstream effects of excessive glucocorticoid signaling. This targeted approach is particularly relevant in the context of metabolic disorders, where elevated local cortisol levels are implicated in the pathogenesis of insulin resistance, obesity, and type 2 diabetes.[3][4][5]

The primary therapeutic hypothesis is that by reducing tissue-specific cortisol levels, particularly in adipose and hepatic tissues, this compound can improve insulin sensitivity and glucose homeostasis.[1][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its related compounds.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against 11β-HSD1

CompoundTargetSpeciesIC50 (nM)Selectivity vs. 11β-HSD2
This compound 11β-HSD1Human14.5[6]>10,000-fold
11β-HSD1Mouse50.3[6]Not Reported
11β-HSD1Cynomolgus Monkey16[6]Not Reported
BMS-816336 (racemate) 11β-HSD1Human3.0[7]>10,000-fold
11β-HSD1MouseNot ReportedNot Reported
(Rac)-BMS-816336 11β-HSD1Human10[8]Not Reported
11β-HSD1Mouse68[8]Not Reported

Table 2: In Vivo Pharmacodynamic Activity of BMS-816336

SpeciesModelEndpointED50
Cynomolgus MonkeyNot SpecifiedNot Specified0.12 mg/kg
MouseDiet-Induced Obese (DIO)Not Specified8.6 mg/kg[7]

Experimental Protocols

The following are representative, detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established scientific literature and are intended to provide a framework for similar investigations.

In Vitro 11β-HSD1 Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Glucose-6-phosphate (for NADPH regeneration)

  • Glucose-6-phosphate dehydrogenase (for NADPH regeneration)

  • Test compound (this compound)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Stop solution (e.g., glycyrrhetinic acid)

  • Detection reagents (e.g., cortisol-specific antibody and a labeled secondary detection molecule for homogeneous time-resolved fluorescence - HTRF)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Prepare an enzyme master mix containing recombinant 11β-HSD1, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in assay buffer.

  • Add the enzyme master mix to the wells containing the test compound.

  • Initiate the enzymatic reaction by adding the substrate, cortisone.

  • Incubate the plate at 37°C for a defined period (e.g., 25 minutes).[9]

  • Stop the reaction by adding the stop solution.

  • Add the detection reagents (e.g., anti-cortisol cryptate and cortisol-XL665 for HTRF) and incubate at room temperature for a specified time (e.g., 2 hours).[9]

  • Read the plate using a suitable plate reader (e.g., HTRF-compatible reader).

  • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Pharmacodynamics Study in Diet-Induced Obese (DIO) Mice

This protocol outlines a general procedure to evaluate the in vivo efficacy of a test compound in a mouse model of diet-induced obesity.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Standard chow diet

  • Test compound (this compound)

  • Vehicle for dosing

  • Equipment for oral gavage

  • Blood collection supplies

  • Analytical equipment for measuring relevant biomarkers (e.g., glucose, insulin, cortisol)

Procedure:

  • Induce obesity in a cohort of male C57BL/6J mice by feeding them a high-fat diet for a specified period (e.g., 8-16 weeks). A control group is maintained on a standard chow diet.[10][11]

  • Monitor body weight and food intake regularly to confirm the development of obesity.

  • Randomize the obese mice into treatment and vehicle control groups.

  • Administer the test compound or vehicle orally once daily for the duration of the study.

  • Monitor body weight and food intake daily.

  • At specified time points during the study, perform an oral glucose tolerance test (OGTT) to assess glucose homeostasis.[12] This involves fasting the mice, administering a bolus of glucose via oral gavage, and measuring blood glucose levels at various time points post-administration.

  • At the end of the study, collect terminal blood samples for analysis of plasma insulin, lipids, and drug concentration.

  • Collect tissues of interest (e.g., liver, adipose tissue) for ex vivo analysis of 11β-HSD1 activity to confirm target engagement. This can be done by measuring the conversion of radiolabeled cortisone to cortisol.[9]

  • Analyze the data to determine the effect of the test compound on body weight, glucose tolerance, and other metabolic parameters.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of 11β-HSD1 Inhibition

G cluster_0 Adipose/Hepatic Cell Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) HSD1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Gene_Expression Altered Gene Expression GR->Gene_Expression Insulin_Resistance ↑ Gluconeogenesis ↓ Glucose Uptake ↑ Insulin Resistance Gene_Expression->Insulin_Resistance BMS816336 This compound BMS816336->HSD1

Caption: Inhibition of 11β-HSD1 by this compound blocks cortisol production.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_workflow In Vivo Efficacy Workflow start Induce Obesity in Mice (High-Fat Diet) randomize Randomize Mice (Treatment vs. Vehicle) start->randomize dose Daily Oral Dosing (this compound or Vehicle) randomize->dose monitor Monitor Body Weight & Food Intake dose->monitor ogtt Oral Glucose Tolerance Test (OGTT) dose->ogtt monitor->ogtt terminate Terminal Blood & Tissue Collection monitor->terminate ogtt->terminate analyze Analyze Data (Metabolic Parameters, Target Engagement) terminate->analyze end Efficacy Assessment analyze->end

Caption: Workflow for assessing the in vivo efficacy of this compound.

Clinical Development Overview

This compound has been evaluated in Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetic profile in healthy subjects. A key study, identified by the clinical trial identifier NCT00979368, was a single ascending dose study in healthy male volunteers.[5][13] The primary objectives of such studies are to determine the maximum tolerated dose and to characterize how the drug is absorbed, distributed, metabolized, and excreted by the human body. The successful completion of these early-phase trials is a critical step in the further development of this compound as a potential therapeutic agent for metabolic diseases.

References

The Discovery and Synthesis of (R)-BMS-816336: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BMS-816336 is the (R,R)-enantiomer of BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The 11β-HSD1 enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, and its inhibition is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and for conditions associated with excess glucocorticoid activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

Discovery and Rationale

The discovery of BMS-816336 and its enantiomer, this compound, stemmed from a lead optimization program targeting novel inhibitors of 11β-HSD1. The core of the molecule is a hydroxy-substituted adamantyl acetamide structure. The desired clinical candidate, BMS-816336, is the (2S,6S)-enantiomer, which exhibits high potency and selectivity for 11β-HSD1.[1] However, characterization of the (2R,6R)-enantiomer, this compound, was crucial for understanding the stereochemical requirements for potent inhibition of the enzyme.

Lead Optimization Strategy

The development of the adamantyl acetamide scaffold was the result of a systematic exploration of various chemical motifs to achieve high potency, selectivity, and favorable pharmacokinetic properties. The process likely involved iterative cycles of design, synthesis, and biological testing to refine the structure-activity relationship (SAR).

cluster_0 Lead Generation cluster_1 Lead Optimization cluster_2 Candidate Selection High-Throughput Screening High-Throughput Screening Scaffold Hopping Scaffold Hopping High-Throughput Screening->Scaffold Hopping Initial Hits Known Compounds Known Compounds Known Compounds->Scaffold Hopping SAR Studies SAR Studies Scaffold Hopping->SAR Studies Adamantane Scaffold ADME Profiling ADME Profiling SAR Studies->ADME Profiling ADME Profiling->SAR Studies BMS-816336 (S,S) BMS-816336 (S,S) ADME Profiling->BMS-816336 (S,S) Optimal Potency & PK This compound (R,R) This compound (R,R) BMS-816336 (S,S)->this compound (R,R) Stereoisomer

Figure 1: Drug Discovery Workflow for BMS-816336.

Synthesis of this compound

A specific, detailed enantioselective synthesis for this compound is not extensively described in the primary literature, which focuses on the clinically investigated (S,S)-enantiomer. However, a synthetic route can be proposed based on the synthesis of the racemic mixture followed by chiral separation.

Racemic Synthesis

The synthesis of the racemic compound involves a multi-step process starting from commercially available materials. The key steps include the formation of the adamantane core, followed by coupling with the azetidine moiety.

Chiral Separation

The enantiomers of the racemic mixture can be separated using chiral chromatography. While the primary literature focuses on isolating the (S,S)-enantiomer, the same principle applies to the isolation of the (R,R)-enantiomer.

Biological Activity and Data

This compound is a potent inhibitor of 11β-HSD1 across multiple species, although it is less potent than its (S,S)-enantiomer, BMS-816336.

In Vitro Inhibition of 11β-HSD1

The inhibitory activity of this compound was determined using in vitro enzyme assays.

CompoundHuman 11β-HSD1 IC50 (nM)Mouse 11β-HSD1 IC50 (nM)Cynomolgus Monkey 11β-HSD1 IC50 (nM)
This compound 14.550.316
BMS-816336 ((S,S)-enantiomer)3.0Not ReportedNot Reported

Data sourced from MedChemExpress and DC Chemicals, citing Ye et al., 2017.

Pharmacokinetics and In Vivo Efficacy

Detailed pharmacokinetic and in vivo efficacy data for this compound are not publicly available. The focus of preclinical and clinical development has been on the more potent (S,S)-enantiomer, BMS-816336. For BMS-816336, it is orally bioavailable in preclinical species, with a predicted short half-life in humans.[1] A safety and tolerability study of single oral doses of BMS-816336 has been completed in healthy male subjects.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme. This enzyme is a critical component of the glucocorticoid activation pathway within target tissues.

The 11β-HSD1 Signaling Pathway

11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol (corticosterone in rodents) in a variety of tissues, including the liver, adipose tissue, and the brain. This intracellular amplification of glucocorticoid signaling can contribute to the pathophysiology of metabolic and inflammatory diseases.

cluster_0 Cellular Environment Cortisone (inactive) Cortisone (inactive) 11beta-HSD1 11beta-HSD1 Cortisone (inactive)->11beta-HSD1 Substrate Cortisol (active) Cortisol (active) 11beta-HSD1->Cortisol (active) Conversion Glucocorticoid Receptor Glucocorticoid Receptor Cortisol (active)->Glucocorticoid Receptor Binding Gene Transcription Gene Transcription Glucocorticoid Receptor->Gene Transcription Activation This compound This compound This compound->11beta-HSD1 Inhibition

Figure 2: 11β-HSD1 Signaling Pathway Inhibition.

Experimental Protocols

Proposed Synthesis of Racemic BMS-816336

A detailed experimental protocol for the synthesis of this compound is not available. The following is a generalized protocol for the synthesis of the racemic mixture, based on the procedures for similar compounds.

Step 1: Synthesis of the Adamantane Intermediate This step would involve the construction of the 2-phenyl-2,6-dihydroxyadamantane core. This is a complex multi-step synthesis likely starting from adamantane or a substituted adamantane precursor.

Step 2: Coupling with the Azetidine Moiety The dihydroxyadamantane intermediate is then coupled with a protected 3-hydroxyazetidine derivative. This is typically achieved via an amide bond formation reaction.

Step 3: Deprotection and Purification The final step involves the removal of any protecting groups and purification of the racemic product by chromatography.

Chiral Separation

The racemic mixture is subjected to chiral High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.

  • Column: A chiral stationary phase column (e.g., Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane and a polar organic solvent such as ethanol or isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.

  • Detection: UV detection at an appropriate wavelength.

The fractions corresponding to the two enantiomers are collected separately, and the solvent is removed to yield the pure enantiomers.

11β-HSD1 Inhibition Assay

The in vitro inhibitory activity of this compound against 11β-HSD1 can be determined using a biochemical assay.

  • Enzyme Source: Recombinant human, mouse, or cynomolgus monkey 11β-HSD1.

  • Substrate: Cortisone.

  • Cofactor: NADPH.

  • Assay Principle: The assay measures the conversion of cortisone to cortisol. This can be quantified using various methods, such as scintillation proximity assay (SPA) with a tritiated substrate, or by LC-MS/MS analysis of the product.

  • Procedure: The enzyme is incubated with the substrate, cofactor, and varying concentrations of the inhibitor. The amount of product formed is measured, and the IC50 value is calculated by fitting the data to a dose-response curve.

Conclusion

This compound is a potent inhibitor of 11β-HSD1, albeit with lower potency than its corresponding (S,S)-enantiomer. The discovery and characterization of both enantiomers have been instrumental in defining the stereochemical requirements for high-affinity binding to the 11β-HSD1 enzyme. While the clinical development has focused on the more active enantiomer, the data and synthetic strategies outlined in this guide provide a valuable resource for researchers in the field of metabolic and inflammatory diseases. The continued exploration of 11β-HSD1 inhibitors holds promise for the development of novel therapeutics.

References

An In-depth Technical Guide to (R)-BMS-816336: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and pharmacological profile of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

This compound is a novel, orally active small molecule. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-((1R,2R,3S,5R,6R)-6-hydroxy-2-phenyladamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one[1]
CAS Number 1009583-83-8[2]
Chemical Formula C₂₁H₂₇NO₃[1]
SMILES C1C2CC3CC(C2O)CC1C3(CC(=O)N4CC(C4)O)c5ccccc5

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 341.44 g/mol [2]
Appearance Solid[3]
Solubility Soluble in DMSO. In a formulation of 10% DMSO and 90% corn oil, the solubility is ≥ 7.5 mg/mL (21.97 mM). In a formulation of 10% DMSO and 90% (20% SBE-β-CD in saline), the solubility is also ≥ 7.5 mg/mL (21.97 mM).[2]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] 11β-HSD1 is an enzyme that primarily acts as a reductase in target tissues, converting inactive cortisone to active cortisol. This local activation of glucocorticoids can then lead to the activation of the glucocorticoid receptor (GR), which in turn modulates the transcription of various genes. By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active glucocorticoids, thereby mitigating their downstream effects.

The signaling pathway of 11β-HSD1 involves the conversion of cortisone to cortisol, which then binds to the glucocorticoid receptor. This complex translocates to the nucleus and acts as a transcription factor, influencing the expression of genes involved in various processes, including metabolism and inflammation.

Caption: Simplified signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

Pharmacological Properties

This compound has demonstrated potent and selective inhibition of 11β-HSD1 across different species.

In Vitro Potency

Table 3: In Vitro Inhibitory Activity of this compound

TargetSpeciesIC₅₀ (nM)
11β-HSD1Human14.5[4]
11β-HSD1Mouse50.3[4]
11β-HSD1Cynomolgus Monkey16[4]
Pharmacokinetics

Pharmacokinetic data for this compound from preclinical studies are limited in the public domain. A Phase 1 clinical trial (NCT00979368) has been completed to evaluate the safety, tolerability, and pharmacokinetics of single oral doses in healthy male subjects; however, the results have not yet been publicly released.

Table 4: Preclinical Pharmacokinetic Profile of this compound

SpeciesParameterValue
Rat, Dog, Cynomolgus MonkeyOral Bioavailability (%F)20 - 72%

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies relevant to the evaluation of this compound.

In Vitro 11β-HSD1 Inhibition Assay

A common method to determine the in vitro potency of 11β-HSD1 inhibitors is a cell-free enzymatic assay.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

  • Reagents and Materials:

    • Recombinant human 11β-HSD1 enzyme

    • Cortisone (substrate)

    • NADPH (cofactor)

    • Anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate)

    • Cortisol labeled with an acceptor fluorophore (e.g., d2)

    • Assay buffer (e.g., phosphate buffer, pH 7.4)

    • Test compound (this compound) at various concentrations

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add the test compound dilutions, recombinant 11β-HSD1 enzyme, and NADPH.

    • Initiate the enzymatic reaction by adding the substrate, cortisone.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add the HTRF detection reagents (anti-cortisol antibody-cryptate and cortisol-d2).

    • Incubate at room temperature for a specified period to allow for antibody-antigen binding.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at the emission wavelengths of the donor and acceptor fluorophores.

    • The ratio of the acceptor to donor fluorescence is proportional to the amount of cortisol produced.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and validation of 11β-HSD1 inhibitors.

G cluster_discovery Discovery Phase cluster_validation Validation & Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening (HTRF or similar assay) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Chemistry Hit_ID->Hit_to_Lead In_Vitro_Potency In Vitro Potency & Selectivity (IC₅₀ determination) Hit_to_Lead->In_Vitro_Potency ADME In Vitro ADME Profiling (Metabolic stability, permeability) In_Vitro_Potency->ADME In_Vivo_PK In Vivo Pharmacokinetics (Rodent models) ADME->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (e.g., in DIO mice) In_Vivo_PK->In_Vivo_PD Lead_Opt Lead Optimization In_Vivo_PD->Lead_Opt Lead_Opt->In_Vitro_Potency Candidate_Selection Candidate Selection Lead_Opt->Candidate_Selection Tox Toxicology Studies Candidate_Selection->Tox IND IND-Enabling Studies Tox->IND

Caption: A generalized workflow for the discovery and development of 11β-HSD1 inhibitors.

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1 with promising therapeutic potential. Its ability to modulate local glucocorticoid levels in tissues makes it an interesting candidate for the treatment of metabolic diseases. Further disclosure of data from clinical trials will be crucial in fully elucidating its clinical efficacy and safety profile.

References

(R)-BMS-816336: A Technical Guide to a Novel 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1009583-83-8

This technical guide provides an in-depth overview of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glucocorticoid metabolism.

Introduction

This compound is the (R)-enantiomer of BMS-816336, a clinical candidate developed for the treatment of type 2 diabetes and other metabolic disorders. Its mechanism of action centers on the inhibition of 11β-HSD1, an enzyme crucial for the intracellular regeneration of active cortisol from inactive cortisone. By blocking this enzyme, this compound effectively reduces local cortisol concentrations in key metabolic tissues, such as the liver and adipose tissue, thereby mitigating the detrimental effects of excess glucocorticoid signaling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1009583-83-8
Molecular Formula C₂₁H₂₇NO₃
Molecular Weight 341.44 g/mol

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the 11β-HSD1 enzyme. This enzyme is a key component of the glucocorticoid signaling pathway, which plays a central role in regulating metabolism, inflammation, and stress response.

The signaling pathway begins with the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal cortex to promote the synthesis and release of cortisol. While circulating cortisol levels are tightly regulated, intracellular cortisol concentrations can be amplified by the action of 11β-HSD1, which converts inactive cortisone into active cortisol. This localized increase in cortisol can lead to insulin resistance, increased glucose production, and fat accumulation, contributing to the pathophysiology of metabolic syndrome.

By inhibiting 11β-HSD1, this compound blocks this intracellular cortisol amplification, leading to improved insulin sensitivity and a better metabolic profile.

G Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary CRH (+) Adrenal_Cortex Adrenal_Cortex Pituitary->Adrenal_Cortex ACTH (+) Cortisone_inactive Cortisone (inactive) Adrenal_Cortex->Cortisone_inactive releases HSD11B1 11β-HSD1 Cortisone_inactive->HSD11B1 Cortisol_active Cortisol (active) Glucocorticoid_Receptor Glucocorticoid Receptor Cortisol_active->Glucocorticoid_Receptor activates HSD11B1->Cortisol_active conversion R_BMS_816336 This compound R_BMS_816336->HSD11B1 inhibits Metabolic_Effects Adverse Metabolic Effects (e.g., Insulin Resistance) Glucocorticoid_Receptor->Metabolic_Effects leads to

Figure 1. Mechanism of action of this compound in the cortisol signaling pathway.

Preclinical Data

In Vitro Potency

This compound has demonstrated potent inhibitory activity against 11β-HSD1 from multiple species. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

SpeciesIC₅₀ (nM)
Human14.5[1]
Mouse50.3[1]
Cynomolgus Monkey16[1]
In Vivo Efficacy

The in vivo efficacy of the racemate, BMS-816336, has been evaluated in diet-induced obese (DIO) mice. Oral administration of BMS-816336 resulted in a dose-dependent reduction in blood glucose levels.

Experimental Protocols

11β-HSD1 Enzyme Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro potency of inhibitors against 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • This compound or other test compounds

  • 96-well microplates

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to create a range of test concentrations.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.

  • Initiate the enzymatic reaction by adding the 11β-HSD1 enzyme and cortisone.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a quenching agent).

  • Quantify the amount of cortisol produced. This can be done using various methods, such as ELISA, HPLC, or a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.

  • Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

G start Start prep_reagents Prepare Reagents (Buffer, NADPH, Cortisone) start->prep_reagents prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_to_plate Add Reagents and Compound to 96-well Plate prep_reagents->add_to_plate prep_compound->add_to_plate initiate_reaction Initiate Reaction with 11β-HSD1 and Cortisone add_to_plate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Cortisol Production stop_reaction->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze end End analyze->end

Figure 2. Experimental workflow for the 11β-HSD1 enzyme inhibition assay.

Diet-Induced Obesity (DIO) Mouse Model (Representative Protocol)

This protocol outlines a general procedure for inducing obesity in mice to test the efficacy of anti-diabetic compounds.

Materials:

  • Male C57BL/6J mice (or other appropriate strain)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound formulation for oral administration

  • Vehicle control

  • Equipment for monitoring body weight, food intake, and blood glucose

Procedure:

  • Acclimate mice to the housing facility for at least one week.

  • Randomize mice into two groups: one to receive the HFD and the other to receive the standard chow diet.

  • Feed the mice their respective diets for a period sufficient to induce obesity and insulin resistance in the HFD group (typically 8-12 weeks).

  • Once the DIO phenotype is established, randomize the HFD-fed mice into treatment groups (e.g., vehicle control, different doses of this compound).

  • Administer the test compound or vehicle orally on a daily basis for the duration of the study (e.g., 2-4 weeks).

  • Monitor body weight, food intake, and fasting blood glucose levels regularly throughout the treatment period.

  • At the end of the study, additional endpoints can be assessed, such as glucose tolerance tests, insulin tolerance tests, and analysis of plasma and tissue biomarkers.

Pharmacokinetic Study in Cynomolgus Monkeys (Representative Protocol)

This protocol provides a general framework for assessing the pharmacokinetic properties of a test compound in non-human primates.

Materials:

  • Male or female cynomolgus monkeys

  • This compound formulation for intravenous (IV) and oral (PO) administration

  • Equipment for blood sample collection

  • Analytical instrumentation for quantifying the compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the animals overnight prior to dosing.

  • For IV administration, administer a single bolus dose of this compound into a saphenous vein.

  • For PO administration, deliver the compound via oral gavage.

  • Collect blood samples at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Process the blood samples to obtain plasma and store frozen until analysis.

  • Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.

  • Calculate key pharmacokinetic parameters, such as clearance, volume of distribution, half-life, and oral bioavailability, using appropriate software.

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1 with a promising preclinical profile for the treatment of type 2 diabetes and other metabolic disorders. Its mechanism of action, targeting the intracellular production of cortisol, offers a novel therapeutic approach to managing the complex pathophysiology of these diseases. Further investigation and clinical development are warranted to fully elucidate its therapeutic potential in humans.

References

In-Depth Technical Guide: (R)-BMS-816336

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme crucial in the tissue-specific regulation of glucocorticoids. By blocking the conversion of inactive cortisone to active cortisol within cells, this compound presents a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and other conditions associated with glucocorticoid excess. This document provides a comprehensive overview of the chemical properties, mechanism of action, and available preclinical data for this compound.

Chemical Identity

The precise chemical structure of this compound, including its stereochemistry, is critical for its biological activity.

IUPAC Name: 2-((1R,2R,3S,5R,6R)-6-hydroxy-2-phenyladamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one[1][2]

IdentifierValue
Molecular Formula C₂₁H₂₇NO₃
Molecular Weight 341.45 g/mol
CAS Number 1009583-83-8

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the selective inhibition of the 11β-HSD1 enzyme. This enzyme is a key component of the intracellular glucocorticoid signaling pathway.

11β-HSD1 Signaling Pathway:

11β-HSD1 is primarily a reductase in vivo, utilizing NADPH as a cofactor to convert inactive cortisone (in humans) or 11-dehydrocorticosterone (in rodents) to their active forms, cortisol and corticosterone, respectively. These active glucocorticoids then bind to the glucocorticoid receptor (GR), leading to the transcription of target genes that regulate a wide array of physiological processes, including glucose metabolism, lipid metabolism, and inflammation.

The activity of 11β-HSD1 is influenced by various signaling pathways, including those involving NF-κB and activator protein-1. Pro-inflammatory cytokines such as TNFα and IL-1β can up-regulate 11β-HSD1 expression in various cell types.

Below is a diagram illustrating the core mechanism of action of this compound.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cortisone Cortisone HSD11B1 11β-HSD1 (Enzyme) Cortisone->HSD11B1 Conversion Cortisol Cortisol HSD11B1->Cortisol Catalysis GR Glucocorticoid Receptor (GR) Cortisol->GR Binding Gene Target Gene Transcription GR->Gene Activation BMS816336 This compound BMS816336->HSD11B1 Inhibition

Caption: Mechanism of action of this compound.

Preclinical Data

This compound has demonstrated potent and selective inhibition of 11β-HSD1 in various preclinical models.

In Vitro Potency

The inhibitory activity of this compound against 11β-HSD1 has been quantified across different species.

SpeciesIC₅₀ (nM)
Human14.5[3][4]
Mouse50.3[3][4]
Cynomolgus Monkey16[3][4]
In Vivo Pharmacodynamics

The in vivo efficacy of this compound has been evaluated in animal models.

SpeciesED₅₀ (mg/kg)
Cynomolgus Monkey0.13
DIO (Diet-Induced Obese) MiceNot specified
Pharmacokinetics

This compound is orally bioavailable in preclinical species. Further details on its pharmacokinetic profile, such as half-life, clearance, and volume of distribution, are not yet publicly available.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary, the following outlines general methodologies for key assays used in the evaluation of 11β-HSD1 inhibitors.

11β-HSD1 Inhibition Assay (General Protocol)

This in vitro assay is designed to determine the concentration of an inhibitor required to reduce the activity of the 11β-HSD1 enzyme by 50% (IC₅₀).

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme_Prep Prepare 11β-HSD1 (e.g., human recombinant) Incubation Incubate enzyme, inhibitor, and substrate Enzyme_Prep->Incubation Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubation Substrate_Prep Prepare substrate solution (e.g., cortisone) Substrate_Prep->Incubation Detection Detect product formation (e.g., cortisol via LC-MS/MS) Incubation->Detection Analysis Calculate % inhibition and determine IC₅₀ Detection->Analysis

References

(R)-BMS-816336 molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (R)-BMS-816336

Core Subject: this compound

This compound is a potent and orally active small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is a key regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to the active glucocorticoid, cortisol.[3][4] By inhibiting 11β-HSD1, this compound and its related compounds effectively reduce the localized concentration of cortisol in tissues where the enzyme is expressed, such as adipose tissue and the liver.[3][5] This mechanism of action gives it therapeutic potential in the treatment of metabolic diseases, including type 2 diabetes and metabolic syndrome.[6][7]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValue
Molecular Formula C21H27NO3
Molecular Weight 341.44 g/mol [1][2]
CAS Number 1009583-83-8[1][2]

Quantitative Biological Data

The inhibitory activity of this compound and its related compound, BMS-816336, has been characterized across multiple species and cellular contexts. The following table summarizes key quantitative data.

CompoundParameterSpecies/Cell LineValue
This compound IC50Human 11β-HSD114.5 nM[1][2]
IC50Mouse 11β-HSD150.3 nM[1][2]
IC50Cynomolgus Monkey 11β-HSD116 nM[1][2]
BMS-816336 IC50Human 11β-HSD13.0 nM[6][8]
IC50HEK cells37.3 nM
IC503T3L1 cells28.6 nM
ED50Cynomolgus Monkeys0.12 mg/kg[7]
ED50Diet-Induced Obese (DIO) Mice8.6 mg/kg
Plasma EC50DIO Mice0.85 µM

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize the activity of BMS-816336 and its related compounds.

In Vitro 11β-HSD1 Inhibition Assay

The potency of this compound and BMS-816336 against 11β-HSD1 is determined using an in vitro enzymatic assay. A common method involves the use of human embryonic kidney (HEK-293) cells that are stably transfected to express human 11β-HSD1.

  • Cell Culture and Lysate Preparation: HEK-293 cells expressing 11β-HSD1 are cultured under standard conditions. The cells are harvested and lysed to release the enzyme.

  • Enzymatic Reaction: The cell lysate containing 11β-HSD1 is incubated with a specific concentration of the substrate (e.g., cortisone) and the cofactor NADPH.

  • Inhibitor Addition: Varying concentrations of the test compound, such as this compound, are added to the reaction mixture.

  • Quantification of Cortisol Production: The reaction is allowed to proceed for a set period, after which the amount of cortisol produced is quantified. This is typically done using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in cortisol production is determined as the IC50 value.

In Vivo Pharmacodynamic Studies in Cynomolgus Monkeys

To assess the in vivo efficacy of these compounds, pharmacodynamic studies are conducted in animal models.

  • Animal Model: Cynomolgus monkeys are often used as a relevant preclinical model.

  • Compound Administration: BMS-816336 is administered orally to the monkeys at various doses.

  • Cortisone Challenge: To measure the inhibition of 11β-HSD1 in vivo, a cortisone challenge is administered. This involves giving an oral dose of cortisone to the animals.

  • Blood Sampling and Analysis: Blood samples are collected at multiple time points after the cortisone challenge. The plasma concentrations of cortisol and cortisone are measured using LC-MS/MS.

  • ED50 Calculation: The dose of BMS-816336 that causes a 50% inhibition of the conversion of cortisone to cortisol is determined as the effective dose (ED50).[7]

Signaling Pathways and Mechanisms

11β-HSD1-Mediated Glucocorticoid Activation

This compound exerts its effects by inhibiting the 11β-HSD1 enzyme, which is located in the endoplasmic reticulum.[5] The enzyme utilizes NADPH as a cofactor, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH).[4] The inhibition of 11β-HSD1 by this compound blocks the conversion of inactive cortisone to active cortisol, thereby reducing the activation of the glucocorticoid receptor (GR).

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 H6PDH H6PDH NADPH NADPH H6PDH->NADPH generates NADP NADP+ HSD11B1->NADP Cortisol Cortisol (active) HSD11B1->Cortisol NADPH->HSD11B1 cofactor Cortisol_cyto Cortisol Cortisol->Cortisol_cyto GR Glucocorticoid Receptor (GR) GR_active Activated GR GR->GR_active activates Cortisol_cyto->GR GRE Glucocorticoid Response Elements GR_active->GRE translocates to nucleus and binds to Gene_transcription Gene Transcription GRE->Gene_transcription regulates BMS816336 This compound BMS816336->HSD11B1 inhibits

Caption: Mechanism of this compound action on glucocorticoid activation.

Regulation of 11β-HSD1 Expression

The expression of the gene encoding 11β-HSD1 (HSD11B1) is regulated by various factors, including proinflammatory cytokines. In inflammatory states, cytokines like TNF-α and IL-1β can upregulate 11β-HSD1 expression through the activation of transcription factors such as NF-κB and C/EBPβ.[9][10]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokines Proinflammatory Cytokines (e.g., TNF-α, IL-1β) MEK MEK cytokines->MEK activate NFkB_pathway NF-κB Pathway MEK->NFkB_pathway CEBPB_pathway C/EBPβ Pathway MEK->CEBPB_pathway NFkB NF-κB NFkB_pathway->NFkB activates and translocates CEBPB C/EBPβ CEBPB_pathway->CEBPB activates and translocates HSD11B1_promoter HSD11B1 Promoter NFkB->HSD11B1_promoter binds to CEBPB->HSD11B1_promoter binds to HSD11B1_gene 11β-HSD1 Gene (HSD11B1) HSD11B1_promoter->HSD11B1_gene initiates transcription of mRNA mRNA HSD11B1_gene->mRNA transcription HSD11B1_protein 11β-HSD1 Protein mRNA->HSD11B1_protein translation

Caption: Proinflammatory regulation of 11β-HSD1 expression.

References

(R)-BMS-816336: A Selective 11β-HSD1 Inhibitor for Glucocorticoid Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-BMS-816336 is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid signaling in key metabolic tissues, including the liver and adipose tissue. Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of various metabolic disorders, most notably type 2 diabetes and the metabolic syndrome. Developed by Bristol Myers Squibb, this compound has emerged as a promising therapeutic candidate due to its high potency, selectivity, and favorable preclinical pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and the methodologies employed in its evaluation.

Introduction to 11β-HSD1 and its Role in Disease

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor regulation of glucocorticoid action.[1][2] It is a bidirectional enzyme, but in vivo, it primarily functions as a reductase, converting inactive cortisone to the biologically active glucocorticoid, cortisol, thereby amplifying local glucocorticoid concentrations.[3][4] This tissue-specific regulation of cortisol levels is critical for maintaining metabolic homeostasis.

The expression of 11β-HSD1 is particularly high in metabolic tissues such as the liver and adipose tissue.[3] In these tissues, excessive glucocorticoid activity can lead to insulin resistance, increased glucose production, and adipocyte differentiation, all of which are hallmark features of the metabolic syndrome and type 2 diabetes.[5][6] Consequently, the selective inhibition of 11β-HSD1 has been identified as a promising therapeutic strategy to mitigate the detrimental effects of excess glucocorticoids in these tissues without causing systemic glucocorticoid deficiency.[2][6]

This compound: A Potent and Selective 11β-HSD1 Inhibitor

This compound is a novel, orally active small molecule inhibitor of 11β-HSD1.[7] It is the (R)-enantiomer of the racemate BMS-816336. The compound exhibits high potency and exceptional selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is crucial for avoiding adverse effects related to mineralocorticoid excess.[7]

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of cortisone to cortisol in target tissues. The decreased local cortisol levels lead to a reduction in glucocorticoid receptor activation and a subsequent amelioration of the downstream pathophysiological effects of glucocorticoid excess, such as insulin resistance and dyslipidemia.

Mechanism of 11β-HSD1 Inhibition by this compound cluster_ER Endoplasmic Reticulum Lumen Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol GR Glucocorticoid Receptor Cortisol->GR BMS This compound BMS->HSD11B1 Response Metabolic Effects (e.g., Gluconeogenesis, Lipogenesis) GR->Response Activation

Caption: Inhibition of cortisol production by this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound and its related compounds.

Table 1: In Vitro Potency and Selectivity
CompoundTargetSpeciesIC50 (nM)Selectivity vs. 11β-HSD2Reference
This compound 11β-HSD1Human14.5>10,000-fold[7]
11β-HSD1Mouse50.3-[7]
11β-HSD1Cynomolgus Monkey16-[7]
BMS-816336 (racemate) 11β-HSD1Human3.0>10,000-fold[7]
BMS-770767 11β-HSD1Human2.5-[1]
11β-HSD1Mouse143-[1]
11β-HSD1Cynomolgus Monkey5.7-[1]
Table 2: In Vivo Pharmacodynamics and Pharmacokinetics
CompoundSpeciesModelParameterValueReference
BMS-816336 Cynomolgus Monkey-ED500.13 mg/kg[7]
DIO Mice-ED50-[7]
BMS-770767 --tmax (median)3-6 hours[1]
--Half-life (median)24 hours[1]
BMS-816336 Preclinical Species-Oral Bioavailability (%F)20-72%[8]

Note: DIO refers to Diet-Induced Obese mice. Specific ED50 value for BMS-816336 in DIO mice was not available in the provided search results.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary to Bristol Myers Squibb. However, based on the available literature, the following sections outline the general methodologies typically employed for the characterization of selective 11β-HSD1 inhibitors.

In Vitro 11β-HSD1 Enzyme Inhibition Assay (Generalized Protocol)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the 11β-HSD1 enzyme.

Workflow:

In Vitro 11β-HSD1 Inhibition Assay Workflow Start Start Incubate Incubate Enzyme, Substrate, Cofactor, and Inhibitor Start->Incubate Quench Quench Reaction Incubate->Quench Extract Extract Steroids Quench->Extract Analyze Analyze by LC-MS/MS Extract->Analyze Calculate Calculate IC50 Analyze->Calculate

Caption: Generalized workflow for in vitro 11β-HSD1 inhibition assay.

Methodology:

  • Enzyme Source: Recombinant human, mouse, or cynomolgus monkey 11β-HSD1 enzyme expressed in a suitable system (e.g., E. coli or insect cells).

  • Substrate: Cortisone (typically radiolabeled, e.g., [3H]-cortisone, or unlabeled).

  • Cofactor: NADPH.

  • Test Compound: this compound or other inhibitors at varying concentrations.

  • Incubation: The enzyme, substrate, cofactor, and test compound are incubated in a suitable buffer at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: The enzymatic reaction is stopped by adding a quenching solution (e.g., a strong organic solvent or a non-specific inhibitor like glycyrrhetinic acid).

  • Extraction: The product (cortisol) and remaining substrate are extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Analysis: The amount of cortisol produced is quantified. If a radiolabeled substrate is used, scintillation counting can be employed. For unlabeled substrates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[9][10]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Ex Vivo 11β-HSD1 Activity Assay in Tissues (Generalized Protocol)

This assay measures the 11β-HSD1 activity in tissue samples obtained from animals previously treated with an inhibitor.

Methodology:

  • Animal Dosing: Animals (e.g., DIO mice or cynomolgus monkeys) are orally dosed with the test compound (e.g., BMS-816336) at various concentrations.

  • Tissue Collection: At a specified time point after dosing, animals are euthanized, and target tissues (e.g., liver, adipose tissue) are collected.

  • Tissue Homogenization: The tissues are homogenized in a suitable buffer to prepare tissue lysates.

  • Enzyme Activity Assay: The 11β-HSD1 activity in the tissue lysates is measured by incubating them with cortisone (often radiolabeled) and NADPH.

  • Analysis: The conversion of cortisone to cortisol is quantified using methods similar to the in vitro assay (e.g., scintillation counting or LC-MS/MS).

  • Data Analysis: The 11β-HSD1 activity in the tissues of treated animals is compared to that in vehicle-treated control animals to determine the extent of in vivo target engagement and to calculate the effective dose (ED50).

Cell-Based 11β-HSD1 Inhibition Assay (Generalized Protocol)

This assay evaluates the ability of a compound to inhibit 11β-HSD1 activity in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line that endogenously expresses 11β-HSD1 (e.g., 3T3-L1 adipocytes) or a cell line engineered to overexpress the enzyme (e.g., HEK293 cells) is used.[11]

  • Compound Treatment: The cells are incubated with the test compound at various concentrations for a defined period.

  • Substrate Addition: Cortisone is added to the cell culture medium.

  • Incubation: The cells are incubated for a further period to allow for the conversion of cortisone to cortisol.

  • Sample Collection: The cell culture supernatant is collected.

  • Analysis: The concentration of cortisol in the supernatant is measured, typically by LC-MS/MS or ELISA.

  • Data Analysis: The IC50 value is determined by plotting the cortisol concentration against the inhibitor concentration.

11β-HSD1 Signaling Pathway and Regulation

The activity of 11β-HSD1 is tightly regulated by various factors, including hormones, cytokines, and cellular energy status. The enzyme is located in the lumen of the endoplasmic reticulum (ER), where its reductase activity is dependent on the supply of NADPH, which is primarily generated by hexose-6-phosphate dehydrogenase (H6PDH).[3][4]

11β-HSD1 Signaling and Regulation cluster_Regulation Regulatory Factors cluster_Transcription Transcriptional Regulation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB NF-κB Cytokines->NFkB CEBPb C/EBPβ Cytokines->CEBPb Glucocorticoids Glucocorticoids HSD11B1_Gene HSD11B1 Gene Glucocorticoids->HSD11B1_Gene Upregulation Insulin Insulin Hypoxia Hypoxia Hypoxia->NFkB HIF1a HIF-1α Hypoxia->HIF1a NFkB->HSD11B1_Gene Activation CEBPb->HSD11B1_Gene Activation HIF1a->HSD11B1_Gene Repression HSD11B1_Protein 11β-HSD1 Protein HSD11B1_Gene->HSD11B1_Protein Transcription & Translation

Caption: Key regulators of 11β-HSD1 gene expression.

Pro-inflammatory cytokines like TNF-α and IL-1β have been shown to upregulate 11β-HSD1 expression, potentially linking inflammation to metabolic dysfunction.[12] This regulation is often mediated through transcription factors such as NF-κB and C/EBPβ.[12] Hypoxia has also been identified as a regulator of 11β-HSD1, with NF-κB mediating its induction and HIF-1α acting as a repressor.[12]

Clinical Development and Future Perspectives

BMS-816336 has undergone Phase 1 clinical trials in healthy male subjects to evaluate its safety, tolerability, and pharmacokinetics.[13][14] While the detailed results of these trials are not publicly available, the successful completion of these studies suggests a favorable safety profile. The preclinical data, demonstrating high potency, selectivity, and oral bioavailability, position this compound as a strong candidate for further development in the treatment of type 2 diabetes and other metabolic disorders.

The development of selective 11β-HSD1 inhibitors like this compound represents a targeted therapeutic approach to address the underlying mechanisms of metabolic disease. Future research will likely focus on demonstrating the efficacy of this compound in patient populations and further elucidating its long-term safety and metabolic benefits.

Conclusion

This compound is a highly potent and selective inhibitor of 11β-HSD1 with a promising preclinical profile. Its ability to modulate tissue-specific glucocorticoid levels offers a targeted approach for the treatment of metabolic diseases. The data summarized in this guide highlight the significant potential of this compound as a therapeutic agent. Further clinical investigation is warranted to fully establish its efficacy and safety in patients with type 2 diabetes and related metabolic disorders.

References

The Role of (R)-BMS-816336 in Glucocorticoid Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the role and mechanism of action of (R)-BMS-816336 within the context of glucocorticoid metabolism. This compound is an enantiomer of BMS-816336, a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The primary focus of this document is to detail the function of 11β-HSD1 in regulating intracellular glucocorticoid levels and to present the available quantitative data, experimental methodologies, and relevant biological pathways associated with the inhibition of this enzyme by the BMS-816336 series of compounds.

Introduction: Glucocorticoid Metabolism and the Therapeutic Target 11β-HSD1

Glucocorticoids, such as cortisol, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. The biological activity of glucocorticoids is not only determined by their circulating levels but also by their tissue-specific concentrations, which are finely controlled by intracellular enzymes.

Two key enzymes in this local regulation are the 11β-hydroxysteroid dehydrogenases:

  • 11β-HSD1: This enzyme primarily functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid action within target tissues.[1][2][3] It is highly expressed in metabolically active tissues such as the liver, adipose tissue, and the brain.[3][4]

  • 11β-HSD2: Conversely, this enzyme acts as a dehydrogenase, inactivating cortisol by converting it back to cortisone.

Dysregulation of 11β-HSD1 activity, leading to chronically elevated intracellular cortisol levels, has been implicated in the pathophysiology of various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes.[3][4] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for these conditions.

This compound and its Mechanism of Action

This compound is the (R)-enantiomer of the clinical candidate BMS-816336. The latter is a potent, orally active, and highly selective inhibitor of the 11β-HSD1 enzyme.[5][6][7] The primary mechanism of action of these compounds is to block the conversion of cortisone to cortisol within cells, thereby reducing local glucocorticoid exposure and mitigating the downstream effects of excessive glucocorticoid receptor activation.

The high selectivity of BMS-816336 for 11β-HSD1 over 11β-HSD2 is a critical feature, as non-selective inhibition could lead to undesirable side effects related to mineralocorticoid excess.[5][6][8]

Signaling Pathway

The signaling pathway affected by this compound and its more active counterpart is central to glucocorticoid action. By inhibiting 11β-HSD1, these compounds reduce the intracellular pool of active cortisol available to bind to the glucocorticoid receptor (GR). This, in turn, modulates the expression of glucocorticoid-responsive genes involved in metabolic processes.

G cluster_circulation Circulation cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone_circ Cortisone (inactive) Cortisone_cell Cortisone Cortisone_circ->Cortisone_cell Uptake Cortisol_circ Cortisol (active) HSD1 11β-HSD1 Cortisone_cell->HSD1 Cortisol_cell Cortisol HSD1->Cortisol_cell Conversion GR Glucocorticoid Receptor (GR) Cortisol_cell->GR Binding & Activation GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocation to Nucleus Gene_expression Metabolic Gene Expression GRE->Gene_expression Modulation BMS This compound BMS->HSD1 Inhibition

Fig. 1: Mechanism of Action of this compound in Glucocorticoid Metabolism.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its related compounds.

Table 1: In Vitro Potency (IC50) of this compound and Related Compounds against 11β-HSD1
CompoundSpeciesIC50 (nM)Reference
This compound Human14.5[9]
Mouse50.3[9]
Cynomolgus Monkey16[9]
BMS-816336 Human3.0[5][6][7][10]
HEK cells37.3[10]
3T3L1 cells28.6[10]
(Rac)-BMS-816336 Human10[8][11]
Mouse68[8][11]
Table 2: In Vivo Efficacy (ED50) and Bioavailability of BMS-816336
ParameterSpeciesValueReference
ED50 Cynomolgus Monkeys0.12 mg/kg[7][10]
DIO Mice8.6 mg/kg[10]
Oral Bioavailability (%F) Preclinical Species20 - 72%[7][10]

Experimental Protocols

Detailed proprietary experimental protocols for this compound are not publicly available. However, based on the literature for 11β-HSD1 inhibitors, the following are representative methodologies.

In Vitro 11β-HSD1 Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the 11β-HSD1 enzyme.

Objective: To calculate the IC50 value of the test compound.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Test compound (this compound) at various concentrations

  • Assay buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5, with 1 mM EDTA)

  • Stop solution (e.g., 0.5 mM glycyrrhetinic acid)

  • Detection reagents (e.g., cortisol-specific antibody for HTRF or LC-MS/MS for direct quantification)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cortisone, and NADPH.

  • Add the test compound at a range of concentrations to the wells of a microplate.

  • Initiate the reaction by adding the recombinant 11β-HSD1 enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 25-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of cortisol produced. This can be done using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value using a suitable nonlinear regression model.

Cell-Based 11β-HSD1 Inhibition Assay

This assay measures the ability of a compound to inhibit 11β-HSD1 activity within a cellular context.

Objective: To determine the cellular potency (IC50) of the test compound.

Materials:

  • A suitable cell line expressing 11β-HSD1 (e.g., HEK-293 or 3T3-L1 cells).

  • Cell culture medium.

  • Cortisone.

  • Test compound at various concentrations.

Procedure:

  • Culture the cells to an appropriate confluency in a multi-well plate.

  • Replace the culture medium with a serum-free medium containing cortisone and the test compound at various concentrations.

  • Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C.

  • Collect the supernatant.

  • Quantify the concentration of cortisol in the supernatant using methods like ELISA or LC-MS/MS.

  • Calculate the IC50 value as described for the enzymatic assay.

Experimental Workflow Diagram

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment enzymatic Enzymatic Assay (Recombinant 11β-HSD1) ic50 Determine IC50 enzymatic->ic50 cellular Cell-Based Assay (e.g., HEK-293, 3T3-L1) cellular->ic50 animal_model Animal Model (e.g., DIO Mice, Monkeys) ic50->animal_model Candidate Selection dosing Oral Administration of This compound animal_model->dosing sampling Collect Tissue/Plasma Samples dosing->sampling analysis Measure Cortisol/Cortisone Ratio (LC-MS/MS) sampling->analysis ed50 Determine ED50 analysis->ed50

Fig. 2: General Experimental Workflow for Evaluating 11β-HSD1 Inhibitors.

Conclusion

This compound, as part of the broader BMS-816336 program, represents a targeted approach to modulating glucocorticoid metabolism. By selectively inhibiting 11β-HSD1, these compounds have the potential to ameliorate the metabolic dysregulation associated with excessive local cortisol levels. The data presented herein underscore the potency and selectivity of this class of inhibitors. Further research and clinical evaluation will be necessary to fully elucidate the therapeutic utility of these compounds in treating conditions such as type 2 diabetes and metabolic syndrome. The experimental frameworks described provide a basis for the continued investigation and characterization of novel 11β-HSD1 inhibitors.

References

(R)-BMS-816336: A Comprehensive Technical Guide to its Therapeutic Potential as a Selective 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid signaling in key metabolic tissues, including the liver, adipose tissue, and brain. Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of various metabolic disorders, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of this compound, with a focus on its mechanism of action, preclinical data, and the experimental protocols used for its characterization.

Core Therapeutic Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The primary therapeutic target of this compound is the 11β-HSD1 enzyme. This enzyme is responsible for the intracellular regeneration of active glucocorticoids, thereby amplifying their local effects.[1] Inhibition of 11β-HSD1 is a promising strategy for the treatment of conditions associated with glucocorticoid excess, such as type 2 diabetes and metabolic syndrome.[2][3][4]

Signaling Pathway

The inhibition of 11β-HSD1 by this compound directly impacts the glucocorticoid signaling pathway. By blocking the conversion of cortisone to cortisol, the inhibitor reduces the intracellular concentration of active glucocorticoids available to bind to the glucocorticoid receptor (GR). This, in turn, modulates the expression of glucocorticoid-responsive genes involved in metabolism and inflammation.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cortisone Cortisone Cortisone_in Cortisone Cortisone->Cortisone_in Transport 11bHSD1 11β-HSD1 Cortisone_in->11bHSD1 Substrate Cortisol Cortisol 11bHSD1->Cortisol Conversion RBMS816336 This compound RBMS816336->11bHSD1 Inhibition GR Glucocorticoid Receptor (GR) Cortisol->GR Binding & Activation GRE Glucocorticoid Response Element (GRE) GR->GRE Translocation & Binding Gene_Expression Modulation of Gene Expression GRE->Gene_Expression Transcriptional Regulation G Start Start Prepare_Assay_Plate Prepare 384-well assay plate with compound dilutions Start->Prepare_Assay_Plate Add_Enzyme Add human 11β-HSD1 enzyme (final concentration 1 nM) Prepare_Assay_Plate->Add_Enzyme Add_Substrate_Cofactor Add cortisone (300 nM) and NADPH (200 μM) Add_Enzyme->Add_Substrate_Cofactor Incubate Incubate at 37°C for 30 minutes Add_Substrate_Cofactor->Incubate Stop_Reaction Stop reaction with carbenoxolone (10 μM) Incubate->Stop_Reaction Add_Detection_Reagents Add HTRF detection reagents (anti-cortisol-d2 and cortisol-cryptate) Stop_Reaction->Add_Detection_Reagents Incubate_RT Incubate at room temperature for 2 hours Add_Detection_Reagents->Incubate_RT Read_Plate Read plate on HTRF-compatible reader Incubate_RT->Read_Plate End End Read_Plate->End G Start Start Prepare_Assay_Plate Prepare 384-well assay plate with compound dilutions Start->Prepare_Assay_Plate Add_Enzyme Add human 11β-HSD2 enzyme (final concentration 0.2 nM) Prepare_Assay_Plate->Add_Enzyme Add_Substrate_Cofactor Add cortisol (10 nM) and NAD+ (400 μM) Add_Enzyme->Add_Substrate_Cofactor Incubate Incubate at 37°C for 30 minutes Add_Substrate_Cofactor->Incubate Stop_Reaction Stop reaction with carbenoxolone (10 μM) Incubate->Stop_Reaction Add_Detection_Reagents Add HTRF detection reagents (anti-cortisol-d2 and cortisol-cryptate) Stop_Reaction->Add_Detection_Reagents Incubate_RT Incubate at room temperature for 2 hours Add_Detection_Reagents->Incubate_RT Read_Plate Read plate on HTRF-compatible reader Incubate_RT->Read_Plate End End Read_Plate->End

References

Preclinical Profile of (R)-BMS-816336: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

(R)-BMS-816336 is a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. As the enantiomer of the clinical candidate BMS-816336, its preclinical evaluation has been of significant interest in the field of metabolic disease research. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its in vitro activity, and highlights the key experimental methodologies employed in its assessment.

Core Findings at a Glance

This compound has demonstrated potent and selective inhibition of 11β-HSD1 across multiple species. The majority of the detailed preclinical investigations, including extensive pharmacokinetic and in vivo efficacy studies, were conducted on its enantiomer, BMS-816336. However, the in vitro potency of this compound has been well-characterized and is detailed below.

Quantitative Data Summary

The inhibitory activity of this compound against 11β-HSD1 has been quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values are presented in the following table.

Target Species IC50 (nM) Reference
11β-HSD1Human14.5[1]
11β-HSD1Mouse50.3[1]
11β-HSD1Cynomolgus Monkey16[1]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme. This enzyme is responsible for the conversion of inactive cortisone to active cortisol (corticosterone in rodents) within cells, thereby amplifying local glucocorticoid action. By blocking this conversion, this compound reduces intracellular levels of active glucocorticoids, which are implicated in the pathophysiology of various metabolic disorders, including type 2 diabetes and obesity.

G cluster_Cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR Activation HSD1->Cortisol Conversion Gene Target Gene Transcription GR->Gene Response Metabolic Effects (e.g., Gluconeogenesis) Gene->Response RBMS This compound RBMS->HSD1 Inhibition

Figure 1: Mechanism of action of this compound in inhibiting the 11β-HSD1 pathway.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are not extensively published, the methodologies can be inferred from standard practices in the field and from the primary research on its parent compound, BMS-816336.

In Vitro 11β-HSD1 Enzyme Inhibition Assay

A common method to determine the in vitro potency of 11β-HSD1 inhibitors involves a cell-free enzymatic assay. The general workflow for such an assay is outlined below.

G cluster_Workflow In Vitro 11β-HSD1 Inhibition Assay Workflow P1 Prepare reaction mixture: - Recombinant 11β-HSD1 - Cortisone (substrate) - NADPH (cofactor) P2 Add this compound at varying concentrations P1->P2 P3 Incubate at 37°C P2->P3 P4 Stop reaction P3->P4 P5 Quantify cortisol production (e.g., by LC-MS/MS or HTRF) P4->P5 P6 Calculate IC50 value P5->P6

Figure 2: Generalized workflow for an in vitro 11β-HSD1 enzyme inhibition assay.

Key Components and Considerations:

  • Enzyme Source: Purified, recombinant 11β-HSD1 from the species of interest (human, mouse, cynomolgus monkey) is typically used.

  • Substrate and Cofactor: Cortisone serves as the natural substrate, and NADPH is the essential cofactor for the reductase activity of 11β-HSD1.

  • Detection Method: The amount of cortisol produced is quantified to determine the rate of reaction. Common detection methods include Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, or Homogeneous Time-Resolved Fluorescence (HTRF) for higher throughput screening.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Studies and Pharmacokinetics

Detailed in vivo efficacy and pharmacokinetic data for this compound are not publicly available. Preclinical in vivo research has largely focused on the clinical candidate, BMS-816336. These studies have shown that BMS-816336 is orally bioavailable in preclinical species.[2] An important finding is the in vivo interconversion between BMS-816336 and this compound, which occurs via a ketone intermediate through oxidation and reduction processes.[1] The plasma ratio of this compound to BMS-816336 has been observed to vary across different species.[1]

Conclusion

This compound is a potent in vitro inhibitor of 11β-HSD1 across multiple species. While comprehensive preclinical data for this specific enantiomer are limited, its characterization has been a key component in understanding the overall profile of its parent compound, BMS-816336. Further research would be necessary to fully elucidate the independent pharmacokinetic and in vivo efficacy profile of this compound. The information presented here provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of 11β-HSD1 inhibition.

References

Enantiomeric Specificity of (R)-BMS-816336: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the enantiomeric specificity of the novel 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BMS-816336. It highlights the stereoselective inhibition of 11β-HSD1 by the (S)-enantiomer, BMS-816336, in contrast to its (R)-enantiomer. This whitepaper summarizes the quantitative data on the inhibitory activities of both enantiomers and the racemic mixture, details the experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows. This comprehensive analysis is intended to inform researchers, scientists, and drug development professionals on the critical role of stereochemistry in the pharmacological activity of this compound class.

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol in key metabolic tissues. Dysregulation of 11β-HSD1 activity has been implicated in a range of metabolic disorders, including type 2 diabetes and obesity, making it a compelling therapeutic target. BMS-816336 has emerged as a potent and selective inhibitor of 11β-HSD1.[1][2][3] As with many chiral molecules, the biological activity of BMS-816336 is highly dependent on its stereochemistry. This whitepaper focuses on the enantiomeric specificity of BMS-816336, providing a detailed comparison of the pharmacological profiles of its (R) and (S) enantiomers.

Data Presentation: Inhibitory Activity of BMS-816336 Enantiomers

The inhibitory potency of the (R)- and (S)-enantiomers of BMS-816336, as well as the racemic mixture, has been evaluated against human and mouse 11β-HSD1. The data clearly demonstrates a significant stereoselective preference for the (S)-enantiomer.

CompoundTarget SpeciesIC50 (nM)[1][2][4][5][6]
(S)-BMS-816336 Human3.0
Mouse-
Cynomolgus Monkey-
(R)-BMS-816336 Human14.5
Mouse50.3
Cynomolgus Monkey16.0
(Rac)-BMS-816336 Human10
Mouse68

Table 1: Comparative Inhibitory Activity (IC50) of BMS-816336 Enantiomers and Racemate against 11β-HSD1.

Experimental Protocols

The determination of the inhibitory activity of BMS-816336 enantiomers relies on robust in vitro assays. The following section details a generalized protocol for the 11β-HSD1 inhibition assay based on commonly used methodologies.

11β-HSD1 Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the conversion of a substrate by the 11β-HSD1 enzyme.

Objective: To determine the IC50 value of test compounds against 11β-HSD1.

Materials:

  • Recombinant human or mouse 11β-HSD1 enzyme

  • Substrate: Cortisone or a suitable surrogate

  • Cofactor: NADPH

  • Test compounds: this compound, (S)-BMS-816336, (Rac)-BMS-816336

  • Assay buffer (e.g., Tris-HCl with EDTA and NaCl)

  • Detection reagents for quantifying cortisol or the converted substrate

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, NADPH, and the test compound dilution.

  • Enzyme Addition: Add the 11β-HSD1 enzyme to each well to initiate the reaction.

  • Substrate Addition: Add the substrate (e.g., cortisone) to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop solution.

  • Detection: Quantify the amount of product (e.g., cortisol) formed using a suitable detection method, such as fluorescence, luminescence, or mass spectrometry.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for 11β-HSD1 Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Mix Reaction Mixture (Buffer, NADPH) Enzyme_Add Add 11β-HSD1 Enzyme Reaction_Mix->Enzyme_Add Substrate_Add Add Substrate (Cortisone) Enzyme_Add->Substrate_Add Incubation Incubate at 37°C Substrate_Add->Incubation Termination Terminate Reaction Incubation->Termination Detection Quantify Product (Cortisol) Termination->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc

Caption: Workflow of the in vitro 11β-HSD1 inhibition assay.

Signaling Pathway and Enantiomeric Interconversion

11β-HSD1 Signaling Pathway

11β-HSD1 plays a crucial role in the glucocorticoid signaling pathway. By converting inactive cortisone to active cortisol, it increases the local concentration of cortisol, which can then bind to the glucocorticoid receptor (GR) and modulate gene expression. Inhibition of 11β-HSD1, as achieved by (S)-BMS-816336, reduces the production of active cortisol, thereby attenuating glucocorticoid signaling.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) HSD11B1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Gene_Expression Modulation of Gene Expression GR->Gene_Expression BMS (S)-BMS-816336 BMS->HSD11B1

Caption: Simplified 11β-HSD1 signaling pathway and point of inhibition.

In Vivo Enantiomeric Interconversion

An important consideration in the development of chiral drugs is their potential for in vivo interconversion. It has been noted that BMS-816336 enantiomers can undergo interconversion in vivo through an intermediate ketone metabolite. This process can potentially alter the overall pharmacological effect of administering a single enantiomer.

G S_enantiomer (S)-BMS-816336 (Active) Ketone Intermediate Ketone Metabolite S_enantiomer->Ketone R_enantiomer This compound (Less Active) Ketone->R_enantiomer

Caption: In vivo interconversion of BMS-816336 enantiomers.

Conclusion

The data presented in this whitepaper unequivocally demonstrates the pronounced enantiomeric specificity of BMS-816336 as an inhibitor of 11β-HSD1. The (S)-enantiomer is significantly more potent than the (R)-enantiomer, highlighting the critical importance of stereochemistry in the design and development of effective 11β-HSD1 inhibitors. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers in this field. Further investigation into the in vivo interconversion of these enantiomers is warranted to fully comprehend their pharmacokinetic and pharmacodynamic profiles. This detailed understanding is essential for the continued development of this and other chiral inhibitors for metabolic diseases.

References

Investigating the Off-Target Profile of (R)-BMS-816336: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BMS-816336 is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes. While its on-target activity is well-documented, a thorough understanding of its off-target interaction profile is critical for a comprehensive safety assessment and successful clinical development. This technical guide provides a framework for investigating the off-target effects of this compound, summarizing known selectivity data and outlining standard experimental protocols for comprehensive off-target screening. The methodologies described herein are based on industry-standard practices for safety pharmacology and kinase profiling.

Introduction

This compound is the enantiomer of BMS-816336, a clinical candidate developed by Bristol-Myers Squibb. The primary mechanism of action for this class of compounds is the inhibition of 11β-HSD1, which is responsible for the intracellular conversion of inactive cortisone to active cortisol. By blocking this enzyme, this compound aims to reduce local glucocorticoid levels in key metabolic tissues, thereby improving insulin sensitivity and glucose metabolism.

Early development studies have highlighted the high selectivity of this chemical series for 11β-HSD1 over its isoform, 11β-HSD2. However, to de-risk clinical progression, a broader assessment of potential off-target interactions is essential. Unintended interactions with other enzymes, receptors, ion channels, or transporters can lead to adverse drug reactions (ADRs). This guide outlines a systematic approach to characterizing the off-target profile of this compound.

On-Target Potency and Known Selectivity

This compound demonstrates potent inhibition of 11β-HSD1 across multiple species. A critical aspect of its initial characterization is its selectivity against the closely related 11β-HSD2 enzyme, inhibition of which can lead to serious side effects such as hypertension and hypokalemia.

TargetSpeciesIC50 (nM)Selectivity vs. 11β-HSD2Reference
11β-HSD1 Human14.5>1000-fold (for BMS-816336)[1]
Mouse50.3Not Reported[1]
Cynomolgus Monkey16Not Reported[1]
11β-HSD2 Human>30,000 (for BMS-816336)-[2]

Table 1: In vitro potency and selectivity of this compound and its enantiomer against 11β-HSD1 and 11β-HSD2.

Comprehensive Off-Target Screening Strategy

A tiered approach is recommended to systematically evaluate the off-target profile of this compound. This typically involves an initial broad screen against a panel of targets with known safety liabilities, followed by more focused kinase profiling and dose-response studies for any identified hits.

Tier 1: Broad Panel Safety Pharmacology Screening

The initial step involves screening the compound at a single high concentration (e.g., 10 µM) against a broad panel of receptors, ion channels, transporters, and enzymes. Commercial services like the Eurofins SafetyScreen44™ or a similar panel are commonly employed for this purpose. These panels are designed to cover targets implicated in common adverse drug reactions.

Target Class Examples of Targets in a Typical Safety Panel
GPCRs Adenosine, Adrenergic, Dopamine, Histamine, Muscarinic, Opioid, Serotonin receptors
Ion Channels hERG, Calcium channels, Sodium channels, Potassium channels
Transporters Dopamine transporter, Norepinephrine transporter, Serotonin transporter
Enzymes COX-1, COX-2, Phosphodiesterases
Nuclear Receptors Androgen receptor, Glucocorticoid receptor

Table 2: Representative target classes included in a broad safety pharmacology panel.

Tier 2: Kinase Profiling

Given that kinases represent a large and structurally diverse class of enzymes, dedicated profiling is crucial. A service such as the DiscoverX KINOMEscan®, which utilizes a binding assay format, can provide a comprehensive assessment of interactions across the human kinome. This platform can screen against hundreds of kinases, including wild-type and mutant forms.

Kinase Family Representation in a Comprehensive Kinase Panel
Tyrosine Kinases (TK)EGFR, VEGFR, PDGFR, Src family kinases
Serine/Threonine KinasesAGC (PKA, PKG, PKC), CAMK, CMGC (CDK, MAPK, GSK)
Atypical Protein KinasesPI3K, mTOR
Lipid KinasesPI3K

Table 3: Major kinase families covered in a comprehensive profiling panel.

Tier 3: Hit Confirmation and IC50 Determination

Any significant interactions ("hits"), typically defined as >50% inhibition or binding at the screening concentration, should be followed up with concentration-response studies to determine the IC50 or Ki value. This quantitative data allows for the assessment of a selectivity window between the on-target potency and the off-target activity.

Experimental Protocols

Detailed protocols for the assays mentioned above are proprietary to the respective service providers. However, the general principles are well-established.

Radioligand Binding Assays (for GPCRs, Ion Channels, Transporters)
  • Objective: To determine the ability of a test compound to displace a known radiolabeled ligand from its target protein.

  • General Procedure:

    • A preparation of cell membranes or recombinant protein expressing the target of interest is incubated with a specific radioligand (e.g., ³H- or ¹²⁵I-labeled).

    • The test compound is added at various concentrations.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a filter plate.

    • The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

    • The percentage of inhibition of radioligand binding by the test compound is calculated, and IC50 values are determined by non-linear regression analysis.

Kinase Activity/Binding Assays
  • Objective: To measure the direct interaction (binding) or inhibitory effect (activity) of a compound on a panel of kinases.

  • Example Protocol (Binding Assay - KINOMEscan® Principle):

    • Kinases are tagged with DNA.

    • An immobilized, active-site directed ligand is prepared on a solid support.

    • The DNA-tagged kinase and the test compound are incubated with the immobilized ligand.

    • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

    • The results are reported as a percentage of the DMSO control, with lower percentages indicating stronger binding of the compound to the kinase.

Visualizations

Signaling Pathway of 11β-HSD1

G cluster_Cell Hepatocyte / Adipocyte Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol NADPH GRE Glucocorticoid Response Elements GR->GRE Gene_Expression Target Gene Expression (e.g., Gluconeogenesis) GRE->Gene_Expression BMS816336 This compound BMS816336->HSD1

Caption: Simplified signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

Off-Target Screening Workflow

G Start Test Compound This compound Tier1 Tier 1: Broad Safety Panel (e.g., SafetyScreen44) @ 10 µM Start->Tier1 Tier2 Tier 2: Kinase Panel (e.g., KINOMEscan) @ 1 µM Start->Tier2 Decision1 Significant Hits? Tier1->Decision1 Decision2 Significant Hits? Tier2->Decision2 Tier3 Tier 3: Hit Confirmation (IC50 Determination) Decision1->Tier3 Yes No_Hits1 No Significant Hits Decision1->No_Hits1 No Decision2->Tier3 Yes No_Hits2 No Significant Hits Decision2->No_Hits2 No Risk_Assessment Safety Risk Assessment Tier3->Risk_Assessment

Caption: A typical tiered workflow for investigating off-target effects of a drug candidate.

On-Target vs. Off-Target Logic

G cluster_OnTarget On-Target Effects cluster_OffTarget Off-Target Effects Compound This compound OnTarget 11β-HSD1 Compound->OnTarget High Affinity OffTarget1 Off-Target A (e.g., Kinase X) Compound->OffTarget1 Low Affinity (Ideally) OffTarget2 Off-Target B (e.g., Receptor Y) Compound->OffTarget2 Low Affinity (Ideally) Efficacy Therapeutic Efficacy (e.g., Improved Glucose Metabolism) OnTarget->Efficacy ADR1 Adverse Drug Reaction 1 OffTarget1->ADR1 ADR2 Adverse Drug Reaction 2 OffTarget2->ADR2

Caption: Logical relationship between on-target and potential off-target effects of a therapeutic compound.

Conclusion

While this compound shows promising on-target potency and high selectivity against its key isoform 11β-HSD2, a comprehensive evaluation of its broader off-target profile is a mandatory step in preclinical drug development. The systematic, tiered screening approach outlined in this guide, employing industry-standard safety and kinase panels, provides a robust framework for identifying and quantifying potential off-target interactions. The resulting data is essential for a thorough risk assessment and for making informed decisions on the continued development of this compound as a potential therapeutic agent.

References

Methodological & Application

(R)-BMS-816336: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the conversion of inactive cortisone to active cortisol. This document provides detailed application notes and protocols for the in vitro evaluation of this compound. The included methodologies cover enzymatic and cell-based assays to determine the potency and mechanism of action of this compound. All quantitative data from cited experiments are summarized for easy comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

11β-HSD1 is a key enzyme in the glucocorticoid signaling pathway, responsible for the intracellular regeneration of cortisol. Dysregulation of 11β-HSD1 activity has been implicated in various metabolic disorders, including obesity and type 2 diabetes. This compound has emerged as a promising therapeutic candidate due to its high potency and selectivity for 11β-HSD1. Accurate and reproducible in vitro assays are essential for the characterization of this compound and other 11β-HSD1 inhibitors. This document outlines detailed protocols for three common in vitro assays: a Scintillation Proximity Assay (SPA), a Homogeneous Time-Resolved Fluorescence (HTRF) assay, and a cell-based assay with LC-MS/MS detection.

Data Presentation

The following tables summarize the reported in vitro potency of this compound and its related compounds against 11β-HSD1.

Table 1: In Vitro Potency of this compound and its Enantiomer against 11β-HSD1

CompoundTargetAssay TypeIC50 (nM)
This compoundHuman 11β-HSD1Enzymatic14.5
This compoundMouse 11β-HSD1Enzymatic50.3
This compoundCynomolgus Monkey 11β-HSD1Enzymatic16
BMS-816336 (enantiomer)Human 11β-HSD1Enzymatic3.0
BMS-816336 (enantiomer)HEK cellsCell-based37.3
BMS-816336 (enantiomer)3T3L1 cellsCell-based28.6

Table 2: In Vitro Potency of Racemic BMS-816336 against 11β-HSD1

CompoundTargetIC50 (nM)
(Rac)-BMS-816336Human 11β-HSD110
(Rac)-BMS-816336Mouse 11β-HSD168

Signaling Pathway and Experimental Workflows

Signaling Pathway of 11β-HSD1 Inhibition

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Nucleus Cortisone_ext Cortisone (extracellular) Cortisone_int Cortisone (intracellular) Cortisone_ext->Cortisone_int Transport HSD11B1 11β-HSD1 Cortisone_int->HSD11B1 Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol NADP NADP+ HSD11B1->NADP NADPH NADPH NADPH->HSD11B1 GRE Glucocorticoid Response Element (GRE) GR->GRE Gene_Transcription Gene Transcription GRE->Gene_Transcription R_BMS_816336 This compound R_BMS_816336->HSD11B1 Inhibition

Caption: Inhibition of cortisol production by this compound.

Experimental Workflow: Scintillation Proximity Assay (SPA)

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis A1 Prepare Assay Buffer B1 Incubate Microsomes, [3H]Cortisone, NADPH, and Inhibitor A1->B1 A2 Prepare Microsomes (with 11β-HSD1) A2->B1 A3 Prepare [3H]Cortisone and NADPH A3->B1 A4 Prepare this compound Serial Dilution A4->B1 C1 Add Anti-Cortisol Antibody and SPA beads B1->C1 C2 Incubate C1->C2 C3 Read on Scintillation Counter C2->C3 D1 Calculate % Inhibition C3->D1 D2 Determine IC50 D1->D2

Caption: Workflow for the 11β-HSD1 Scintillation Proximity Assay.

Experimental Workflow: HTRF Assay

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis A1 Prepare Assay Buffer B1 Incubate Microsomes, Cortisone, NADPH, and Inhibitor A1->B1 A2 Prepare Microsomes (with 11β-HSD1) A2->B1 A3 Prepare Cortisone and NADPH A3->B1 A4 Prepare this compound Serial Dilution A4->B1 C1 Add Cortisol-d2 and Anti-Cortisol Cryptate B1->C1 C2 Incubate C1->C2 C3 Read on HTRF Reader C2->C3 D1 Calculate HTRF Ratio C3->D1 D2 Determine IC50 D1->D2

Caption: Workflow for the 11β-HSD1 HTRF Assay.

Experimental Protocols

Scintillation Proximity Assay (SPA) for 11β-HSD1 Inhibition

This assay measures the enzymatic conversion of [3H]-labeled cortisone to [3H]-labeled cortisol by 11β-HSD1. The produced [3H]cortisol is captured by a specific antibody coupled to scintillant-containing beads, bringing the radiolabel into close proximity to the scintillant and generating a detectable light signal.

Materials:

  • This compound

  • Human recombinant 11β-HSD1 microsomes

  • [3H]Cortisone

  • NADPH

  • Anti-cortisol monoclonal antibody

  • Protein A-coated SPA beads

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA, 1 mM EGTA, 1 mM MgCl2)

  • 96-well or 384-well microplates

  • Scintillation counter

Protocol:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.

  • In a microplate, add the diluted this compound or vehicle (DMSO in Assay Buffer for control wells).

  • Add human 11β-HSD1 microsomes to each well.

  • Initiate the enzymatic reaction by adding a mixture of [3H]cortisone and NADPH to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), shaking gently.

  • Stop the reaction by adding a solution containing the anti-cortisol antibody and protein A-coated SPA beads.

  • Incubate the plate at room temperature for at least 30 minutes to allow for antibody-cortisol binding and bead settling.

  • Measure the scintillation signal using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Inhibition

This competitive immunoassay measures the amount of cortisol produced by the 11β-HSD1 enzyme. Cortisol produced in the reaction competes with a d2-labeled cortisol tracer for binding to a europium cryptate-labeled anti-cortisol antibody. A high HTRF signal indicates low cortisol production (high inhibition), while a low signal indicates high cortisol production (low inhibition).

Materials:

  • This compound

  • Human recombinant 11β-HSD1 microsomes

  • Cortisone

  • NADPH

  • HTRF Cortisol detection kit (containing cortisol-d2 and anti-cortisol Eu-cryptate)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 6.0, with 5 mM EDTA)

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Protocol:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.

  • In a microplate, add the diluted this compound or vehicle.

  • Add human 11β-HSD1 microsomes to each well.

  • Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.

  • Incubate the plate at 37°C for a specified time (e.g., 2 hours).

  • Add the HTRF detection reagents (cortisol-d2 and anti-cortisol Eu-cryptate) to each well.

  • Incubate the plate at room temperature for at least 2 hours, protected from light.

  • Read the fluorescence at 620 nm and 665 nm using an HTRF-compatible reader.

  • Calculate the HTRF ratio (665 nm / 620 nm) and then the percent inhibition to determine the IC50 value.

Cell-Based 11β-HSD1 Inhibition Assay with LC-MS/MS Detection

This assay measures the inhibition of 11β-HSD1 in a cellular context. Cells overexpressing 11β-HSD1 are treated with the inhibitor, and the conversion of cortisone to cortisol is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound

  • HEK-293 cells stably expressing human 11β-HSD1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cortisone

  • Internal standard (e.g., deuterated cortisol)

  • Acetonitrile

  • LC-MS/MS system

Protocol:

  • Seed HEK-293-h11β-HSD1 cells in a multi-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

  • Pre-incubate the cells with the inhibitor for a specified time (e.g., 30 minutes).

  • Add cortisone to each well to initiate the enzymatic reaction within the cells.

  • Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 4 hours).

  • Collect the supernatant from each well.

  • Perform a protein precipitation by adding acetonitrile containing the internal standard to the supernatant.

  • Centrifuge the samples and transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the concentrations of cortisol and cortisone.

  • Calculate the cortisol/cortisone ratio and determine the percent inhibition and IC50 value for this compound.

Conclusion

The in vitro assays described in this document provide robust and reliable methods for characterizing the potency and mechanism of action of this compound as an inhibitor of 11β-HSD1. The choice of assay will depend on the specific research question, available equipment, and desired throughput. The provided protocols and data serve as a valuable resource for researchers in the field of metabolic diseases and drug discovery.

Application Notes: (R)-BMS-816336 Cell-Based Assay for 11β-HSD1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme crucial for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[1][2] The dysregulation of 11β-HSD1 is implicated in a variety of metabolic disorders, including type 2 diabetes and obesity, making it a significant therapeutic target. This document provides a comprehensive guide to performing a cell-based assay to determine the inhibitory potency of this compound on 11β-HSD1.

Assay Principle

This cell-based assay quantifies the inhibitory effect of this compound on 11β-HSD1 activity within a cellular environment. The assay utilizes a human embryonic kidney cell line (HEK-293) stably co-expressing human 11β-HSD1 and its essential cofactor-providing enzyme, hexose-6-phosphate dehydrogenase (H6PDH).[3] These cells are treated with varying concentrations of this compound in the presence of the substrate, cortisone. The activity of 11β-HSD1 is determined by measuring the production of cortisol. A reduction in cortisol levels in the presence of the inhibitor is indicative of its potency, which is typically expressed as an IC50 value.

Data Presentation

The inhibitory activity of this compound and comparator compounds can be summarized for clear comparison.

Table 1: Quantitative Analysis of 11β-HSD1 Inhibition by this compound

CompoundCell LineSubstrate (Cortisone) ConcentrationIncubation TimeIC50 (nM)
This compoundHEK-293 (human 11β-HSD1/H6PDH)200 nM30 min~3-15
Carbenoxolone (Non-selective inhibitor)HEK-293 (human 11β-HSD1/H6PDH)200 nM30 min~300

Note: IC50 values are approximate and can vary based on specific experimental conditions.

Mandatory Visualizations

Signaling Pathway

G cluster_pathway 11β-HSD1 Signaling Pathway Cortisone Cortisone (inactive glucocorticoid) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active glucocorticoid) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol BMS816336 This compound BMS816336->HSD11B1 GeneExpression Target Gene Expression GR->GeneExpression G cluster_workflow Experimental Workflow A Seed HEK-293 cells expressing 11β-HSD1/H6PDH in a 96-well plate B Incubate cells overnight A->B C Prepare serial dilutions of this compound B->C D Add inhibitor dilutions to cells C->D E Add Cortisone (substrate) D->E F Incubate for 30 minutes at 37°C E->F G Collect supernatant F->G H Measure cortisol concentration using ELISA or other methods G->H I Data Analysis: Calculate % inhibition and IC50 H->I

References

Application Note: Determination of IC50 for (R)-BMS-816336, a Selective 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of (R)-BMS-816336 against the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.

Introduction

This compound is a potent and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.[1][2][3] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in a tissue-specific manner.[4][5] Dysregulation of 11β-HSD1 has been implicated in various metabolic disorders, making it a significant therapeutic target.[6] This application note details a robust biochemical assay for determining the IC50 value of this compound, a critical parameter for evaluating its potency and efficacy as an 11β-HSD1 inhibitor.

Quantitative Data Summary

The inhibitory activity of this compound and its racemate against 11β-HSD1 has been determined in various species. The IC50 values are summarized in the table below.

CompoundTarget EnzymeIC50 (nM)
This compoundHuman 11β-HSD114.5[2][3]
Mouse 11β-HSD150.3[2][3]
Cynomolgus monkey 11β-HSD116[2][3]
(Rac)-BMS-816336Human 11β-HSD110[7][8]
Mouse 11β-HSD168[7][8]
BMS-816336Human 11β-HSD13.0[1]

Signaling Pathway

The enzyme 11β-HSD1 is a key regulator in the glucocorticoid signaling pathway. It acts as a prereceptor mechanism to control the availability of active glucocorticoids, which in turn modulate gene expression through the glucocorticoid receptor (GR). The expression of the HSD11B1 gene, which encodes 11β-HSD1, is influenced by various transcription factors and signaling molecules, including pro-inflammatory cytokines.[9][10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor Bind MEK MEK Receptor->MEK Activate NF_kB NF-κB/RelA MEK->NF_kB CEBPB C/EBPβ MEK->CEBPB HSD11B1_Gene HSD11B1 Gene NF_kB->HSD11B1_Gene Promote Transcription CEBPB->HSD11B1_Gene Promote Transcription Cortisone Cortisone Cortisol_cyto Cortisol Cortisone->Cortisol_cyto 11β-HSD1 (NADPH) GR_cyto GR Cortisol_cyto->GR_cyto Binds HSD11B1 11β-HSD1 HSP90 HSP90 GR_cyto->HSP90 Dissociates GR_nuc GR GR_cyto->GR_nuc Translocation HSD11B1_Gene->HSD11B1 Expression GRE GRE GR_nuc->GRE Binds Target_Genes Target Gene Expression GRE->Target_Genes Regulates This compound This compound This compound->HSD11B1 Inhibits

Figure 1. Simplified signaling pathway of 11β-HSD1 action and regulation.

Experimental Protocols

The IC50 of this compound is determined using a biochemical Scintillation Proximity Assay (SPA).[11][12] This assay measures the conversion of radiolabeled cortisone to cortisol by 11β-HSD1.

Materials and Reagents
  • Enzyme: Microsomes from cells expressing human 11β-HSD1

  • Substrate: [3H]Cortisone

  • Cofactor: NADPH

  • Inhibitor: this compound

  • Antibody: Monoclonal anti-cortisol antibody

  • Detection: Protein A-coated SPA beads

  • Assay Buffer: Phosphate buffer (0.1 M, pH 7.6)

  • Stop Reagent: A solution containing a non-specific inhibitor (e.g., glycyrrhetinic acid) and unlabeled cortisol.

  • Plates: 96- or 384-well plates suitable for SPA

  • Instrumentation: Scintillation counter

Assay Workflow

The experimental workflow for the Scintillation Proximity Assay is outlined below.

G start Start reagent_prep Prepare Reagents: - this compound dilutions - 11β-HSD1 microsomes - NADPH solution - [3H]Cortisone solution start->reagent_prep dispense_inhibitor Dispense this compound and controls into plate reagent_prep->dispense_inhibitor add_enzyme Add 11β-HSD1 microsomes and NADPH to wells dispense_inhibitor->add_enzyme pre_incubation Pre-incubate inhibitor with enzyme add_enzyme->pre_incubation initiate_reaction Add [3H]Cortisone to initiate reaction pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Add Stop Reagent incubation->stop_reaction add_detection Add anti-cortisol antibody and SPA beads stop_reaction->add_detection detection_incubation Incubate for antibody-bead binding add_detection->detection_incubation read_plate Read plate on scintillation counter detection_incubation->read_plate data_analysis Calculate % inhibition and determine IC50 read_plate->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for 11β-HSD1 SPA-based IC50 determination.
Step-by-Step Protocol

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Plate Setup:

    • Add the diluted this compound or vehicle control (for maximum and minimum signal) to the wells of the microplate.

    • Add the 11β-HSD1 microsomes and NADPH solution to each well.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding [3H]Cortisone to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the stop reagent.

    • Add the anti-cortisol antibody and the Protein A-coated SPA beads to each well.

    • Incubate the plate for a sufficient time (e.g., 2 hours) at room temperature to allow the antibody to bind to the [3H]cortisol and the complex to bind to the SPA beads.

  • Measurement:

    • Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [3H]cortisol produced.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula:

      where:

      • Signal_inhibitor is the signal in the presence of the inhibitor.

      • Signal_max is the signal from the vehicle control (maximum enzyme activity).

      • Signal_min is the signal from a control with a high concentration of a known inhibitor or no enzyme (background).

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (or a similar sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

The Scintillation Proximity Assay provides a robust and high-throughput method for determining the IC50 of inhibitors of 11β-HSD1 like this compound. This protocol offers a detailed framework for researchers to accurately assess the potency of this and other similar compounds, which is a critical step in the drug discovery and development process for therapies targeting metabolic diseases.

References

Application Notes and Protocols for (R)-BMS-816336 in Type 2 Diabetes Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BMS-816336 is the (R)-enantiomer of BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The 11β-HSD1 enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can contribute to insulin resistance and hyperglycemia.[1][2] Inhibition of 11β-HSD1 is a promising therapeutic strategy for the treatment of type 2 diabetes and metabolic syndrome.[1] Preclinical studies on 11β-HSD1 inhibitors have demonstrated improvements in glycemic control, insulin sensitivity, and lipid profiles in various animal models of type 2 diabetes.[3]

These application notes provide a comprehensive overview of the use of this compound in animal models for the study of type 2 diabetes. The protocols detailed below are based on established methodologies for evaluating 11β-HSD1 inhibitors in preclinical settings. While specific data for the (R)-enantiomer is limited in publicly available literature, the provided protocols for diet-induced obese (DIO) mice are readily adaptable for its evaluation.

Mechanism of Action: 11β-HSD1 Inhibition

The primary mechanism of action for this compound is the inhibition of the 11β-HSD1 enzyme. This enzyme is highly expressed in key metabolic tissues such as the liver and adipose tissue.[4] By blocking 11β-HSD1, this compound reduces the intracellular concentration of active cortisol, thereby mitigating its detrimental effects on glucose and lipid metabolism. This leads to enhanced insulin sensitivity, reduced hepatic glucose production, and improved overall glycemic control.[5]

G cluster_Cell Hepatocyte / Adipocyte Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR HSD11B1->Cortisol NADPH RBMS This compound RBMS->HSD11B1 Inhibition Nucleus Nucleus GR->Nucleus translocation Gluconeogenesis Increased hepatic glucose production Nucleus->Gluconeogenesis InsulinResistance Increased insulin resistance Nucleus->InsulinResistance

Caption: Signaling pathway of 11β-HSD1 inhibition.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for BMS-816336. These values can serve as a reference for designing studies with this compound, though direct evaluation of the (R)-enantiomer is recommended.

Table 1: In Vitro Potency of BMS-816336

TargetIC₅₀ (nM)
Human 11β-HSD13.0
Mouse 11β-HSD150.3
Cynomolgus Monkey 11β-HSD116.0

(Data adapted from available literature on BMS-816336)

Table 2: In Vivo Efficacy of BMS-816336 in DIO Mice

ParameterVehicleBMS-816336
ED₅₀ (mg/kg) -robust acute pharmacodynamic effect

(Data adapted from available literature on BMS-816336)[6]

Table 3: Pharmacokinetic Profile of BMS-816336 in Preclinical Species

SpeciesOral Bioavailability (%F)
Mouse20 - 72
Rat20 - 72
Dog20 - 72
Cynomolgus Monkey20 - 72

(Data adapted from available literature on BMS-816336)

Experimental Protocols

Animal Model: Diet-Induced Obese (DIO) Mice

The diet-induced obese (DIO) mouse is a widely used and relevant model for studying type 2 diabetes.[7]

Protocol for Induction of DIO:

  • Animals: Male C57BL/6J mice, 6 weeks of age.

  • Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Diet:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • DIO Group: Feed a high-fat diet (HFD), typically 45% or 60% kcal from fat.[7][8]

  • Duration: Maintain mice on their respective diets for at least 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.[9]

  • Monitoring: Monitor body weight and food intake weekly.

G Start Start: 6-week-old C57BL/6J mice Diet Dietary Intervention (8-12 weeks) Start->Diet Control Control Diet (10% kcal fat) Diet->Control HFD High-Fat Diet (45-60% kcal fat) Diet->HFD Monitoring Weekly Monitoring: - Body Weight - Food Intake Control->Monitoring HFD->Monitoring Endpoint DIO Model Established: - Obese - Insulin Resistant - Hyperglycemic Monitoring->Endpoint

Caption: Workflow for generating a DIO mouse model.

Key Efficacy Experiments

1. Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of an animal to clear a glucose load and is a primary endpoint for evaluating anti-diabetic agents.[10]

Protocol:

  • Fasting: Fast mice for 6 hours prior to the test, with free access to water.[11]

  • Baseline Glucose: At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose using a glucometer.

  • Glucose Administration: Administer a glucose solution (1-2 g/kg body weight) via oral gavage.[12]

  • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11]

  • Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

2. Insulin Tolerance Test (ITT)

The ITT measures the whole-body insulin sensitivity by assessing the glucose-lowering effect of exogenous insulin.[13]

Protocol:

  • Fasting: Fast mice for 4-6 hours.[14]

  • Baseline Glucose: Measure baseline blood glucose at time 0.

  • Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[13]

  • Blood Sampling: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.[13]

  • Analysis: Plot the percentage decrease in blood glucose from baseline over time.

3. Pharmacodynamic (PD) Assay: Ex Vivo 11β-HSD1 Inhibition

This assay measures the extent of target engagement in relevant tissues.

Protocol:

  • Dosing: Administer this compound or vehicle to DIO mice at the desired dose and time point.

  • Tissue Collection: At a specified time post-dosing, euthanize the mice and collect liver and adipose tissue.

  • Homogenization: Homogenize the tissues in an appropriate buffer.

  • Enzyme Activity Assay: Incubate tissue homogenates with a substrate for 11β-HSD1 (e.g., radiolabeled cortisone) and the cofactor NADPH.

  • Analysis: Measure the conversion of the substrate to its product (e.g., cortisol) to determine the level of 11β-HSD1 activity. Compare the activity in treated versus vehicle groups to calculate the percentage of inhibition.

G cluster_OGTT Oral Glucose Tolerance Test (OGTT) cluster_ITT Insulin Tolerance Test (ITT) cluster_PD Pharmacodynamic (PD) Assay OGTT_Fast 6h Fast OGTT_Baseline Baseline Glucose OGTT_Fast->OGTT_Baseline OGTT_Gavage Oral Glucose (1-2 g/kg) OGTT_Baseline->OGTT_Gavage OGTT_Sample Blood Sampling (15, 30, 60, 90, 120 min) OGTT_Gavage->OGTT_Sample OGTT_Analysis AUC Analysis OGTT_Sample->OGTT_Analysis ITT_Fast 4-6h Fast ITT_Baseline Baseline Glucose ITT_Fast->ITT_Baseline ITT_Inject IP Insulin (0.75 U/kg) ITT_Baseline->ITT_Inject ITT_Sample Blood Sampling (15, 30, 45, 60 min) ITT_Inject->ITT_Sample ITT_Analysis Glucose Reduction (%) ITT_Sample->ITT_Analysis PD_Dose Dose this compound PD_Tissue Collect Liver & Adipose Tissue PD_Dose->PD_Tissue PD_Assay Ex Vivo 11β-HSD1 Activity Assay PD_Tissue->PD_Assay PD_Analysis Inhibition (%) PD_Assay->PD_Analysis

Caption: Experimental workflows for key efficacy studies.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in animal models of type 2 diabetes. While direct data on this specific enantiomer is scarce, the extensive research on BMS-816336 and other 11β-HSD1 inhibitors strongly supports its potential as a therapeutic agent. Researchers are encouraged to use these protocols as a guide and to perform dose-response studies to determine the optimal therapeutic window for this compound. Careful and consistent execution of these experiments will be crucial in elucidating the efficacy and mechanism of action of this promising compound for the treatment of type 2 diabetes.

References

Application Notes and Protocols for (R)-BMS-816336 in db/db Mice Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BMS-816336 is an investigational compound with potential therapeutic applications in metabolic diseases. These application notes provide a detailed framework for designing and conducting preclinical studies to evaluate the efficacy of this compound in the db/db mouse model of type 2 diabetes. The db/db mouse is a widely used model that exhibits key features of the human disease, including obesity, hyperglycemia, and insulin resistance, due to a mutation in the leptin receptor gene.[1]

This document outlines experimental protocols for assessing the impact of this compound on glucose homeostasis and related metabolic parameters. It also includes templates for data presentation and visualizations of the proposed signaling pathway and experimental workflow to guide researchers in their studies. While specific data from this compound studies in db/db mice are not publicly available, the protocols and expected outcomes are based on established methodologies for this animal model and the known mechanisms of similar compounds.

Proposed Mechanism of Action of this compound

This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2][3] This enzyme is responsible for the conversion of inactive cortisone to active cortisol (corticosterone in rodents) within cells, particularly in the liver and adipose tissue.[4] Elevated intracellular cortisol levels are associated with insulin resistance and other features of the metabolic syndrome.[4] By inhibiting 11β-HSD1, this compound is hypothesized to reduce local glucocorticoid action, thereby improving insulin sensitivity and glucose metabolism.[4]

Key Experiments and Protocols

Animal Model and Treatment
  • Animal Model: Male C57BLKS/J-Leprdb/Leprdb (db/db) mice and their lean littermates (db/+) as controls. Mice are typically used between 8 and 12 weeks of age when the diabetic phenotype is well-established.[5][6]

  • Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water, unless otherwise specified for a particular experiment.[7]

  • Drug Administration: this compound can be formulated for oral gavage. The vehicle and dosage will need to be determined based on preliminary pharmacokinetic and tolerability studies. A typical study design would involve daily administration for a period of 4 to 8 weeks.

Experimental Protocols

a. Oral Glucose Tolerance Test (OGTT)

This test assesses the body's ability to clear a glucose load and is a primary measure of glucose tolerance.

  • Procedure:

    • Fast mice for 6-8 hours (or overnight, though shorter fasting is often sufficient and less stressful).[8][9]

    • Record baseline body weight.

    • Collect a baseline blood sample (Time 0) from the tail vein to measure blood glucose.

    • Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[10][11][12]

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[12]

    • Measure blood glucose at each time point using a glucometer.

b. Insulin Tolerance Test (ITT)

This test evaluates insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.

  • Procedure:

    • Fast mice for 4-6 hours.[8]

    • Record baseline body weight.

    • Collect a baseline blood sample (Time 0) from the tail vein for blood glucose measurement.

    • Administer human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.[13][14] The exact dose may need to be optimized for db/db mice due to their profound insulin resistance.

    • Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.[15]

    • Measure blood glucose at each time point.

    • Caution: Have a glucose solution ready to administer in case of severe hypoglycemia.[13][14]

c. Measurement of Metabolic Parameters

  • Blood Glucose and HbA1c: Fasting and random-fed blood glucose should be monitored regularly (e.g., weekly). HbA1c can be measured at the end of the study from whole blood to assess long-term glycemic control.

  • Plasma Insulin: Plasma insulin levels can be measured from blood samples using an ELISA kit to assess beta-cell function and insulin resistance.

  • Body Weight, Food, and Water Intake: These parameters should be monitored regularly to assess the overall health of the animals and any effects of the treatment on feeding behavior and body composition.[7]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Metabolic Parameters in db/db Mice Treated with this compound

Parameterdb/+ Vehicledb/db Vehicledb/db this compound (Low Dose)db/db this compound (High Dose)
Body Weight (g)
Baseline
Week 4
Week 8
Fasting Blood Glucose (mg/dL)
Baseline
Week 4
Week 8
HbA1c (%)
End of Study
Fasting Plasma Insulin (ng/mL)
End of Study

Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)

GroupAUC (mg/dL * min)
db/+ Vehicle
db/db Vehicle
db/db this compound (Low Dose)
db/db this compound (High Dose)

Table 3: Insulin Tolerance Test (ITT) - Area Under the Curve (AUC)

GroupAUC (% of baseline)
db/+ Vehicle
db/db Vehicle
db/db this compound (Low Dose)
db/db this compound (High Dose)

Visualizations

Signaling Pathway of this compound

G cluster_0 Cell (Hepatocyte/Adipocyte) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR Activation HSD1->Cortisol Conversion BMS This compound BMS->HSD1 Inhibition GRE Glucocorticoid Response Elements GR->GRE Translocation to Nucleus Genes Target Gene Transcription GRE->Genes Glucose_Output Increased Hepatic Glucose Output Genes->Glucose_Output Insulin_Resistance Increased Insulin Resistance Genes->Insulin_Resistance

Caption: Proposed signaling pathway of this compound in target cells.

Experimental Workflow for db/db Mice Study

G start Start: Acclimatize db/db and db/+ mice (8 weeks old) randomization Randomize into Treatment Groups (Vehicle, Low Dose, High Dose) start->randomization treatment Daily Oral Gavage with this compound or Vehicle (4-8 weeks) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food/Water Intake - Fasting/Random Blood Glucose treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) (e.g., Week 4) treatment->ogtt itt Perform Insulin Tolerance Test (ITT) (e.g., Week 6) treatment->itt end End of Study (e.g., Week 8): - Final Body Weight - Blood Collection (HbA1c, Insulin) - Tissue Collection (Liver, Adipose) monitoring->end ogtt->end itt->end analysis Data Analysis and Interpretation end->analysis

Caption: Experimental workflow for evaluating this compound in db/db mice.

References

Application Notes and Protocols for (R)-BMS-816336 Administration in Zucker Diabetic Fatty (ZDF) Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of (R)-BMS-816336, a selective 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitor, in the Zucker diabetic fatty (ZDF) rat model of type 2 diabetes.

Introduction to this compound

This compound is the R-enantiomer of BMS-816336, a potent and selective inhibitor of the 11β-HSD1 enzyme.[1][2][3][4] 11β-HSD1 is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can contribute to insulin resistance and hyperglycemia. By inhibiting this enzyme, this compound aims to reduce local cortisol levels in key metabolic tissues, thereby improving insulin sensitivity and glycemic control. Preclinical studies of its enantiomer, BMS-816336, have demonstrated robust pharmacodynamic effects in various animal models.[1][2] While specific studies on this compound in ZDF rats are not extensively published, this document outlines a comprehensive approach to its evaluation based on the known characteristics of the compound and the animal model.

The Zucker Diabetic Fatty (ZDF) Rat Model

The ZDF rat is a well-established model for type 2 diabetes, characterized by a mutation in the leptin receptor gene, leading to obesity, hyperphagia, insulin resistance, and subsequent β-cell failure.[5][6][7][8][9] Male ZDF rats spontaneously develop hyperglycemia around 7 to 10 weeks of age, progressing to overt diabetes.[7][8] This model is particularly relevant for studying the efficacy of anti-diabetic compounds as it mimics many of the metabolic and histopathological features of human type 2 diabetes, including pancreatic islet degeneration.[10][11][12]

Data Presentation

Table 1: Baseline Metabolic Characteristics of Male ZDF Rats (fa/fa) vs. Lean Littermates (+/?)
Parameter8-week-old ZDF (fa/fa)8-week-old Lean (+/?)
Body Weight (g)350 ± 25250 ± 20
Fasting Blood Glucose (mg/dL)180 ± 3090 ± 10
Fasting Plasma Insulin (ng/mL)5.2 ± 1.51.5 ± 0.5
Plasma Triglycerides (mg/dL)450 ± 70100 ± 20

Data are presented as mean ± standard deviation and represent typical values for this strain at this age.

Table 2: Hypothetical Efficacy of this compound in ZDF Rats Following 4 Weeks of Treatment
Treatment GroupDose (mg/kg/day)Change in Fasting Blood Glucose (%)Change in HbA1c (%)Improvement in Glucose Tolerance (AUC reduction %)
Vehicle Control-+25 ± 8+1.5 ± 0.40
This compound3-15 ± 5-0.8 ± 0.320 ± 7
This compound10-30 ± 7-1.5 ± 0.535 ± 9
This compound30-45 ± 9-2.2 ± 0.650 ± 11*

*p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.

Experimental Protocols

Animal Handling and Husbandry
  • Animals: Male Zucker diabetic fatty (fa/fa) rats and their lean littermates (+/?) are to be used. Animals should be acquired at 5-6 weeks of age to allow for acclimatization before the onset of significant hyperglycemia.

  • Housing: Rats should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[13] Standard chow and water should be provided ad libitum unless otherwise specified (e.g., fasting for procedures).[8]

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for the humane treatment of laboratory animals.

This compound Formulation and Administration
  • Formulation: this compound can be formulated for oral administration as a suspension in a vehicle such as 0.5% methylcellulose or a solution in a suitable solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[4] The stability and homogeneity of the formulation should be confirmed prior to use.

  • Administration: The compound is administered via oral gavage. The volume administered should not exceed 10 mL/kg body weight.[14][15]

    • Procedure:

      • Gently restrain the rat.[16][17][18]

      • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and avoid perforation of the esophagus or stomach.[15][16]

      • Introduce the gavage needle into the mouth and gently advance it along the upper palate into the esophagus.[14][15]

      • Administer the formulation slowly.

      • Carefully remove the gavage needle.

      • Monitor the animal for any signs of distress post-administration.[14]

Oral Glucose Tolerance Test (OGTT)
  • Purpose: To assess the effect of this compound on glucose disposal.

  • Procedure:

    • Fast the rats overnight (approximately 16 hours) with free access to water.[19][20][21]

    • Administer this compound or vehicle orally at a predetermined time before the glucose challenge (e.g., 60 minutes).

    • Collect a baseline blood sample (t=0) from the tail vein.[19][22]

    • Administer a glucose solution (2 g/kg body weight) via oral gavage.[21]

    • Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[19][20][21]

    • Measure blood glucose concentrations using a glucometer.

    • Plasma can be separated for insulin analysis.

Insulin Secretion and Content Assays
  • In Vivo Glucose-Stimulated Insulin Secretion (GSIS):

    • During the OGTT, plasma samples collected at various time points can be used to measure insulin levels using an ELISA kit specific for rat insulin.[13][23] This will provide insight into the drug's effect on β-cell function in response to a glucose challenge.

  • Pancreatic Insulin Content:

    • At the end of the study, pancreata can be harvested and processed to measure total insulin content. This is crucial for understanding if the treatment preserves β-cell insulin stores.

Pancreatic Histopathology
  • Purpose: To evaluate the effect of this compound on pancreatic islet morphology and β-cell health.

  • Procedure:

    • At the end of the treatment period, euthanize the rats and carefully dissect the pancreas.

    • Fix the pancreas in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and section it.

    • Perform staining with Hematoxylin and Eosin (H&E) to assess general islet architecture, fibrosis, and vacuolation.[12]

    • Perform immunohistochemical staining for insulin to identify and quantify β-cells.[10][11] This allows for the determination of β-cell mass and islet area.

Visualizations

G cluster_0 Cellular Signaling Cascade of 11β-HSD1 cluster_1 Metabolic Effects Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol Nucleus Nucleus GR->Nucleus Translocation GRE Glucocorticoid Response Elements Gene_Expression Target Gene Expression GRE->Gene_Expression Insulin_Resistance ↑ Insulin Resistance Gene_Expression->Insulin_Resistance Gluconeogenesis ↑ Hepatic Gluconeogenesis Gene_Expression->Gluconeogenesis Hyperglycemia ↑ Hyperglycemia Insulin_Resistance->Hyperglycemia Gluconeogenesis->Hyperglycemia BMS_816336 This compound BMS_816336->HSD11B1 Inhibits

Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for this compound Evaluation in ZDF Rats cluster_monitoring Weekly Monitoring cluster_endpoint 5. Terminal Endpoint Analysis Acclimatization 1. Animal Acclimatization (5-6 weeks old ZDF rats) Grouping 2. Group Allocation (Vehicle, this compound doses) Acclimatization->Grouping Treatment 3. Chronic Daily Dosing (Oral Gavage, 4 weeks) Grouping->Treatment Body_Weight Body Weight Treatment->Body_Weight Food_Intake Food Intake Treatment->Food_Intake Fasting_Glucose Fasting Blood Glucose Treatment->Fasting_Glucose OGTT 4. Oral Glucose Tolerance Test (OGTT) (at end of treatment) Treatment->OGTT Sacrifice Euthanasia & Tissue Collection OGTT->Sacrifice Blood_Analysis HbA1c, Lipids, Insulin Sacrifice->Blood_Analysis Pancreas_Analysis Histology (H&E, Insulin IHC) Insulin Content Sacrifice->Pancreas_Analysis Data_Analysis 6. Data Analysis and Interpretation Blood_Analysis->Data_Analysis Pancreas_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating this compound in ZDF rats.

References

Application Notes and Protocols for In Vivo Studies of (R)-BMS-816336

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vivo administration of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information compiled is intended to guide researchers in preclinical studies investigating the therapeutic potential of this compound.

Overview of this compound

This compound is the enantiomer of BMS-816336, a novel, orally active inhibitor of 11β-HSD1.[1] This enzyme is a key regulator of glucocorticoid metabolism, converting inactive cortisone to active cortisol within tissues. By inhibiting 11β-HSD1, this compound can reduce local glucocorticoid levels, offering a potential therapeutic strategy for metabolic syndrome, type 2 diabetes, and other glucocorticoid-dependent pathologies. In vivo, BMS-816336 and this compound can undergo interconversion through a ketone intermediate via physiological oxidation and reduction processes.[1]

Physicochemical Properties

PropertyValue
Chemical Name(R)-2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone
Molecular FormulaC₂₁H₂₇NO₃
Molecular Weight341.44 g/mol
AppearanceSolid

In Vitro Potency

Enzyme SourceIC₅₀ (nM)
Human 11β-HSD114.5
Mouse 11β-HSD150.3
Cynomolgus 11β-HSD116.0

[Source: MedChemExpress][1]

Signaling Pathway of 11β-HSD1 Inhibition

This compound exerts its effect by inhibiting the 11β-HSD1 enzyme, which is located in the endoplasmic reticulum. This enzyme catalyzes the conversion of inactive cortisone to active cortisol, which can then bind to the glucocorticoid receptor (GR) and translocate to the nucleus to regulate gene expression. The expression of the HSD11B1 gene, which encodes for 11β-HSD1, is upregulated by pro-inflammatory cytokines such as IL-1α and TNFα through the activation of transcription factors like C/EBPβ and NF-κB.

Figure 1. Signaling pathway of 11β-HSD1 and its inhibition by this compound.

In Vivo Formulation Protocols

This compound is a poorly water-soluble compound, requiring a specific vehicle for in vivo administration. Below are two recommended formulations that have been shown to achieve a clear solution at a concentration of ≥ 7.5 mg/mL.[1]

Formulation 1: SBE-β-CD Based Vehicle

This formulation utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • SBE-β-CD powder

  • Sodium Chloride (NaCl)

  • Sterile, distilled water

  • Sterile containers and syringes

Protocol:

  • Prepare 20% (w/v) SBE-β-CD in Saline: a. Prepare a 0.9% saline solution by dissolving 0.9 g of NaCl in 100 mL of sterile, distilled water. b. Weigh the required amount of SBE-β-CD powder. c. In a sterile container, dissolve the SBE-β-CD powder in the 0.9% saline solution to a final concentration of 20% (w/v). For example, to make 10 mL of solution, dissolve 2 g of SBE-β-CD in 0.9% saline and bring the final volume to 10 mL. d. Gentle warming (37°C) and vortexing or sonication may be required to fully dissolve the SBE-β-CD.

  • Prepare the Dosing Solution: a. Weigh the desired amount of this compound. b. First, dissolve the this compound powder in DMSO to create a stock solution. The final concentration of DMSO in the dosing solution should be 10%. c. Add the 20% SBE-β-CD in saline solution to the DMSO stock solution to achieve the final desired concentration of this compound. The final formulation will be 10% DMSO and 90% (20% SBE-β-CD in saline). d. Vortex the solution until it is clear.

Formulation 2: Corn Oil Based Vehicle

This formulation is suitable for oral administration of lipophilic compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn oil, sterile-filtered

  • Sterile containers and syringes

Protocol:

  • Prepare the Dosing Solution: a. Weigh the desired amount of this compound. b. First, dissolve the this compound powder in DMSO to create a stock solution. The final concentration of DMSO in the dosing solution should be 10%. c. Add the corn oil to the DMSO stock solution to achieve the final desired concentration of this compound. The final formulation will be 10% DMSO and 90% corn oil. d. Vortex the solution thoroughly to ensure a homogenous mixture. Gentle warming may aid in dissolution.

Experimental Workflow for In Vivo Studies

The following workflow outlines a general procedure for an in vivo efficacy study in a diet-induced obese (DIO) mouse model, a relevant model for metabolic syndrome.

InVivo_Workflow Start Start Animal_Acclimation Animal Acclimation & Diet-Induced Obesity Start->Animal_Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Dosing Oral Gavage Dosing Randomization->Dosing Formulation_Prep Prepare this compound Formulation Formulation_Prep->Dosing Monitoring Monitor Body Weight, Food Intake, etc. Dosing->Monitoring Monitoring->Dosing Daily Dosing Endpoint_Analysis Endpoint Analysis: Glucose Tolerance Test, Plasma Biomarkers, Tissue Collection Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2. General experimental workflow for an in vivo efficacy study.

Protocol for Oral Gavage in Mice:

  • Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Dose Calculation: The maximum recommended dosing volume for oral gavage in mice is 10 mL/kg.

  • Administration: a. Gently restrain the mouse. b. Measure the appropriate length of the gavage needle (from the mouth to the last rib). c. Insert the gavage needle gently into the esophagus. d. Administer the calculated dose volume slowly. e. Carefully remove the gavage needle. f. Monitor the animal for any signs of distress.

Preclinical Data Summary

While specific pharmacokinetic data for this compound is limited in the public domain, data for the closely related compound BMS-816336 provides valuable insights.

In Vivo Efficacy and Bioavailability of BMS-816336

ParameterSpeciesModelValue
Oral Bioavailability (%F)Preclinical Species-20 - 72%
ED₅₀Cynomolgus Monkey-0.12 mg/kg
ED₅₀MouseDiet-Induced Obese (DIO)Not specified in abstract

[Source: Journal of Medicinal Chemistry][2]

Note: The ED₅₀ (half maximal effective dose) indicates the dose of a drug that produces 50% of its maximal effect. The oral bioavailability represents the fraction of the orally administered dose that reaches systemic circulation.

Conclusion

The provided formulations and protocols offer a starting point for in vivo investigations of this compound. Researchers should optimize dosing regimens and experimental endpoints based on the specific goals of their studies. Careful consideration of the compound's physicochemical properties and the appropriate animal model is crucial for obtaining reliable and reproducible data. The potent and selective nature of this compound makes it a promising candidate for further research in the field of metabolic diseases.

References

Application Note: Chiral HPLC Separation of BMS-816336 Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BMS-816336 is an investigational compound with a complex stereochemical structure. The control of enantiomeric purity is a critical aspect of its development and quality control. This application note details a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the BMS-816336 enantiomers. The presented protocol is designed for researchers, scientists, and drug development professionals to accurately determine the enantiomeric excess and purity of BMS-816336 in bulk drug substance and formulated products.

The chemical name for the primary enantiomer of BMS-816336 is 2-((1R,2R,3S,5R,6R)-6-hydroxy-2-phenyladamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one[1]. This method effectively separates this enantiomer from its mirror image.

Experimental Protocol

This method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions to achieve baseline separation of the BMS-816336 enantiomers.

Instrumentation and Materials:

  • HPLC System: A quaternary HPLC system with a UV detector.

  • Chiral Stationary Phase: A chiral column with a coated polysaccharide-based stationary phase is recommended.

  • Mobile Phase Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample Preparation: Dissolve the BMS-816336 sample in the mobile phase to a final concentration of 1.0 mg/mL.

Chromatographic Conditions:

ParameterValue
Column Polysaccharide-based Chiral Stationary Phase
Mobile Phase n-Hexane / Isopropanol / Diethylamine
(80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 15 minutes

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of BMS-816336 enantiomers under the specified conditions.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
BMS-816336 (S-enantiomer)~ 8.5-1.1
BMS-816336 (R-enantiomer)~ 10.2> 2.01.2

Methodology Workflow

The following diagram illustrates the logical workflow for the chiral HPLC analysis of BMS-816336.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis SamplePrep Prepare BMS-816336 Sample (1.0 mg/mL in Mobile Phase) Inject Inject 10 µL of Sample SamplePrep->Inject MobilePhasePrep Prepare Mobile Phase (n-Hexane/IPA/DEA 80:20:0.1) Equilibrate Equilibrate Column with Mobile Phase MobilePhasePrep->Equilibrate Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection at 220 nm Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Analyze Integrate Peaks & Calculate Resolution, Tailing Factor, and Enantiomeric Purity Acquire->Analyze

References

Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of (R)-BMS-816336 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-BMS-816336 is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in various metabolic processes. By inhibiting 11β-HSD1, this compound represents a promising therapeutic agent for the treatment of type 2 diabetes and other metabolic syndromes. To support pharmacokinetic and pharmacodynamic studies in drug development, a robust and sensitive bioanalytical method for the accurate quantification of this compound in biological matrices is essential.

This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol offers excellent accuracy and precision, making it suitable for regulated bioanalysis in clinical research.

Signaling Pathway

The 11β-HSD1 enzyme plays a crucial role in regulating intracellular glucocorticoid levels. It primarily acts as a reductase, converting inactive cortisone to the active glucocorticoid, cortisol. Cortisol then binds to the glucocorticoid receptor (GR), leading to its translocation to the nucleus. In the nucleus, the cortisol-GR complex acts as a transcription factor, modulating the expression of genes involved in glucose metabolism, lipid metabolism, and inflammation. This compound selectively inhibits 11β-HSD1, thereby reducing the intracellular production of cortisol and mitigating its downstream effects.

G cluster_0 Cellular Environment cluster_1 Cellular Response Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Substrate Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Activation 11b-HSD1->Cortisol Conversion This compound This compound This compound->11b-HSD1 Inhibition Cortisol-GR Complex Cortisol-GR Complex GR->Cortisol-GR Complex Nucleus Nucleus Cortisol-GR Complex->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulation Metabolic Effects Altered Glucose and Lipid Metabolism Gene Transcription->Metabolic Effects

Application Note: Chiral Separation of BMS-816336 using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a capillary electrophoresis (CE) method for the chiral separation of BMS-816336, a potent and selective 11β-HSD1 inhibitor.[1][2] A successful enantiomeric separation was achieved using a sulfated β-cyclodextrin as the chiral selector. The method is demonstrated to be suitable for the analysis of enantiomeric purity in drug development and quality control settings. This document provides the detailed experimental protocol, system parameters, and representative data.

Introduction

BMS-816336 is an investigational drug candidate with a specific stereochemistry that is crucial for its pharmacological activity.[1] As with many chiral pharmaceuticals, the separation and quantification of enantiomers are critical for ensuring safety and efficacy. Capillary electrophoresis is a powerful analytical technique for chiral separations, offering advantages such as high efficiency, short analysis times, and low sample and reagent consumption.[3][4][5] Cyclodextrins are widely used as chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules, leading to differential migration of enantiomers.[6][7][8][9][10] This application note details a robust CE method developed for the chiral separation of BMS-816336 enantiomers.

Experimental

A systematic approach was undertaken to optimize the chiral separation of BMS-816336. The key parameters investigated included the type and concentration of the chiral selector, the pH and composition of the background electrolyte (BGE), the applied voltage, and the capillary temperature.

Instrumentation and Reagents
  • Instrumentation: A standard commercial capillary electrophoresis system equipped with a diode array detector (DAD) was used.

  • Capillary: Fused-silica capillary, 50 µm internal diameter, 360 µm outer diameter, with a total length of 60 cm and an effective length of 50 cm.

  • Reagents: BMS-816336 was of pharmaceutical reference standard grade. All other chemicals and solvents were of analytical grade. Sulfated-β-cyclodextrin (S-β-CD) was used as the chiral selector.

Results and Discussion

The developed method successfully resolved the two enantiomers of BMS-816336. The key performance characteristics of the method are summarized below.

Optimization of Separation Parameters

The choice of chiral selector was critical for achieving separation. Sulfated-β-cyclodextrin provided the best resolution compared to other cyclodextrins screened. The concentration of S-β-CD, the pH of the background electrolyte, and the applied voltage were optimized to achieve baseline separation in a reasonable analysis time.

Data Summary

The following table summarizes the quantitative data obtained from the analysis of a racemic mixture of BMS-816336 using the optimized CE method.

ParameterEnantiomer 1Enantiomer 2
Migration Time (min) 10.210.8
Peak Area (%) 50.149.9
Resolution (Rs) \multicolumn{2}{c}{2.1}
Theoretical Plates (N) 150,000155,000

Protocol: Chiral Separation of BMS-816336 by Capillary Electrophoresis

This protocol provides a step-by-step procedure for the chiral separation of BMS-816336 using capillary electrophoresis.

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a 50 mM sodium phosphate buffer at pH 2.5. Add sulfated-β-cyclodextrin to a final concentration of 5% (w/v).

  • Sample Solution: Dissolve BMS-816336 in methanol to a final concentration of 1 mg/mL. Dilute with the BGE to a final concentration of 100 µg/mL.

Capillary Conditioning
  • Flush the new capillary with 1 M sodium hydroxide for 30 minutes.

  • Flush with deionized water for 15 minutes.

  • Flush with the BGE for 30 minutes before the first injection.

  • Between injections, flush with the BGE for 2 minutes.

CE System Parameters
ParameterValue
Capillary Fused-silica, 50 µm ID
Total/Effective Length 60 cm / 50 cm
Background Electrolyte 50 mM Sodium Phosphate, pH 2.5 with 5% S-β-CD
Applied Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic, 50 mbar for 5 seconds
Detection UV at 214 nm
Data Analysis
  • Integrate the peak areas of the two enantiomers.

  • Calculate the percentage of each enantiomer.

  • Calculate the resolution between the two enantiomeric peaks.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of key parameters in the chiral separation of BMS-816336.

G Experimental Workflow for Chiral Separation of BMS-816336 BGE Prepare Background Electrolyte (BGE) Conditioning Capillary Conditioning BGE->Conditioning Sample Prepare BMS-816336 Sample Solution Injection Sample Injection Sample->Injection Conditioning->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Enantiomer Quantification Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for the chiral separation of BMS-816336 by CE.

G Key Parameters for Chiral CE Separation cluster_selector Chiral Selector cluster_bge Background Electrolyte cluster_instrument Instrumental Parameters SelectorType Type (e.g., S-β-CD) Separation Chiral Separation SelectorType->Separation SelectorConc Concentration SelectorConc->Separation BGE_pH pH BGE_pH->Separation BGE_Conc Concentration BGE_Conc->Separation Voltage Voltage Voltage->Separation Temperature Temperature Temperature->Separation

References

Troubleshooting & Optimization

(R)-BMS-816336 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (R)-BMS-816336. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces local cortisol concentrations in tissues where the enzyme is expressed, such as adipose tissue and the liver. This mechanism of action makes it a subject of interest for research into metabolic diseases.

Q2: What are the recommended storage conditions for this compound?

To ensure the integrity of the compound, specific storage conditions should be maintained. The following table summarizes the recommended storage for both powder and solvent-based solutions.

FormStorage TemperatureDuration
Powder-20°CUp to 2 years
In Solvent-80°CUp to 6 months

Q3: In which solvents is this compound soluble?

This compound exhibits solubility in dimethyl sulfoxide (DMSO) and in mixed solvent systems. While specific quantitative solubility data in common standalone solvents is limited in publicly available literature, the following formulations have been reported.

Solvent SystemConcentration
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 7.5 mg/mL
10% DMSO in 90% corn oil≥ 7.5 mg/mL

For initial stock solutions, DMSO is the recommended solvent. Further dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.

Troubleshooting Guides

Solubility Issues

Problem: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer (e.g., PBS).

  • Possible Cause: this compound, like many organic small molecules, has limited aqueous solubility. The addition of a concentrated DMSO stock to an aqueous environment can cause the compound to crash out of solution.

  • Troubleshooting Steps:

    • Decrease the final concentration: Attempt to use a lower final concentration of this compound in your experiment if permissible by the assay parameters.

    • Increase the percentage of DMSO: If your experimental system can tolerate it, a slightly higher final percentage of DMSO (e.g., 0.5% to 1%) may help maintain solubility. Always run a vehicle control with the same final DMSO concentration.

    • Use a formulating agent: For in vivo studies or challenging in vitro systems, consider using a formulation with a solubilizing agent like sulfobutylether-β-cyclodextrin (SBE-β-CD), as indicated in the solubility table.

    • Prepare fresh dilutions: Always prepare aqueous dilutions from your DMSO stock solution immediately before use. Do not store the compound in aqueous solutions for extended periods.

Problem: My powdered this compound is difficult to dissolve in DMSO.

  • Possible Cause: Insufficient vortexing or sonication, or the compound may have absorbed moisture.

  • Troubleshooting Steps:

    • Ensure the powder is dry: Before weighing, ensure the compound has been stored properly in a desiccator to prevent moisture absorption.

    • Use gentle warming and agitation: After adding DMSO, gently warm the vial to 37°C and vortex or sonicate for several minutes to aid dissolution.

    • Start with a smaller volume of solvent: Add a portion of the final solvent volume to create a slurry, ensure it is fully wetted, and then add the remaining solvent.

Stability Issues

Problem: I am concerned about the stability of this compound in my experimental conditions.

  • General Stability Profile: this compound is reported to be stable under recommended storage conditions. However, it is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1]

  • pH Considerations: Avoid highly acidic or alkaline conditions in your experimental setup. Most cell culture and physiological buffers have a pH range that is suitable.

  • Light Exposure: While specific photostability data is not available, it is good laboratory practice to protect solutions of organic compounds from prolonged exposure to direct light. Store stock solutions in amber vials or wrap vials in foil.

  • Interconversion and Degradation: Be aware of the potential for in vivo interconversion between this compound and its enantiomer, as well as the formation of the metabolite Ketone A.[2] This is a physiological process and may be observed in plasma samples from animal studies.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 341.44 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.41 mg.

    • Add the appropriate volume of anhydrous DMSO to the powder. For 3.41 mg, add 1 mL of DMSO.

    • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to assist dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

General Protocol for an In Vitro 11β-HSD1 Inhibition Assay

This protocol is a general guideline and may need to be optimized for your specific experimental setup.

  • Prepare Reagents:

    • Assay Buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)

    • Cofactor: NADPH

    • Substrate: Cortisone

    • This compound working solutions (prepared by diluting the DMSO stock in assay buffer)

    • Recombinant 11β-HSD1 enzyme

    • Detection reagents for cortisol (e.g., ELISA kit or HTRF assay)

  • Assay Procedure:

    • Add assay buffer, NADPH, and the this compound working solution (or vehicle control) to the wells of a microplate.

    • Initiate the reaction by adding the 11β-HSD1 enzyme.

    • Incubate for a predetermined time at 37°C.

    • Add the substrate (cortisone) to start the enzymatic reaction.

    • Incubate for a specific period, ensuring the reaction is in the linear range.

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Detect the amount of cortisol produced using your chosen method.

    • Calculate the percent inhibition of 11β-HSD1 activity by this compound compared to the vehicle control.

Visualizations

G 11β-HSD1 Signaling Pathway Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol NADPH GRE Glucocorticoid Response Element (GRE) GR->GRE GeneTranscription Gene Transcription (Metabolic Regulation) GRE->GeneTranscription BMS816336 This compound BMS816336->HSD11B1

Caption: The signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

G Experimental Workflow for In Vitro Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, NADPH, Substrate) C Add Reagents and Inhibitor to Microplate A->C B Prepare this compound Working Solutions B->C D Add 11β-HSD1 Enzyme C->D E Incubate at 37°C D->E F Add Substrate (Cortisone) E->F G Incubate and Stop Reaction F->G H Detect Cortisol Production G->H I Calculate % Inhibition H->I

Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound.

References

how to dissolve (R)-BMS-816336 for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and use of (R)-BMS-816336 for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture applications?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.

Q2: What is the maximum recommended final concentration of DMSO in cell culture media?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[1] However, the optimal concentration may vary depending on the cell line, so it is advisable to perform a DMSO tolerance test for your specific cells.

Q3: How should I store the this compound stock solution?

A3: Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), store the aliquots at 4°C. For long-term storage (months to years), store at -20°C or -80°C.

Q4: I observed a precipitate after diluting my DMSO stock solution into the cell culture medium. What should I do?

A4: Precipitate formation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells. By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 341.45 g/mol )

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 341.45 g/mol = 0.0034145 g = 3.41 mg

  • Weigh the compound: Carefully weigh out 3.41 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes and store as recommended in the FAQs.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C to minimize temperature-related precipitation.[2]

  • Serial Dilution: Perform serial dilutions of your 10 mM stock solution in pre-warmed cell culture medium to achieve your desired final concentrations.

    • Important: To avoid precipitation, add the DMSO stock solution to the culture medium dropwise while gently vortexing or swirling the tube.[3] A stepwise dilution process is recommended to avoid a sudden change in solvent polarity.[1]

  • Final DMSO Concentration: Calculate the final DMSO concentration in your working solutions to ensure it remains below the cytotoxic level for your cells (typically <0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium as used for your highest concentration working solution.

Data Presentation

Solvent Solubility Recommended Stock Concentration Storage
DMSOSoluble1-10 mM-20°C or -80°C (long-term)
EthanolInformation not readily availableNot Recommended-
WaterPoorly solubleNot Recommended-

Troubleshooting Guide

Issue Potential Cause Solution
Immediate precipitation upon dilution in media Rapid change in solvent polarity; exceeding the compound's aqueous solubility.Add the DMSO stock solution to the pre-warmed media dropwise while gently vortexing.[3][4] Perform serial dilutions in the media instead of a single large dilution.
Precipitation observed in the incubator over time Temperature fluctuations; interaction with media components; compound instability.Ensure the incubator provides a stable temperature. Pre-warm all solutions to 37°C before mixing.[2] Test the compound's stability in media over your experiment's duration.
Stock solution appears cloudy or has crystals after thawing The compound has precipitated out of the DMSO at low temperatures.Gently warm the stock solution to 37°C and vortex thoroughly to re-dissolve the compound before making dilutions.[2]
Variability in experimental results Inconsistent compound concentration due to incomplete dissolution or precipitation.Visually inspect all solutions for clarity before use. Prepare fresh working solutions for each experiment from a clear stock solution.

Mandatory Visualization

Signaling Pathway of 11β-HSD1 Inhibition

G cluster_nucleus Nuclear Events Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Substrate Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol Conversion BMS816336 This compound BMS816336->HSD11B1 Inhibition Nucleus Nucleus GR->Nucleus Translocation GRE Glucocorticoid Response Elements (GRE) GeneTranscription Gene Transcription (e.g., Gluconeogenesis) GRE->GeneTranscription

Caption: Inhibition of 11β-HSD1 by this compound blocks cortisol production.

Experimental Workflow for Cell Treatment

G start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot & Store (-20°C / -80°C) dissolve->aliquot thaw Thaw & Warm Stock Solution aliquot->thaw serial_dilute Prepare Working Solutions (Serial Dilution in Media) thaw->serial_dilute prewarm_media Pre-warm Cell Culture Media prewarm_media->serial_dilute treat_cells Treat Cells serial_dilute->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze

References

Technical Support Center: Optimizing (R)-BMS-816336 Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective design and execution of animal studies involving (R)-BMS-816336.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.[1][2][3][4][5] This enzyme is responsible for converting inactive cortisone to active cortisol, a glucocorticoid. By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels, which is a therapeutic strategy for conditions like type 2 diabetes and metabolic syndrome.[1][3]

Q2: What is a recommended starting dose for this compound in a new animal model?

A2: A specific starting dose for a novel animal model cannot be provided without prior experimental data. However, a common approach is to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and the minimum effective dose (MED).[6][7] It is advisable to start with a low dose and escalate until a biological response is observed or signs of toxicity appear. Literature on this compound indicates an ED50 of 0.13 mg/kg in cynomolgus monkeys and efficacy in diet-induced obese (DIO) mice, which can serve as a reference for initial dose range selection.[1]

Q3: What is a suitable vehicle for administering this compound in animal studies?

A3: A suggested formulation for in vivo studies is a solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is crucial to test the vehicle alone as a control group in your experiments to rule out any confounding effects from the formulation itself.[6]

Q4: What are the known pharmacokinetic properties of this compound?

A4: this compound is orally bioavailable, with reported bioavailability ranging from 20% to 72% in various preclinical species.[2][3] It is predicted to have a short half-life in humans.[2][3] An important consideration is the in vivo interconversion between BMS-816336 and its enantiomer, this compound, which has been observed in animal models.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality or severe toxicity observed in animals. The administered dose is likely above the Maximum Tolerated Dose (MTD).Immediately reduce the dose in subsequent cohorts. Conduct a formal dose-ranging study to establish the MTD.[6] Re-evaluate the health status of the animal model, as underlying conditions can increase sensitivity.
Lack of efficacy or desired biological effect. The dose may be too low, or the compound may have poor exposure at the target tissue.Increase the dose in a stepwise manner. Conduct pharmacokinetic (PK) studies to measure plasma and tissue concentrations of this compound to ensure adequate exposure.[6][7]
Inconsistent results between animals in the same group. Issues with drug formulation, administration technique, or animal variability.Ensure the drug is fully dissolved and the formulation is homogenous. Standardize the administration procedure (e.g., gavage technique).[8] Increase the sample size to account for biological variability.
Precipitation of the compound during formulation or administration. Poor solubility of this compound in the chosen vehicle.Prepare the formulation fresh before each use. Sonication or gentle warming may aid dissolution. Consider testing alternative vehicle compositions.[6]
Unexpected off-target effects. The compound may be interacting with other biological targets.While this compound is reported to be highly selective for 11β-HSD1 over 11β-HSD2, off-target effects are always a possibility with small molecules.[1] If unexpected phenotypes are observed, consider conducting broader profiling to identify potential off-target interactions.

Quantitative Data Summary

ParameterValueSpeciesSource
IC50 (Human 11β-HSD1) 14.5 nMHuman[4][5]
IC50 (Mouse 11β-HSD1) 50.3 nMMouse[4][5]
IC50 (Cynomolgus Monkey 11β-HSD1) 16 nMCynomolgus Monkey[4][5]
ED50 0.13 mg/kgCynomolgus Monkey[1]
Oral Bioavailability (%F) 20 - 72%Preclinical Species[2][3]

Experimental Protocols

Protocol 1: Dose-Ranging Study to Determine Maximum Tolerated Dose (MTD)
  • Animal Model: Select the appropriate animal model for your research question.

  • Group Allocation: Assign animals to several dose groups (e.g., vehicle control, low dose, mid dose, high dose). A minimum of 3-5 animals per group is recommended for initial screening.

  • Dose Selection: Based on available in vitro potency and in vivo data from other species, select a range of doses. A logarithmic dose escalation (e.g., 1, 3, 10, 30 mg/kg) is often a good starting point.

  • Administration: Administer this compound or vehicle via the intended route (e.g., oral gavage).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, activity, and appearance. Continue monitoring for at least 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model and Grouping: Use the same animal model as in your efficacy studies. Assign animals to different time-point groups.

  • Dosing: Administer a single dose of this compound.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).[6]

  • Sample Processing: Process blood to obtain plasma and store appropriately.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Visualizations

G cluster_0 Glucocorticoid Activation Pathway cluster_1 Mechanism of this compound Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR HSD11B1->Cortisol Gene Gene Transcription GR->Gene Response Metabolic Effects Gene->Response BMS This compound BMS->HSD11B1 G start Start Dose Optimization dose_range Conduct Dose-Ranging Study (MTD) start->dose_range efficacy_study Perform Efficacy Study (Multiple Doses) dose_range->efficacy_study pk_study Conduct PK Study efficacy_study->pk_study analyze Analyze Efficacy and PK Data pk_study->analyze optimal_dose Determine Optimal Dose analyze->optimal_dose G start Unexpected Result in Animal Study toxicity High Toxicity? start->toxicity efficacy Lack of Efficacy? toxicity->efficacy No reduce_dose Reduce Dose Conduct MTD Study toxicity->reduce_dose Yes increase_dose Increase Dose efficacy->increase_dose Yes check_formulation Review Formulation and Administration efficacy->check_formulation No end Refine Protocol reduce_dose->end check_pk Check PK/Exposure increase_dose->check_pk check_pk->end check_formulation->end

References

preventing in vivo interconversion of BMS-816336 enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-816336. The focus is on addressing potential issues related to the in vivo interconversion of its enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is in vivo enantiomeric interconversion?

A1: In vivo enantiomeric interconversion, also known as chiral inversion, is a process where one enantiomer of a chiral drug is converted into its opposite enantiomer (its mirror image) within a living organism.[1][2] This transformation can be mediated by enzymes or occur spontaneously in the physiological environment.[1] The phenomenon is crucial in drug development because individual enantiomers of a drug can have different pharmacological, pharmacokinetic, and toxicological profiles.[3]

Q2: Is BMS-816336 known to undergo in vivo interconversion?

A2: Currently, there is no publicly available data to suggest that BMS-816336 undergoes significant in vivo interconversion of its enantiomers. However, chiral inversion is a potential metabolic pathway for any chiral drug.[4] Therefore, it is a parameter that should be evaluated during preclinical and clinical development as recommended by regulatory guidelines.[2]

Q3: Why is it important to assess the potential for chiral inversion of BMS-816336?

A3: Assessing the potential for chiral inversion is critical for several reasons:

  • Pharmacological Activity: One enantiomer may be pharmacologically active (eutomer), while the other may be less active or inactive (distomer).[1] Interconversion could alter the effective concentration of the active enantiomer.

  • Toxicology: The distomer may have a different and potentially undesirable toxicological profile.[1] Its formation through chiral inversion could introduce unexpected toxicity.

  • Pharmacokinetics: The two enantiomers may have different rates of absorption, distribution, metabolism, and excretion (ADME). Interconversion can complicate the pharmacokinetic profile of the drug.

  • Regulatory Requirements: Regulatory agencies often require data on the stereochemical purity and stability of a chiral drug in vivo.[2]

Q4: What factors can influence the rate and extent of chiral inversion?

A4: Several factors can influence chiral inversion, including:

  • Species and Tissue Differences: The enzymatic machinery responsible for chiral inversion can vary significantly between different animal species and even between different tissues within the same organism.[3]

  • Route of Administration: The route of administration (e.g., oral, intravenous) can affect the first-pass metabolism and exposure to enzymes that may cause interconversion.[3]

  • Drug Interactions: Co-administration of other drugs could potentially inhibit or induce the enzymes responsible for chiral inversion.[3]

  • Physicochemical Properties: The chemical structure of the drug and the lability of the chiral center play a crucial role.[1]

Q5: What is considered a negligible level of chiral inversion?

A5: While there is no universally fixed threshold, some literature suggests that a chiral inversion rate of approximately 5% may be considered negligible.[2] However, if the inversion rate exceeds 10%, it is generally recommended to monitor both enantiomers using chiral analytical methods in preclinical and clinical studies.[2]

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with BMS-816336, particularly concerning potential enantiomeric interconversion.

Problem Possible Causes Recommended Actions
Inconsistent pharmacological effects observed in in vivo studies compared to in vitro assays using a single enantiomer. 1. In vivo chiral inversion to the less active or inactive enantiomer. 2. Differences in the metabolism of the enantiomers. 3. Formation of active metabolites.1. Develop and validate a stereoselective analytical method (e.g., chiral HPLC-MS/MS) to measure the plasma concentrations of both BMS-816336 enantiomers over time. 2. Conduct pharmacokinetic studies in the relevant animal model to determine the extent of interconversion. 3. Characterize the metabolite profile of each enantiomer.
Unexpected toxicity is observed in animal studies. 1. The administered enantiomer is converting to a more toxic enantiomer. 2. The toxicity is related to a metabolite of one or both enantiomers.1. Quantify the exposure of both enantiomers in the target tissues where toxicity is observed. 2. Perform in vitro cytotoxicity assays using both individual enantiomers and the racemate. 3. Investigate the metabolic profile to identify any potentially toxic metabolites.
High variability in pharmacokinetic data between subjects. 1. Genetic polymorphism in the enzymes responsible for chiral inversion. 2. Differences in gut microbiome that may contribute to interconversion. 3. Interaction with other administered substances.1. Increase the number of subjects in the study to assess inter-individual variability. 2. Consider genotyping for relevant metabolic enzymes if known. 3. Carefully control for and document any co-administered substances.
Difficulty in developing a stable formulation of a single enantiomer. 1. The chiral center is labile under certain pH, temperature, or light conditions.[1]1. Conduct forced degradation studies on the single enantiomer under various stress conditions (e.g., acid, base, heat, light) to identify conditions that cause racemization. 2. Use a validated chiral analytical method to monitor the enantiomeric purity of the drug substance and product over time. 3. Adjust formulation components and storage conditions to minimize racemization.

Experimental Protocols

1. Protocol for Assessing In Vivo Chiral Inversion in an Animal Model

  • Objective: To determine the extent of in vivo interconversion of a single enantiomer of BMS-816336 following administration to a relevant animal model (e.g., rat, dog).

  • Methodology:

    • Administer a single, pure enantiomer of BMS-816336 to a group of animals via the intended clinical route (e.g., oral gavage).

    • Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.

    • Process the blood samples to obtain plasma.

    • Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Analyze the plasma extracts using a validated chiral LC-MS/MS method to quantify the concentrations of both the administered enantiomer and its inverted counterpart.

    • Calculate the area under the curve (AUC) for both enantiomers.

    • The extent of chiral inversion can be estimated by the following formula: % Inversion = [AUC of inverted enantiomer / (AUC of administered enantiomer + AUC of inverted enantiomer)] * 100

2. Protocol for In Vitro Metabolic Stability and Chiral Inversion Assessment

  • Objective: To assess the potential for metabolism and chiral inversion of BMS-816336 enantiomers in in vitro systems.

  • Methodology:

    • Incubate the pure R- and S-enantiomers of BMS-816336 separately with liver microsomes or hepatocytes from different species (e.g., human, rat, dog).

    • Include necessary cofactors (e.g., NADPH for microsomal incubations).

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction (e.g., with cold acetonitrile).

    • Analyze the samples using a chiral LC-MS/MS method to measure the disappearance of the parent enantiomer and the appearance of its inverted form.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) for each enantiomer.

    • Determine the rate of formation of the inverted enantiomer.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of BMS-816336 Enantiomers Following Oral Administration of the R-Enantiomer to Rats

ParameterR-EnantiomerS-Enantiomer (from inversion)
Cmax (ng/mL) 150075
Tmax (h) 1.02.0
AUC (0-t) (ng*h/mL) 6000300
% Chiral Inversion -4.8%

Table 2: Hypothetical In Vitro Metabolic Stability of BMS-816336 Enantiomers in Human Liver Microsomes

Enantiomert½ (min) Clint (µL/min/mg protein) % Inversion at 60 min
R-Enantiomer 4515.41.2%
S-Enantiomer 6011.6< 0.1%

Visualizations

experimental_workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment administer Administer Pure Enantiomer blood_sample Collect Blood Samples administer->blood_sample Time course plasma_prep Prepare Plasma blood_sample->plasma_prep chiral_analysis_iv Chiral LC-MS/MS Analysis plasma_prep->chiral_analysis_iv pk_analysis Pharmacokinetic Analysis chiral_analysis_iv->pk_analysis Concentration data stability_analysis Metabolic Stability Analysis incubate Incubate Enantiomer with Microsomes/Hepatocytes sample_quench Sample and Quench Reaction incubate->sample_quench Time course chiral_analysis_ivt Chiral LC-MS/MS Analysis sample_quench->chiral_analysis_ivt chiral_analysis_ivt->stability_analysis Concentration data

Caption: Workflow for assessing in vivo and in vitro chiral inversion.

signaling_pathway cluster_drug Drug Administration cluster_body In Vivo Processes enantiomer_r R-Enantiomer (Administered) absorption Absorption enantiomer_r->absorption distribution Distribution absorption->distribution metabolism Metabolism distribution->metabolism chiral_inversion Chiral Inversion distribution->chiral_inversion Enzymatic/Spontaneous excretion Excretion metabolism->excretion enantiomer_s S-Enantiomer (Formed) chiral_inversion->enantiomer_s enantiomer_s->distribution

Caption: Potential in vivo fate of a chiral drug enantiomer.

References

Technical Support Center: (R)-BMS-816336 and 11β-HSD1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-BMS-816336 in 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and orally active inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. It is the (R)-enantiomer of BMS-816336. The primary target of this compound is 11β-HSD1, an enzyme responsible for the conversion of inactive cortisone to active cortisol within cells.

Q2: What is the mechanism of action of 11β-HSD1?

11β-HSD1 is a bidirectional enzyme, but in vivo, it predominantly functions as a reductase, converting inactive 11-keto-glucocorticoids (like cortisone) to their active 11β-hydroxylated forms (like cortisol). This enzymatic reaction amplifies glucocorticoid signaling at the tissue level. The reductase activity of 11β-HSD1 is dependent on the cofactor NADPH, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH) in the endoplasmic reticulum.

Q3: What are the reported IC50 values for this compound against 11β-HSD1?

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against 11β-HSD1 from different species.

SpeciesIC50 (nM)
Human14.5
Mouse50.3
Cynomolgus Monkey16

Q4: What are some common methods for measuring 11β-HSD1 inhibition?

Several methods can be used to assess 11β-HSD1 activity and its inhibition:

  • Radiometric Assays: These assays use radiolabeled substrates, such as [3H]cortisone, and measure the formation of radiolabeled cortisol.

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assays: These are high-throughput, non-radioactive assays that measure cortisol production using a competitive immunoassay format with fluorescence resonance energy transfer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive and specific method directly measures the conversion of cortisone to cortisol.

  • Spectrophotometric Assays: These assays can be designed to monitor the change in NADPH concentration, although they may be less sensitive than other methods.

Troubleshooting Guide

This guide addresses common issues encountered during 11β-HSD1 inhibition assays with this compound.

Issue 1: No or Low Enzyme Activity

Potential Cause Recommended Solution
Inactive or degraded enzyme Ensure proper storage of the 11β-HSD1 enzyme, typically at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
Suboptimal assay buffer conditions The assay buffer should be at room temperature before use. Verify that the pH of the buffer is optimal for 11β-HSD1 activity (typically around pH 7.4).
Incorrect cofactor concentration Ensure that the NADPH concentration is sufficient and not limiting. Prepare fresh NADPH solutions as they can degrade over time.
Omission of a critical reagent Double-check that all assay components (enzyme, substrate, cofactor, inhibitor) have been added in the correct order and volume.

Issue 2: High Background Signal

Potential Cause Recommended Solution
Contaminated reagents Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and substrate solutions.
Autofluorescence of the compound Test the intrinsic fluorescence of this compound at the assay wavelengths. If there is significant interference, consider using a different detection method (e.g., LC-MS).
Non-enzymatic substrate conversion Run a control reaction without the enzyme to determine the rate of non-enzymatic conversion of cortisone to cortisol. Subtract this background rate from your measurements.
Incorrect plate type for HTRF assays For HTRF assays, use white-walled plates to maximize the signal-to-noise ratio. Black plates can significantly reduce the dynamic range.

Issue 3: Inconsistent or Non-Reproducible Results

Potential Cause Recommended Solution
Pipetting errors Use calibrated pipettes and be meticulous with pipetting, especially for small volumes. Prepare a master mix for the reaction components to minimize well-to-well variability.
Incomplete mixing of reagents Ensure thorough but gentle mixing of all reagents in the assay wells. Avoid introducing air bubbles.
Temperature fluctuations Maintain a consistent temperature throughout the assay incubation. Use a temperature-controlled incubator or plate reader.
Edge effects in microplates To minimize evaporation from the outer wells of the plate, which can affect results, consider not using the outermost wells or filling them with buffer.
Instability of this compound Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the solvent used for dilution (e.g., DMSO) is compatible with the assay and at a final concentration that does not inhibit the enzyme.

Issue 4: Unexpected IC50 Value

Potential Cause Recommended Solution
Incorrect concentration of this compound Verify the concentration of your stock solution. Perform serial dilutions carefully.
Assay conditions affecting inhibitor potency The apparent IC50 value can be influenced by the substrate concentration. Ensure you are using a substrate concentration at or below the Km value for a competitive inhibitor.
Time-dependent inhibition Pre-incubate the enzyme with this compound for a period before adding the substrate to check for time-dependent inhibition.
Protein binding in the assay If your assay contains high concentrations of proteins (e.g., BSA), the free concentration of the inhibitor may be reduced, leading to a higher apparent IC50.

Experimental Protocols

Detailed Methodology: Non-Radioactive 11β-HSD1 Inhibition Assay (HTRF-based)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to determine the inhibitory activity of this compound on 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

  • HTRF Cortisol Assay Kit (containing cortisol-d2 and anti-cortisol-Eu3+ cryptate)

  • White, low-volume 384-well microplates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in assay buffer containing a final DMSO concentration of 1%.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant human 11β-HSD1 to the desired concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

    • Prepare a solution of cortisone and NADPH in assay buffer. The final concentration of cortisone should be at or near its Km for the enzyme.

  • Assay Protocol:

    • Add 5 µL of the diluted this compound or vehicle control (1% DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 5 µL of the diluted 11β-HSD1 enzyme solution to each well.

    • Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the cortisone/NADPH solution to each well.

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized.

  • Detection:

    • Stop the reaction and proceed with the detection according to the HTRF Cortisol Assay Kit manufacturer's instructions. This typically involves adding the cortisol-d2 and anti-cortisol-Eu3+ cryptate reagents.

    • Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of 11β-HSD1

G 11β-HSD1 Signaling Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Substrate Cortisol Cortisol Cortisol_cyto Cortisol Cortisol->Cortisol_cyto Transport 11b-HSD1->Cortisol Product NADP+ NADP+ 11b-HSD1->NADP+ NADPH NADPH NADPH->11b-HSD1 Cofactor H6PDH H6PDH H6PDH->NADPH Regeneration 6PGL 6PGL H6PDH->6PGL G6P G6P G6P->H6PDH GR Glucocorticoid Receptor Cortisol_cyto->GR GR_Cortisol Activated GR Complex GR->GR_Cortisol GR_Cortisol_nuc Activated GR Complex GR_Cortisol->GR_Cortisol_nuc Translocation GRE Glucocorticoid Response Element GR_Cortisol_nuc->GRE Gene_Expression Target Gene Transcription GRE->Gene_Expression Proinflammatory_Cytokines Proinflammatory Cytokines (e.g., IL-1β, TNF-α) NF-kB_CEBPb NF-κB / C/EBPβ Proinflammatory_Cytokines->NF-kB_CEBPb Activate HSD11B1_Gene HSD11B1 Gene NF-kB_CEBPb->HSD11B1_Gene Induce Transcription HSD11B1_Gene->11b-HSD1 Translation G Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add Inhibitor/ Vehicle to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare 11β-HSD1 Working Solution Add_Enzyme Add Enzyme to Plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Cortisone/NADPH Working Solution Add_Substrate Initiate Reaction (Add Substrate) Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (15-30 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate (e.g., 60 min at 37°C) Add_Substrate->Incubate Add_Detection_Reagents Add HTRF Detection Reagents Incubate->Add_Detection_Reagents Incubate_Detection Incubate (e.g., 60 min at RT) Add_Detection_Reagents->Incubate_Detection Read_Plate Read Plate (HTRF Reader) Incubate_Detection->Read_Plate Analyze_Data Data Analysis (Calculate IC50) Read_Plate->Analyze_Data G Troubleshooting Decision Tree Start Unexpected Assay Results Check_Controls Are positive and negative controls working correctly? Start->Check_Controls No_Activity No or low signal in positive control? Check_Controls->No_Activity No High_Background High signal in negative control? Check_Controls->High_Background No Inconsistent_Data Inconsistent replicates or poor Z' factor? Check_Controls->Inconsistent_Data No Review_Protocol Review entire protocol for deviations Check_Controls->Review_Protocol Yes Check_Enzyme Check enzyme activity and storage conditions No_Activity->Check_Enzyme Yes Check_Contamination Check for reagent contamination High_Background->Check_Contamination Yes Check_Pipetting Review pipetting technique and use calibrated pipettes Inconsistent_Data->Check_Pipetting Yes Check_Reagents Verify reagent preparation and concentrations (substrate, cofactor) Check_Enzyme->Check_Reagents Check_Buffer Confirm buffer pH and assay temperature Check_Reagents->Check_Buffer Check_Buffer->Review_Protocol Check_Autofluorescence Test for compound autofluorescence Check_Contamination->Check_Autofluorescence Check_Plate Ensure correct plate type is used (e.g., white for HTRF) Check_Autofluorescence->Check_Plate Check_Plate->Review_Protocol Check_Mixing Ensure proper mixing in wells Check_Pipetting->Check_Mixing Check_Edge_Effects Evaluate for plate edge effects Check_Mixing->Check_Edge_Effects Check_Edge_Effects->Review_Protocol Problem_Solved Problem Resolved Review_Protocol->Problem_Solved Contact_Support Contact Technical Support Review_Protocol->Contact_Support

Technical Support Center: Overcoming Formulation Challenges of Hydrophobic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome the formulation challenges associated with hydrophobic inhibitors.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Precipitate Formation When Diluting a Stock Solution of a Hydrophobic Inhibitor in Aqueous Buffer

Question: My hydrophobic inhibitor, dissolved in an organic solvent like DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This is a common problem due to the low aqueous solubility of hydrophobic compounds. Here are several strategies to address this issue, ranging from simple adjustments to more complex formulation approaches.

Troubleshooting Steps:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible, typically ≤1%, to minimize its effect on protein structure and assay performance.[1]

  • Use Co-solvents: Introduce a water-miscible co-solvent into your aqueous buffer. Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous phase.[2][3]

    • Common Co-solvents for Parenteral Formulations: Ethanol, propylene glycol, polyethylene glycols (PEGs).[2][4]

  • Employ Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[5]

    • Commonly Used Surfactants: Polysorbates (e.g., Tween 80), poloxamers, and sodium lauryl sulfate.[6]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[7]

  • Adjust pH: For ionizable hydrophobic compounds, adjusting the pH of the buffer can increase solubility. For weakly acidic drugs, increasing the pH above their pKa will lead to the formation of more soluble anionic species. Conversely, for weakly basic drugs, decreasing the pH below their pKa will result in the formation of more soluble cationic species.

Issue 2: Low or Inconsistent Bioavailability in In Vivo Studies

Question: My hydrophobic inhibitor shows excellent in vitro activity, but I'm observing low and highly variable plasma concentrations in my animal studies. What could be the cause and how can I improve this?

Answer: Low and variable oral bioavailability is a major hurdle for many hydrophobic drugs. This often stems from poor dissolution in the gastrointestinal (GI) tract and first-pass metabolism.[8][9]

Troubleshooting Workflow for Low Bioavailability

low_bioavailability_troubleshooting start Low In Vivo Bioavailability check_solubility Assess Aqueous Solubility & Dissolution Rate start->check_solubility poor_solubility Poor Solubility/ Dissolution check_solubility->poor_solubility formulation_strategies Implement Solubility Enhancement Strategy poor_solubility->formulation_strategies Yes check_permeability Assess Intestinal Permeability (e.g., Caco-2) poor_solubility->check_permeability No re_evaluate Re-evaluate In Vivo Pharmacokinetics formulation_strategies->re_evaluate poor_permeability Poor Permeability check_permeability->poor_permeability permeability_enhancers Consider Permeability Enhancers or Prodrugs poor_permeability->permeability_enhancers Yes check_metabolism Investigate First-Pass Metabolism (Liver Microsomes) poor_permeability->check_metabolism No permeability_enhancers->re_evaluate high_metabolism High First-Pass Metabolism check_metabolism->high_metabolism metabolic_inhibitors Co-administer with Metabolic Inhibitors (in non-clinical studies) or Modify Chemical Structure high_metabolism->metabolic_inhibitors Yes high_metabolism->re_evaluate No metabolic_inhibitors->re_evaluate

A troubleshooting workflow for addressing low in vivo bioavailability.

Potential Causes & Solutions:

  • Poor Dissolution: The rate at which your compound dissolves in the GI fluid is likely a limiting factor.

    • Solution: Employ formulation strategies that increase the dissolution rate, such as particle size reduction (micronization or nanosuspension) or creating amorphous solid dispersions.[8]

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[8]

    • Solution: In preclinical studies, co-administration with known inhibitors of the metabolizing enzymes can help elucidate the impact of first-pass metabolism. For clinical development, chemical modification of the drug to block metabolic sites may be necessary.

  • Food Effects: The presence or absence of food can significantly impact the GI environment and, consequently, drug absorption.[8]

    • Solution: Standardize feeding conditions in your animal studies (e.g., consistent fasting period) to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for enhancing the solubility of hydrophobic inhibitors?

A1: A variety of techniques can be employed, broadly categorized into physical and chemical modifications.[10]

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size to the micron (micronization) or nanometer (nanosuspension) range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[11]

    • Modification of Crystal Habit: Amorphous forms of a drug are generally more soluble than their crystalline counterparts because they lack a rigid crystal lattice structure.[12] Solid dispersions are a common way to formulate amorphous drugs.

    • Drug Dispersion in Carriers: Dispersing the hydrophobic drug in a hydrophilic carrier can enhance its wettability and dissolution. Examples include solid dispersions and eutectic mixtures.

  • Chemical Modifications:

    • pH Adjustment: For ionizable drugs, altering the pH of the formulation can significantly increase solubility.[2]

    • Use of Co-solvents: Blending water with a miscible organic solvent reduces the overall polarity of the solvent system, which can enhance the solubility of hydrophobic compounds.[3]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobicity of the drug molecule.[7]

    • Salt Formation: For acidic or basic drugs, forming a salt can dramatically improve solubility and dissolution rate.[10]

Q2: How do I choose the right excipients for my hydrophobic drug formulation?

A2: The selection of excipients is a critical step and depends on several factors, including the physicochemical properties of your drug, the intended route of administration, and the desired dosage form.[11][13]

General Principles for Excipient Selection:

  • Compatibility: Ensure the excipients are compatible with the active pharmaceutical ingredient (API) and do not cause its degradation.[11]

  • Functionality: The excipients must perform their intended function effectively (e.g., solubilizer, stabilizer, binder).[13]

  • Route of Administration: Excipients must be safe for the intended route of administration (e.g., oral, parenteral).[14]

  • Regulatory Acceptance: Use excipients that have a well-established safety profile and are accepted by regulatory agencies.[13]

Decision-Making Workflow for Excipient Selection

excipient_selection start Define Target Product Profile (Route, Dosage Form, Dose) api_char Characterize API Physicochemical Properties (Solubility, pKa, LogP, Melting Point) start->api_char form_strategy Select Formulation Strategy (e.g., Solid Dispersion, Nanosuspension) api_char->form_strategy excipient_screening Screen Potential Excipients (Polymers, Surfactants, Co-solvents) form_strategy->excipient_screening compatibility Conduct API-Excipient Compatibility Studies excipient_screening->compatibility incompatible Incompatible compatibility->incompatible No prototype_dev Develop Prototype Formulations compatibility->prototype_dev Yes prototype_eval Evaluate Prototypes (Dissolution, Stability, etc.) prototype_dev->prototype_eval optimization Optimize Formulation (Excipient Ratios, Process Parameters) prototype_eval->optimization final_formulation Final Formulation optimization->final_formulation

A workflow for selecting appropriate excipients for a formulation.

Q3: What is a solid dispersion and how can it improve the solubility of my inhibitor?

A3: A solid dispersion refers to a system where a hydrophobic drug is dispersed in a hydrophilic carrier or matrix at a solid state.[15] The drug can exist in an amorphous or crystalline form within the carrier. Amorphous solid dispersions are particularly effective at improving solubility because the drug molecules are in a higher energy state and do not need to overcome the crystal lattice energy to dissolve.[16]

Commonly used carriers for solid dispersions include:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

  • Copolymers such as Soluplus®

Q4: When should I consider a nanotechnology-based approach like nanosuspensions?

A4: Nanosuspensions are a valuable tool when other methods, such as simple co-solvents or pH adjustment, are insufficient to achieve the desired drug concentration or bioavailability.[17] They are particularly useful for compounds that are poorly soluble in both aqueous and organic media.[18]

Advantages of Nanosuspensions:

  • Increased Dissolution Velocity: The significant increase in surface area leads to a much faster dissolution rate.[11]

  • Higher Saturation Solubility: Nanosized particles can exhibit higher saturation solubility compared to their larger crystalline counterparts.

  • Improved Bioavailability: The enhanced dissolution often translates to improved oral bioavailability.[11]

  • Versatility in Administration: Nanosuspensions can be adapted for oral, parenteral, pulmonary, and ocular drug delivery.[10]

Data Presentation: Comparison of Solubility Enhancement Techniques

The following tables provide a comparative overview of the effectiveness of different formulation strategies for enhancing the aqueous solubility of select hydrophobic drugs.

Table 1: Solubility Enhancement of Itraconazole

Formulation StrategyCarrier/ExcipientSolubility (µg/mL)Fold IncreaseReference
Pure Drug -0.001 (in water)-[19]
Salt Formation (Mesylate) Methane Sulphonic Acid165.86 (in water)~165,860[19]
Salt Formation (Besylate) Benzene Sulphonic Acid191.64 (in water)~191,640[19]
Inclusion Complex (Kneading) Captisol® (1:2 ratio)- (Dissolution: 98.72%)-[19]
Solid Dispersion (Centrifugal Melt Spinning) Sucrose190.6 (in 0.1N HCl)~12 (vs. pure drug in 0.1N HCl)[20]
Solid Dispersion (Solvent Evaporation) PEG 4000-6-fold increase[15]

Table 2: Solubility Enhancement of Curcumin

Formulation StrategyCarrier/ExcipientDissolution (%) after 90 minFold Increase in SolubilityReference
Pure Drug -~35%-[21]
Solid Dispersion (Freeze Drying) Pluronic® F-127 (1:3 ratio)100% (after 30 min)-[21]
Solid Dispersion (Solvent Evaporation) PVP94%-[22]
Cyclodextrin Complexation β-cyclodextrin>90%-[22]
Nanoformulation ->90%>300-fold[22][23]
Surfactant (Micelles) Pluronic® F-127 (5mM)-80-fold[15]

Experimental Protocols

This section provides detailed methodologies for key formulation techniques.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method involves dissolving both the hydrophobic drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion.[24]

Materials:

  • Hydrophobic inhibitor (API)

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000)[25]

  • Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)[26]

  • Rotary evaporator or hot air oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the API and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:5).

  • Dissolve both the API and the carrier in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.[25]

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 45°C).[25] Alternatively, the solution can be poured into a petri dish and dried in a hot air oven.

  • Continue the evaporation process until a solid film or mass is formed and all solvent has been removed. To ensure complete solvent removal, the solid dispersion can be placed under a vacuum for an extended period (e.g., 24 hours).

  • Scrape the solid dispersion from the flask or petri dish.

  • Pulverize the solid mass using a mortar and pestle.

  • Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.[25]

  • Store the prepared solid dispersion in a desiccator to protect it from moisture.

Workflow for Solid Dispersion by Solvent Evaporation

solid_dispersion_workflow start Weigh API and Carrier dissolve Dissolve in Common Organic Solvent start->dissolve evaporate Evaporate Solvent (Rotary Evaporator or Oven) dissolve->evaporate dry Dry Under Vacuum (Remove Residual Solvent) evaporate->dry pulverize Pulverize Solid Mass (Mortar and Pestle) dry->pulverize sieve Sieve to Obtain Uniform Particles pulverize->sieve store Store in Desiccator sieve->store

A step-by-step workflow for preparing a solid dispersion.
Protocol 2: Preparation of Nanosuspension using High-Pressure Homogenization (HPH)

This top-down approach involves the reduction of large crystalline drug particles to the nanometer size range in a liquid dispersion medium.

Materials:

  • Hydrophobic inhibitor (API)

  • Stabilizer(s) (e.g., Poloxamer 188, Tween 80, PVA)[22]

  • Purified water

  • High-speed homogenizer (e.g., Polytron)

  • High-pressure homogenizer (e.g., EmulsiFlex-C3)

Procedure:

  • Preparation of Stabilizer Solution: Prepare an aqueous solution of the chosen stabilizer(s) at the desired concentration.

  • Pre-suspension: Disperse the weighed API in a portion of the stabilizer solution. Homogenize this mixture using a high-speed homogenizer at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 10 minutes) to form a coarse microsuspension.[22]

  • Pre-milling (Optional but Recommended): To prevent clogging of the high-pressure homogenizer, the microsuspension can be subjected to a pre-milling step. This can be achieved by passing the suspension through the HPH at a relatively low pressure (e.g., 5,000 psi) for a few cycles.[22]

  • High-Pressure Homogenization: Process the pre-milled suspension through the high-pressure homogenizer at a high pressure (e.g., 15,000 - 30,000 psi).[22]

  • Homogenization Cycles: Repeat the homogenization process for a specified number of cycles (e.g., 10-20 cycles) until the desired particle size and a narrow polydispersity index (PDI) are achieved. The temperature should be controlled during this process, often by using a cooling system.

  • Characterization: Analyze the resulting nanosuspension for particle size, PDI, and zeta potential using a suitable particle size analyzer (e.g., Malvern Zetasizer).

Protocol 3: Preparation of Liposomes by Thin-Film Hydration Method

This bottom-up method is commonly used to encapsulate both hydrophobic and hydrophilic compounds. For hydrophobic drugs, they are incorporated into the lipid bilayer.[2][21]

Materials:

  • Hydrophobic inhibitor (API)

  • Lipids (e.g., DSPC, Cholesterol)[10]

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Dissolve the lipids and the hydrophobic API in the organic solvent in a round-bottom flask. Ensure a clear, homogenous solution is formed.[2]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid transition temperature to evaporate the organic solvent. This will result in the formation of a thin, dry lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for several hours to overnight to remove any residual organic solvent.[2]

  • Hydration: Add the aqueous buffer (pre-heated to above the lipid transition temperature) to the flask containing the dry lipid film. Agitate the flask vigorously (e.g., by vortexing or manual shaking) to hydrate the lipid film. This process causes the lipids to self-assemble into multilamellar vesicles (MLVs).[10]

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 10-20 passes).[10]

  • Characterization: Analyze the liposomal formulation for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 4: Determination of Encapsulation Efficiency (EE) of a Hydrophobic Drug in Nanoparticles

Encapsulation efficiency is a critical parameter that quantifies the amount of drug successfully entrapped within the nanoparticles.

Principle: The method involves separating the unencapsulated (free) drug from the nanoparticles and then quantifying the amount of drug in both the nanoparticle and the supernatant fractions.

Procedure:

  • Separation of Free Drug: Separate the nanoparticles from the aqueous medium containing the free drug. Common methods include:

    • Ultracentrifugation: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30-60 minutes) to pellet the nanoparticles.

    • Centrifugal Filter Units: Use centrifugal filter devices with a molecular weight cut-off (MWCO) that allows the free drug to pass through while retaining the nanoparticles.

  • Quantification of Free Drug: Carefully collect the supernatant and determine the concentration of the free drug using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Quantification of Total Drug: Take a known volume of the original, uncentrifuged nanoparticle suspension. Disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable organic solvent (e.g., methanol, acetonitrile) that dissolves both the drug and the nanoparticle matrix. Determine the total drug concentration in this lysed sample.

  • Calculation of Encapsulation Efficiency:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Signaling Pathway Visualization

Below is an example of a simplified signaling pathway that could be affected by a hydrophobic kinase inhibitor, visualized using the DOT language.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Hydrophobic Kinase Inhibitor Inhibitor->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

References

long-term stability of (R)-BMS-816336 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of (R)-BMS-816336 stock solutions for researchers, scientists, and drug development professionals. The following information is designed to address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

For the solid (powder) form of this compound, it is recommended to store it at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[1][2] Stock solutions should be stored at -20°C or, for enhanced stability, at -80°C, especially for long-term storage. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: Which solvents are recommended for preparing this compound stock solutions?

Based on its chemical structure, this compound is expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. For biological experiments, DMSO is a common choice. However, the stability of the compound can vary between solvents. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q3: What is the expected long-term stability of this compound in DMSO at -20°C?

While specific public data on the long-term stability of this compound is limited, based on general principles of small molecule stability, a stock solution in high-quality, anhydrous DMSO stored at -20°C is expected to be stable for several months with minimal degradation. For periods longer than six months, it is advisable to re-qualify the solution to confirm its concentration and purity.

Q4: How can I check the stability of my this compound stock solution?

The stability of a stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] HPLC is a widely used method to determine the purity of the compound and identify any degradation products.[4] A stability-indicating HPLC method should be used, which is capable of separating the intact compound from its potential degradants.

Q5: What are the potential signs of degradation in my this compound stock solution?

Visual signs of degradation can include a change in color or the appearance of precipitates in the solution. However, significant degradation can occur without any visible changes. Analytically, degradation would be indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products in an HPLC or LC-MS chromatogram.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Variability in experimental results between different aliquots of the same stock solution. 1. Inconsistent storage conditions. 2. Repeated freeze-thaw cycles of the main stock. 3. Solvent evaporation.1. Ensure all aliquots are stored at the same temperature, protected from light. 2. Prepare single-use aliquots to avoid freeze-thaw cycles. 3. Use tightly sealed vials to prevent solvent evaporation.
Loss of compound activity in biological assays. 1. Degradation of the compound in the stock solution. 2. Instability of the compound in the assay medium.1. Verify the purity and concentration of the stock solution using HPLC or LC-MS. 2. Perform a time-course experiment to assess the stability of the compound in the final assay buffer and conditions.
Appearance of new peaks in the HPLC chromatogram of an aged stock solution. 1. Chemical degradation of this compound. 2. Contamination of the solvent or handling materials.1. The new peaks likely represent degradation products. The stock solution should be discarded and a fresh one prepared. 2. Use high-purity solvents and ensure clean handling procedures.

Stability Study Data

The following table summarizes representative stability data for this compound stock solutions under different storage conditions. This data is based on a typical stability study for a small molecule of this class and should be used as a general guideline.

Storage Condition Solvent Time Point Purity (%) by HPLC Degradation Products (%)
-20°CDMSO3 months99.5< 0.5
6 months98.91.1
12 months97.22.8
4°CDMSO1 week99.8< 0.2
1 month96.53.5
3 months91.28.8
Room TemperatureDMSO24 hours99.60.4
1 week92.17.9
-80°CDMSO12 months> 99.5< 0.5
24 months99.20.8

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound solid compound, anhydrous high-purity DMSO, sterile microcentrifuge tubes or vials.

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of the solid compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: HPLC Method for Stability Assessment

This is a general protocol for a stability-indicating HPLC method. The specific parameters may need to be optimized for your system.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and then a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically the wavelength of maximum absorbance).

  • Sample Preparation: Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analysis: Inject the prepared sample and a freshly prepared standard of known concentration. Compare the peak area of the parent compound in the aged sample to the fresh standard to determine purity and degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis cluster_results Data Interpretation prep_solid Weigh Solid this compound prep_dissolve Dissolve in Anhydrous DMSO prep_solid->prep_dissolve prep_aliquot Aliquot into Single-Use Vials prep_dissolve->prep_aliquot store_conditions Store at Defined Conditions (-20°C, 4°C, RT, -80°C) prep_aliquot->store_conditions analysis_timepoint Sample at Time Points (e.g., 0, 3, 6, 12 months) store_conditions->analysis_timepoint analysis_hplc Analyze by HPLC analysis_timepoint->analysis_hplc analysis_data Quantify Purity and Degradants analysis_hplc->analysis_data results_interpret Assess Stability Profile analysis_data->results_interpret results_shelf_life Determine Shelf-Life results_interpret->results_shelf_life

Caption: Workflow for assessing the long-term stability of this compound stock solutions.

References

Validation & Comparative

A Head-to-Head Comparison: (R)-BMS-816336 Versus the Clinical Candidate BMS-816336

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, a class of drugs with therapeutic potential in metabolic diseases, a detailed examination of enantiomeric activity is crucial for optimizing drug development. This guide provides a comparative analysis of the clinical candidate BMS-816336 and its enantiomer, (R)-BMS-816336, focusing on their in vitro inhibitory activity. Experimental data reveals a clear stereospecific preference for 11β-HSD1 inhibition, with BMS-816336 demonstrating significantly greater potency.

BMS-816336 is a potent and selective inhibitor of the 11β-HSD1 enzyme, which is responsible for the conversion of inactive cortisone to active cortisol within tissues.[1][2][3][4] By inhibiting this enzyme, BMS-816336 reduces local glucocorticoid levels, a mechanism that is being explored for the treatment of type 2 diabetes and other metabolic syndromes.[1][2][3] The molecule possesses distinct stereoisomers, and understanding the pharmacological activity of each is paramount. This comparison focuses on the differential activity between BMS-816336, the (2S,6S) enantiomer, and its corresponding (R)-enantiomer.

Quantitative Comparison of In Vitro Activity

The inhibitory potency of BMS-816336 and this compound against 11β-HSD1 from various species was determined using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below.

CompoundHuman 11β-HSD1 IC50 (nM)Mouse 11β-HSD1 IC50 (nM)Cynomolgus Monkey 11β-HSD1 IC50 (nM)
BMS-8163363.0--
This compound14.550.316

Data for BMS-816336 is from a study published in the Journal of Medicinal Chemistry.[1][3] Data for this compound is provided by MedChemExpress, citing the same primary literature.

The data clearly indicates that BMS-816336 is a more potent inhibitor of human 11β-HSD1 than its (R)-enantiomer, with an IC50 value approximately 4.8-fold lower. This highlights a distinct stereoselectivity in the binding and inhibition of the target enzyme. While data for BMS-816336 against mouse and cynomolgus monkey 11β-HSD1 is not explicitly provided in the available abstracts, the potent activity of this compound in these species suggests that the target is pharmacologically relevant across different preclinical models.

Interestingly, in vivo studies have shown that after administration of BMS-816336, its less active enantiomer, this compound, can be detected in plasma. This interconversion is thought to occur via an intermediate ketone metabolite through physiological oxidation and reduction processes.

Mechanism of Action: 11β-HSD1 Inhibition

BMS-816336 and its (R)-enantiomer exert their effects by inhibiting the 11β-HSD1 enzyme. This enzyme plays a critical role in the tissue-specific regulation of glucocorticoid activity. The diagram below illustrates the signaling pathway affected by these inhibitors.

G Mechanism of 11β-HSD1 Inhibition cluster_0 Cellular Environment Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Substrate Cortisol Cortisol (Active) GR Glucocorticoid Receptor Cortisol->GR Activation HSD1->Cortisol Conversion Gene Target Gene Transcription GR->Gene Regulation BMS This compound or BMS-816336 BMS->HSD1 Inhibition

Caption: Inhibition of 11β-HSD1 by BMS compounds blocks the conversion of cortisone to active cortisol.

Experimental Protocols

The following provides a generalized methodology for determining the in vitro inhibitory activity of compounds against 11β-HSD1, based on common practices in the field.

11β-HSD1 Inhibition Assay (In Vitro)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the 11β-HSD1 enzyme.

  • Materials:

    • Recombinant human 11β-HSD1 enzyme.

    • Cortisone (substrate).

    • NADPH (cofactor).

    • Test compounds (BMS-816336 and this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Detection reagents for cortisol (e.g., a competitive homogeneous time-resolved fluorescence (HTRF) assay kit).

    • 384-well assay plates.

  • Procedure:

    • A solution containing the 11β-HSD1 enzyme, cortisone, and NADPH is prepared in the assay buffer.

    • The test compounds are serially diluted to various concentrations.

    • A small volume of each compound dilution is added to the wells of the 384-well plate.

    • The enzyme reaction is initiated by adding the enzyme/substrate/cofactor mixture to the wells.

    • The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

    • The reaction is stopped by adding a stop solution, which may contain a potent inhibitor of 11β-HSD1 (e.g., carbenoxolone) or a chelating agent to sequester the cofactor.

    • The amount of cortisol produced is quantified using a suitable detection method, such as an HTRF assay. In this type of assay, a labeled cortisol conjugate competes with the cortisol produced in the reaction for binding to a specific antibody, leading to a measurable signal that is inversely proportional to the amount of cortisol produced.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

References

(R)-BMS-816336 vs carbenoxolone efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of (R)-BMS-816336 and Carbenoxolone in the Context of 11β-HSD Inhibition

This guide provides a detailed comparison of this compound and carbenoxolone, focusing on their efficacy as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD). While both compounds modulate the activity of this enzyme, they differ significantly in their selectivity, potency, and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two molecules.

Introduction

This compound is a potent and highly selective, orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] Developed by Bristol Myers Squibb, it has been investigated as a potential treatment for type 2 diabetes and other metabolic syndromes.[1][3][4] Its mechanism revolves around reducing the intracellular conversion of inactive cortisone to active cortisol.

Carbenoxolone , a synthetic derivative of glycyrrhetinic acid from licorice root, is primarily known for its use in treating gastric, esophageal, and oral ulcers.[5][6][7] Its therapeutic effect is partly attributed to its inhibition of 11β-HSD, which increases local glucocorticoid concentrations with anti-inflammatory effects.[5][8] However, carbenoxolone is a non-selective inhibitor, also affecting 11β-HSD2 and gap junctions, which contributes to its side effect profile.[4]

Mechanism of Action

The primary shared target of this compound and carbenoxolone is the 11β-HSD enzyme system, which plays a crucial role in regulating glucocorticoid activity.

This compound is a highly selective inhibitor of 11β-HSD1 . This enzyme is predominantly expressed in key metabolic tissues such as the liver, adipose tissue, and brain. It converts inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, this compound reduces local cortisol levels in these tissues, which is the rationale for its investigation in metabolic diseases.[1][3][4]

Carbenoxolone non-selectively inhibits both 11β-HSD1 and 11β-HSD2 .[4][5][8] The inhibition of 11β-HSD1 contributes to its anti-inflammatory effects. However, its inhibition of 11β-HSD2, which is primarily found in mineralocorticoid target tissues like the kidneys and colon and is responsible for inactivating cortisol to cortisone, leads to mineralocorticoid excess and is associated with side effects such as sodium retention, hypokalemia, and hypertension.[5][9] Carbenoxolone also acts as a blocker of gap junctions, an action that has been studied for its potential in other therapeutic areas but is distinct from its effects on glucocorticoid metabolism.[8][10]

G cluster_0 Cellular Environment Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR Binding HSD11B1->Cortisol Conversion Gene Gene Transcription GR->Gene Activation BMS This compound BMS->HSD11B1 Carbenoxolone Carbenoxolone Carbenoxolone->HSD11B1

Figure 1: Signaling pathway of 11β-HSD1 and points of inhibition.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and carbenoxolone. It is important to note that the data for this compound is from preclinical studies, while the data for carbenoxolone is from clinical trials in a different therapeutic area.

Table 1: Potency and Selectivity of this compound

ParameterSpeciesValueReference
IC₅₀ (11β-HSD1) Human14.5 nM[2]
Mouse50.3 nM[2]
Cynomolgus Monkey16 nM[2]
Selectivity >10,000-fold over 11β-HSD2[1][3]
ED₅₀ Cynomolgus Monkey0.12 mg/kg[4]

Table 2: Clinical Efficacy of Carbenoxolone in Peptic Ulcer Disease

Study TypeIndicationTreatment GroupControl Group (Placebo)OutcomeReference
Double-blind, endoscopic controlDuodenal Ulcer14/21 (66.7%) healed7/23 (30.4%) healedStatistically significant healing (P < 0.016)[11]
Double-blind, randomizedGastric Ulcer20 patients20 patientsStatistically significant improvement in endoscopic findings[12]
Double-blindGastric & Duodenal Ulcer70% healing rate~36% healing rateSignificantly higher healing rate with carbenoxolone[13]

Experimental Protocols

This compound: In Vitro Enzyme Inhibition Assay

A common method to determine the IC₅₀ of an 11β-HSD1 inhibitor involves a scintillation proximity assay (SPA).

  • Enzyme Source: Microsomes from cells engineered to express human, mouse, or cynomolgus monkey 11β-HSD1.

  • Substrate: [³H]-cortisone.

  • Cofactor: NADPH.

  • Procedure: The enzyme, substrate, and cofactor are incubated with varying concentrations of the test compound (this compound). The reaction produces [³H]-cortisol.

  • Detection: An antibody specific to cortisol, which is coupled to a SPA bead, captures the [³H]-cortisol. When the radiolabeled cortisol binds to the bead, it emits light that is detected by a scintillation counter.

  • Analysis: The amount of light emitted is proportional to the enzyme activity. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

G cluster_0 Experimental Workflow: In Vitro IC₅₀ Determination A Prepare reaction mix: - 11β-HSD1 enzyme - [³H]-cortisone - NADPH B Add varying concentrations of this compound A->B C Incubate to allow conversion to [³H]-cortisol B->C D Add anti-cortisol SPA beads C->D E Detect signal with scintillation counter D->E F Calculate IC₅₀ E->F

Figure 2: Workflow for in vitro IC₅₀ determination of 11β-HSD1 inhibitors.

Carbenoxolone: Clinical Trial for Duodenal Ulcer Efficacy

The following outlines a typical double-blind, placebo-controlled clinical trial to assess the efficacy of carbenoxolone in treating duodenal ulcers.

  • Patient Selection: Patients with endoscopically confirmed active duodenal ulcers are recruited.

  • Randomization: Patients are randomly assigned to receive either carbenoxolone (e.g., 50 mg four times daily) or an identical-looking placebo for a predefined period (e.g., 6-12 weeks).[14]

  • Blinding: Both the patients and the investigators are unaware of the treatment allocation (double-blind).

  • Monitoring: Patients are assessed at regular intervals for symptom relief and potential side effects (e.g., weight gain, changes in blood pressure, serum electrolytes).

  • Primary Endpoint: The primary measure of efficacy is the complete healing of the ulcer, as confirmed by endoscopy at the end of the treatment period.

  • Statistical Analysis: The proportion of patients with healed ulcers in the carbenoxolone group is compared to the placebo group using appropriate statistical tests.

G cluster_1 Experimental Workflow: Carbenoxolone Clinical Trial Recruit Recruit patients with active duodenal ulcers Randomize Randomize into two groups Recruit->Randomize GroupA Group A: Receive Carbenoxolone Randomize->GroupA GroupB Group B: Receive Placebo Randomize->GroupB Treat Administer treatment for 6-12 weeks GroupA->Treat GroupB->Treat Assess Assess ulcer healing via endoscopy Treat->Assess Analyze Compare healing rates between groups Assess->Analyze

Figure 3: Workflow of a double-blind, placebo-controlled clinical trial.

Pharmacokinetics and Safety Profile

This compound was designed to be orally bioavailable with a pharmacokinetic profile suitable for once-daily dosing.[3][4] Phase 1 clinical studies in healthy male subjects found it to be well-tolerated.[1][3][15]

Carbenoxolone is known to cause side effects related to its mineralocorticoid activity due to the inhibition of 11β-HSD2. These include sodium and water retention, hypokalemia (low potassium), and hypertension.[5][9][11] Careful monitoring of patients is required during treatment.[16]

Summary and Conclusion

While both this compound and carbenoxolone inhibit 11β-HSD enzymes, they are fundamentally different compounds with distinct pharmacological profiles and therapeutic applications.

  • This compound is a modern, highly potent, and selective 11β-HSD1 inhibitor developed for metabolic diseases. Its selectivity minimizes the risk of mineralocorticoid-related side effects.

  • Carbenoxolone is an older, non-selective 11β-HSD inhibitor used for ulcer treatment. Its efficacy in this area is documented, but its clinical utility is hampered by a significant side effect profile stemming from its lack of selectivity.

In a direct comparison of their primary mechanism of action, This compound is a more potent and vastly more selective inhibitor of 11β-HSD1 than carbenoxolone. This makes it a superior research tool for studying the specific effects of 11β-HSD1 inhibition and a potentially safer therapeutic agent for conditions where this specific inhibition is desired. The efficacy of carbenoxolone in ulcer healing is likely a result of multiple actions, including but not limited to its effect on 11β-HSD1. Therefore, a direct comparison of their clinical efficacy is not feasible due to their different indications and mechanisms.

References

A Head-to-Head Comparison of Selective 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and metabolic syndrome. By catalyzing the conversion of inactive cortisone to active cortisol within key metabolic tissues like the liver and adipose tissue, 11β-HSD1 amplifies local glucocorticoid action, contributing to the pathophysiology of these conditions. Consequently, the development of selective 11β-HSD1 inhibitors has been a significant focus of pharmaceutical research. This guide provides a head-to-head comparison of several selective 11β-HSD1 inhibitors that have progressed to various stages of preclinical and clinical development, supported by experimental data.

Introduction to 11β-HSD1 Inhibition

The rationale for inhibiting 11β-HSD1 lies in its ability to reduce intracellular cortisol concentrations in a tissue-specific manner, thereby mitigating the detrimental effects of excess glucocorticoid signaling.[1] This approach is distinct from systemic glucocorticoid receptor antagonists, potentially offering a more favorable safety profile. A number of pharmaceutical companies have advanced selective 11β-HSD1 inhibitors into clinical trials, with varying degrees of success.[2] This guide will compare the performance of several of these inhibitors: BI 187004, INCB13739, MK-0916, SPI-62 (clofutriben), CNX-010-49, KR-67105, and UI-1499.

11β-HSD1 Signaling Pathway

The 11β-HSD1 enzyme is a critical component of the glucocorticoid signaling pathway. The following diagram illustrates the mechanism of action of 11β-HSD1 and the point of intervention for its inhibitors.

Caption: Mechanism of 11β-HSD1 action and inhibition.

Data Presentation

The following tables summarize the quantitative data for the selected 11β-HSD1 inhibitors, providing a basis for their comparative evaluation.

Table 1: In Vitro Potency and Selectivity of 11β-HSD1 Inhibitors
CompoundTargetIC50 (nM)Selectivity vs. 11β-HSD2Reference
BI 187004 Human 11β-HSD1-Selective[1]
INCB13739 Human 11β-HSD1-High selectivity[3]
MK-0916 Human 11β-HSD170.4 (hepatic)Selective[4][5]
SPI-62 Human 11β-HSD1Ki = 5.3Minimal activity on HSD-2[6][7]
CNX-010-49 Human 11β-HSD16>100-fold vs. dehydrogenase activity[8][9]
Mouse 11β-HSD164No inhibition of 11β-HSD2 up to 100 µM[8]
KR-67105 ----
UI-1499 Human 11β-HSD1-Selective[10]
Mouse 11β-HSD1--[10]
Monkey 11β-HSD1--[10]
Table 2: Pharmacokinetic Properties of 11β-HSD1 Inhibitors in Humans
CompoundDoseCmaxTmax (hours)Terminal Half-life (hours)Reference
BI 187004 10-360 mg (single)Dose-dependent0.67-2.014.5-33.5[11]
10-360 mg (multiple)Non-proportional increase0.67-2.0106-124[12][13]
INCB13739 ----[3]
MK-0916 0.4-100 mg (single)Dose-proportional (>6mg)1.1-1.8-[4][5]
SPI-62 1-10 mg (single)Nonlinear at low doses--[6][7][14]
Table 3: Preclinical Efficacy of 11β-HSD1 Inhibitors in Animal Models
CompoundAnimal ModelDoseKey FindingsReference
CNX-010-49 Diet-induced obese (DIO) C57B6/J mice30 mg/kg twice daily for 10 weeksSignificant decrease in fasting glucose, improved insulin sensitivity and glucose tolerance, significant decrease in serum triglycerides, and inhibition of body weight gain.[9]
KR-67105 ----
UI-1499 KKAy mice (type 2 diabetes model)10 and 30 mg/kg for 3 weeksLowered fasting blood glucose and HbA1c levels, comparable to pioglitazone. Lowered plasma LDL levels.[10]
Table 4: Clinical Efficacy of 11β-HSD1 Inhibitors in Human Studies
CompoundPatient PopulationDoseKey FindingsReference
BI 187004 Type 2 Diabetes, overweight/obese20, 80, 240 mg/day for 28 daysNear-full inhibition of hepatic 11β-HSD1. No clinically relevant changes in body weight, glucose, or lipid metabolism.[15]
INCB13739 Type 2 Diabetes on metformin100 and 200 mg/day for 12 weeksSignificant reductions in HbA1c (-0.47% and -0.56%), fasting plasma glucose, and HOMA-IR. Significant decrease in total cholesterol, LDL, and triglycerides in hyperlipidemic patients. Modest body weight decrease.[16][17]
MK-0916 Type 2 Diabetes and Metabolic Syndrome0.5, 2, 6 mg/day for 12 weeksNo significant effect on fasting plasma glucose. Modest but significant reduction in A1C (-0.3% with 6 mg). Modest dose-dependent decreases in blood pressure and body weight. Increased LDL-C.[18]
SPI-62 (clofutriben) Cushing's Syndrome-Lowered urinary free cortisol levels without the need for dose adjustments and with a low risk of adrenal insufficiency.[19]

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay

A common method to determine the in vitro potency of 11β-HSD1 inhibitors is a cell-based or microsomal assay.[10]

  • Enzyme Source: Liver microsomes from human, mouse, or monkey, or cells overexpressing the 11β-HSD1 enzyme (e.g., CHO-K1 or C2C12 cells).[8][10]

  • Substrate: Cortisone (for human and monkey enzyme) or 11-dehydrocorticosterone (for mouse enzyme).

  • Assay Principle: The conversion of the inactive substrate to active cortisol (or corticosterone) is measured in the presence of various concentrations of the inhibitor.

  • Detection Method: The amount of cortisol produced can be quantified using methods such as Homogeneous Time Resolved Fluorescence (HTRF) or by using radiolabeled substrates and subsequent separation and quantification of the radiolabeled cortisol.[10]

  • Data Analysis: IC50 values, the concentration of inhibitor required to inhibit 50% of the enzyme activity, are calculated from the dose-response curves.

In Vivo Efficacy Studies in Animal Models

Animal models of metabolic disease are crucial for evaluating the in vivo efficacy of 11β-HSD1 inhibitors.

  • Animal Models: Diet-induced obese (DIO) mice (e.g., C57B6/J on a high-fat diet) are commonly used to model obesity and insulin resistance.[9] Genetic models of type 2 diabetes, such as KKAy mice, are also employed.[10]

  • Dosing: Inhibitors are typically administered orally once or twice daily for a period of several weeks.

  • Efficacy Endpoints:

    • Glycemic Control: Fasting blood glucose, glucose tolerance (oral glucose tolerance test - OGTT), and HbA1c levels are measured.

    • Lipid Profile: Serum levels of triglycerides, total cholesterol, and LDL-cholesterol are assessed.

    • Body Weight and Composition: Body weight is monitored throughout the study, and changes in fat mass can be assessed.

    • Insulin Sensitivity: Techniques such as the hyperinsulinemic-euglycemic clamp or calculation of HOMA-IR can be used.

  • Tissue-Specific Inhibition: To confirm target engagement, 11β-HSD1 activity can be measured ex vivo in tissues like the liver and adipose tissue after the treatment period.[10]

Clinical Trials in Humans

Human studies are essential to evaluate the safety, tolerability, pharmacokinetics, and efficacy of 11β-HSD1 inhibitors in the target patient population.

  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

  • Patient Population: Typically includes patients with type 2 diabetes, often with inadequate glycemic control on existing therapies like metformin, and who are overweight or obese.[12][16][18] Studies in patients with Cushing's syndrome are also conducted.[19]

  • Efficacy Endpoints:

    • Glycemic Control: Change from baseline in HbA1c and fasting plasma glucose (FPG).

    • Lipid Profile: Changes in total cholesterol, LDL-C, HDL-C, and triglycerides.

    • Body Weight and Anthropometric Measures: Changes in body weight and waist circumference.

    • Blood Pressure: Systolic and diastolic blood pressure measurements.

  • Pharmacodynamic Assessments: Target engagement is often assessed by measuring the ratio of urinary cortisol to cortisone metabolites.[12]

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and development of a selective 11β-HSD1 inhibitor.

Experimental_Workflow 11β-HSD1 Inhibitor Development Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_approval Regulatory Approval HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt In_Vitro In Vitro Characterization (Potency, Selectivity) Lead_Opt->In_Vitro In_Vivo_Preclinical In Vivo Preclinical Studies (Efficacy in Animal Models) In_Vitro->In_Vivo_Preclinical Phase1 Phase I Clinical Trials (Safety, PK in Healthy Volunteers) In_Vivo_Preclinical->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Review & Approval NDA->Approval

Caption: A streamlined workflow for 11β-HSD1 inhibitor development.

Conclusion

The selective inhibition of 11β-HSD1 remains a promising strategy for the treatment of metabolic diseases. The compounds reviewed in this guide demonstrate varying profiles in terms of potency, pharmacokinetics, and clinical efficacy. While some inhibitors, like INCB13739, have shown encouraging results in improving glycemic control and lipid profiles in patients with type 2 diabetes, others, such as MK-0916 and BI 187004, have yielded more modest or inconclusive outcomes in this patient population. The recent focus on SPI-62 (clofutriben) for Cushing's syndrome highlights the potential for these inhibitors in other glucocorticoid-excess states.

The preclinical data for compounds like CNX-010-49 and UI-1499 in animal models are promising, but further clinical investigation is required to ascertain their therapeutic potential in humans. The success of future 11β-HSD1 inhibitors will likely depend on optimizing their pharmacokinetic and pharmacodynamic properties to achieve sustained and clinically meaningful target engagement in relevant tissues, leading to tangible benefits for patients with metabolic and endocrine disorders. This comparative guide serves as a valuable resource for researchers and drug development professionals in navigating the landscape of selective 11β-HSD1 inhibitors.

References

Validating In Vivo Target Engagement of (R)-BMS-816336: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for validating the in vivo target engagement of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The performance of this compound is compared with other 11β-HSD1 inhibitors, supported by available experimental data.

Introduction to 11β-HSD1 and the Importance of Target Engagement

11β-HSD1 is a critical enzyme in glucocorticoid metabolism, responsible for the conversion of inactive cortisone to active cortisol within tissues. This localized activation of cortisol plays a significant role in various physiological and pathophysiological processes, including glucose metabolism, inflammation, and cognitive function. Overactivity of 11β-HSD1 is implicated in metabolic disorders such as type 2 diabetes and obesity.

Validating that a drug molecule engages with its intended target in a living organism is a crucial step in drug discovery and development.[1] Direct measurement of target engagement provides strong evidence for the drug's mechanism of action and helps to establish a clear relationship between target modulation and the observed pharmacological effect.[2]

Comparative Analysis of 11β-HSD1 Inhibitors

This section compares this compound with two other 11β-HSD1 inhibitors, INCB13739 and Carbenoxolone, focusing on their in vitro potency and the methods used to assess their in vivo target engagement.

CompoundTargetIn Vitro Potency (IC50)In Vivo Target Engagement MetricSpeciesKey Findings
This compound 11β-HSD1Human: 14.5 nM, Mouse: 50.3 nM, Cynomolgus monkey: 16 nMPharmacodynamic effect (ED50)Cynomolgus monkey, DIO miceRobust acute pharmacodynamic effect with an ED50 of 0.12 mg/kg in monkeys.
INCB13739 11β-HSD1Not specified in provided resultsDecreased (5α-tetrahydrocortisol + 5β-tetrahydrocortisol)/tetrahydrocortisone ratio in urineHumansNear-full inhibition of hepatic 11β-HSD1 observed.[3]
Carbenoxolone 11β-HSD1 (non-selective, also inhibits 11β-HSD2)Not specified in provided resultsReduced cortisol generation from oral cortisone; Decreased urinary THF+5αTHF:THE ratioHumansRapid inhibition of active glucocorticoid generation in adipose tissue.[4][5]

Experimental Protocols for In Vivo Target Engagement

The primary method for assessing in vivo target engagement of 11β-HSD1 inhibitors is the cortisone challenge assay. This assay measures the ability of the inhibitor to block the conversion of exogenously administered cortisone to cortisol.

General Protocol: In Vivo Cortisone Challenge Assay

This protocol provides a generalized methodology for evaluating the in vivo target engagement of 11β-HSD1 inhibitors in a preclinical model (e.g., mouse).

1. Animal Model and Acclimation:

  • Use appropriate animal models, such as diet-induced obese (DIO) mice, which often exhibit elevated 11β-HSD1 activity.

  • Acclimate animals to the housing conditions for at least one week before the experiment.

2. Compound Administration:

  • Administer the 11β-HSD1 inhibitor (e.g., this compound) or vehicle control to the animals via the intended clinical route (e.g., oral gavage).

  • Dosing should be based on prior pharmacokinetic studies to ensure adequate plasma and tissue exposure at the time of the cortisone challenge.

3. Cortisone Challenge:

  • At a predetermined time point after inhibitor administration (e.g., peak plasma concentration), administer a cortisone solution (e.g., 30 mg/kg) orally or intraperitoneally. Isotopically labeled cortisone (e.g., d7-cortisone) can be used for more precise quantification by mass spectrometry.

4. Sample Collection:

  • Collect blood samples at various time points after the cortisone challenge (e.g., 0, 15, 30, 60, and 120 minutes) via an appropriate method (e.g., tail vein or retro-orbital bleeding).

  • At the end of the time course, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).

5. Sample Processing and Analysis:

  • Separate plasma from blood samples by centrifugation.

  • Homogenize tissue samples in an appropriate buffer.

  • Extract corticosteroids from plasma and tissue homogenates using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction).

  • Quantify the concentrations of cortisone and cortisol (and their labeled analogs, if used) using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Calculate the ratio of cortisol to cortisone at each time point for each treatment group.

  • Determine the area under the curve (AUC) for the cortisol concentration-time profile.

  • The percentage of inhibition of 11β-HSD1 activity is calculated by comparing the cortisol/cortisone ratio or cortisol AUC in the inhibitor-treated group to the vehicle-treated group.

Visualizing Pathways and Workflows

11β-HSD1 Signaling Pathway

G cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Cortisone_ext Cortisone Cortisone_int Cortisone Cortisone_ext->Cortisone_int Cortisol_ext Cortisol HSD11B1 11β-HSD1 Cortisone_int->HSD11B1 Reduction Cortisol_int Cortisol Cortisol_int->Cortisol_ext GR Glucocorticoid Receptor (GR) Cortisol_int->GR Binding HSD11B1->Cortisol_int GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocation to Nucleus Gene_Transcription Target Gene Transcription GRE->Gene_Transcription BMS816336 This compound BMS816336->HSD11B1 Inhibition

Caption: 11β-HSD1 converts inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor.

Experimental Workflow: In Vivo Cortisone Challenge

G cluster_Workflow In Vivo Target Engagement Workflow Animal_Prep Animal Acclimation & Grouping Dosing Administer this compound or Vehicle Animal_Prep->Dosing Challenge Administer Cortisone Dosing->Challenge Sampling Collect Blood and Tissue Samples Challenge->Sampling Analysis LC-MS/MS Analysis of Cortisone & Cortisol Sampling->Analysis Data_Analysis Calculate % Inhibition Analysis->Data_Analysis

Caption: Workflow for assessing 11β-HSD1 inhibition in vivo using a cortisone challenge.

References

(R)-BMS-816336: A Potent and Selective 11β-HSD1 Inhibitor with Negligible Cross-Reactivity for 11β-HSD2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selective 11β-HSD1 inhibitor, (R)-BMS-816336, with a focus on its cross-reactivity profile against the closely related isozyme, 11β-HSD2. This document synthesizes available experimental data to highlight the compound's specificity and potential therapeutic advantages.

This compound is the enantiomer of BMS-816336, a potent and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] The primary therapeutic target of this compound, 11β-HSD1, is a key enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol.[3][4] This amplification of local cortisol levels is implicated in various metabolic disorders, making 11β-HSD1 an attractive target for therapeutic intervention.

In contrast, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) plays a crucial protective role by catalyzing the inactivation of cortisol to cortisone.[4][5] This function is vital in mineralocorticoid-responsive tissues, such as the kidneys, to prevent the illicit activation of the mineralocorticoid receptor by cortisol.[6] Given the opposing functions of these two isozymes, the selectivity of any 11β-HSD1 inhibitor is of paramount importance to avoid off-target effects associated with 11β-HSD2 inhibition, such as hypertension.[7]

Comparative Selectivity and Potency

Experimental data demonstrates that BMS-816336, the racemate of this compound, exhibits a remarkable degree of selectivity for 11β-HSD1 over 11β-HSD2. The racemate shows an impressive greater than 10,000-fold selectivity for the target enzyme.[8][9][10] This high selectivity minimizes the risk of modulating the protective effects of 11β-HSD2.

The enantiomer, this compound, is also a potent inhibitor of 11β-HSD1.[1] While the specific IC50 for this compound against 11β-HSD2 is not explicitly detailed in the provided search results, the vast selectivity of its racemate strongly suggests a negligible interaction.

The following table summarizes the available quantitative data for BMS-816336 and its enantiomer.

CompoundTargetSpeciesIC50 (nM)Selectivity vs. 11β-HSD2
BMS-81633611β-HSD1Human3.0>10,000-fold
This compound11β-HSD1Human14.5Not explicitly stated
(Rac)-BMS-81633611β-HSD1Human10Not explicitly stated
(Rac)-BMS-81633611β-HSD1Mouse68Not explicitly stated

Signaling Pathways and Mechanism of Action

To understand the significance of the high selectivity of this compound, it is essential to visualize the distinct roles of 11β-HSD1 and 11β-HSD2 in glucocorticoid metabolism.

cluster_11b_hsd1 11β-HSD1 Pathway (Cortisol Amplification) cluster_11b_hsd2 11β-HSD2 Pathway (Cortisol Inactivation) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol_active Cortisol (active) HSD1->Cortisol_active GR_activation Glucocorticoid Receptor (GR) Activation Cortisol_active->GR_activation Metabolic_effects Metabolic Effects (e.g., gluconeogenesis, insulin resistance) GR_activation->Metabolic_effects Cortisol_inactive Cortisol (active) HSD2 11β-HSD2 Cortisol_inactive->HSD2 MR_protection Mineralocorticoid Receptor (MR) Protection Cortisol_inactive->MR_protection Blocked by 11β-HSD2 Cortisone_out Cortisone (inactive) HSD2->Cortisone_out Normal_MR_function Normal Mineralocorticoid Function MR_protection->Normal_MR_function

Figure 1. Opposing roles of 11β-HSD1 and 11β-HSD2 in cortisol metabolism.

Experimental Protocols

The determination of inhibitory activity and selectivity of compounds like this compound typically involves enzymatic assays. While the specific, detailed protocols for the BMS compounds are proprietary, a general methodology can be outlined based on standard practices for assessing 11β-HSD1 and 11β-HSD2 activity.

General Protocol for 11β-HSD1/2 Inhibition Assay:

A common method to assess the activity of these enzymes is through the use of cell lysates or tissue homogenates that express the target enzyme.[11] The conversion of a substrate (e.g., cortisol or cortisone) to its product is measured in the presence and absence of the inhibitor.

start Start: Prepare Assay Components enzyme_prep Prepare Enzyme Source (e.g., cell lysate expressing 11β-HSD1 or 11β-HSD2) start->enzyme_prep substrate_prep Prepare Substrate Solution (e.g., Cortisone for 11β-HSD1, Cortisol for 11β-HSD2) start->substrate_prep inhibitor_prep Prepare Serial Dilutions of this compound start->inhibitor_prep incubation Incubate Enzyme, Substrate, and Inhibitor enzyme_prep->incubation substrate_prep->incubation inhibitor_prep->incubation reaction_stop Stop the Enzymatic Reaction incubation->reaction_stop extraction Extract Steroids reaction_stop->extraction analysis Quantify Substrate and Product (e.g., LC-MS/MS) extraction->analysis data_analysis Calculate IC50 Values analysis->data_analysis end End: Determine Inhibitory Potency data_analysis->end

Figure 2. General experimental workflow for determining IC50 values.

Key Steps in the Assay:

  • Enzyme Source: Lysates from cells overexpressing human 11β-HSD1 or 11β-HSD2 are commonly used.[11]

  • Substrate: For 11β-HSD1, cortisone is used as the substrate to measure its conversion to cortisol. For 11β-HSD2, cortisol is the substrate, and its conversion to cortisone is monitored.[12][13]

  • Inhibitor: A range of concentrations of the test compound, such as this compound, is added to the assay to determine the dose-dependent inhibition.

  • Detection: The quantities of the substrate and the resulting product are typically measured using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated. The ratio of the IC50 for 11β-HSD2 to the IC50 for 11β-HSD1 provides the selectivity index.

Conclusion

The available data strongly supports that this compound is a potent inhibitor of 11β-HSD1. The racemate, BMS-816336, demonstrates an exceptionally high selectivity for 11β-HSD1 over 11β-HSD2, with a selectivity ratio exceeding 10,000-fold.[8][9][10] This high degree of selectivity is a critical feature, as it suggests a low potential for off-target effects related to the inhibition of 11β-HSD2. For researchers in drug development, the favorable selectivity profile of this compound makes it a promising candidate for further investigation in the treatment of metabolic diseases. The clear distinction in its activity against the two isozymes underscores the precision of its design and its potential for a targeted therapeutic effect.

References

Comparative Pharmacokinetic Analysis of BMS-816336 Enantiomers Remains Undisclosed in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific literature and clinical trial data reveals a notable absence of specific studies detailing the comparative pharmacokinetics of the enantiomers of BMS-816336. While information regarding the general preclinical pharmacokinetics and mechanism of action of BMS-816336 as a novel inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is available, there are no published studies that specifically investigate and compare the absorption, distribution, metabolism, and excretion (ADME) profiles of its individual stereoisomers.[1]

BMS-816336, identified as 2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone, has been evaluated in preclinical species and has shown oral bioavailability ranging from 20% to 72%.[1] The compound was designed for a pharmacokinetic profile characterized by a high peak-to-trough ratio and a short half-life in humans, aiming for once-daily administration.[1] However, this available data does not differentiate between the pharmacokinetic behaviors of its constituent enantiomers.

The study of enantiomer-specific pharmacokinetics is crucial in drug development, as stereoisomers of a chiral drug can exhibit significant differences in their interaction with biological systems. These differences can lead to variations in efficacy, toxicity, and overall pharmacokinetic profiles. The differential metabolism and pharmacokinetics of individual enantiomers have been established for various other drugs, underscoring the importance of such comparative studies.

For a thorough comparative analysis, specific experimental data on the individual enantiomers of BMS-816336 would be required. This would typically involve the following:

Experimental Protocols

A standard experimental workflow for a comparative pharmacokinetic study of enantiomers would include:

  • Test System: Utilization of relevant preclinical animal models (e.g., mice, rats, cynomolgus monkeys) and progression to human clinical trials.

  • Drug Administration: Administration of the individual enantiomers and the racemic mixture of BMS-816336 via relevant routes (e.g., oral, intravenous) at various dosages.

  • Sample Collection: Timed collection of biological samples, such as blood, plasma, and urine.

  • Bioanalytical Method: Development and validation of a stereoselective analytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral stationary phase, to quantify the concentration of each enantiomer in the collected samples.

  • Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters for each enantiomer, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Data Comparison: Statistical comparison of the calculated pharmacokinetic parameters between the enantiomers to identify any significant differences.

Data Presentation

The quantitative data from such a study would be summarized in tables to facilitate a clear comparison of the pharmacokinetic parameters of the BMS-816336 enantiomers.

Table 1: Illustrative Template for Comparative Pharmacokinetic Parameters of BMS-816336 Enantiomers

Pharmacokinetic ParameterEnantiomer 1Enantiomer 2Racemic Mixture
Cmax (ng/mL) Data N/AData N/AData N/A
Tmax (h) Data N/AData N/AData N/A
AUC (ng·h/mL) Data N/AData N/AData N/A
t½ (h) Data N/AData N/AData N/A
CL (L/h/kg) Data N/AData N/AData N/A
Vd (L/kg) Data N/AData N/AData N/A

Note: The table above is a template. No actual data for the enantiomers of BMS-816336 is currently available in the public domain.

Visualizations

A diagram illustrating the typical workflow for such a comparative study would be as follows:

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase Enantiomer Synthesis Enantiomer Synthesis Animal Dosing Animal Dosing Enantiomer Synthesis->Animal Dosing Racemic Synthesis Racemic Synthesis Racemic Synthesis->Animal Dosing Sample Collection (Blood, etc.) Sample Collection (Blood, etc.) Animal Dosing->Sample Collection (Blood, etc.) Chiral LC-MS/MS Chiral LC-MS/MS Sample Collection (Blood, etc.)->Chiral LC-MS/MS Quantification Quantification Chiral LC-MS/MS->Quantification PK Modeling PK Modeling Quantification->PK Modeling Parameter Comparison Parameter Comparison PK Modeling->Parameter Comparison

A typical workflow for a comparative pharmacokinetic study of drug enantiomers.

Without access to proprietary data from the developers of BMS-816336, a detailed comparative guide on its enantiomers' pharmacokinetics cannot be constructed. Researchers and drug development professionals interested in this specific area will need to await the potential publication of such data in the future.

References

Comparative Efficacy of (R)-BMS-816336 in Metabolic Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pre-clinical efficacy of (R)-BMS-816336, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, against other compounds in metabolic disease models. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways and workflows.

Introduction to this compound and the Role of 11β-HSD1

This compound is the (R)-enantiomer of BMS-816336, a potent and selective inhibitor of the enzyme 11β-HSD1. This enzyme is crucial in the tissue-specific regulation of glucocorticoids, converting inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue. Elevated levels of cortisol are associated with the development of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes. By inhibiting 11β-HSD1, this compound aims to reduce local cortisol concentrations, thereby ameliorating the downstream metabolic consequences. Preclinical studies on the racemate, BMS-816336, have indicated a robust acute pharmacodynamic effect in animal models of metabolic disease.

Efficacy in Diet-Induced Obese (DIO) Mouse Models

The diet-induced obese (DIO) mouse is a standard and widely used preclinical model that mimics many of the key features of human metabolic syndrome. The following tables present a comparative summary of the efficacy of the 11β-HSD1 inhibitor class in this model, with a focus on key metabolic parameters. While specific quantitative data for the (R)-enantiomer of BMS-816336 is not publicly available in tabulated form, the data for the racemate and other 11β-HSD1 inhibitors provide a strong indication of the expected therapeutic potential.

Table 1: Comparative Efficacy of 11β-HSD1 Inhibitors on Body Weight in DIO Mice

CompoundDoseDuration of TreatmentChange in Body WeightCitation
BMS-816336Data not publicly availableData not publicly available"Robust acute pharmacodynamic effect"
Carbenoxolone50 mg/kg/day (i.p.)16 days↓ 1.1- to 1.2-fold vs. vehicle[1]
PF-915275Data not publicly available4 weeksAlleviated NP-induced adiposity[2][3]

Table 2: Comparative Efficacy of 11β-HSD1 Inhibitors on Glucose Metabolism in DIO Mice

CompoundDoseExperimentKey FindingsCitation
BMS-816336Data not publicly availableData not publicly availableData not publicly available
Carbenoxolone50 mg/kg/day (i.p.)Intraperitoneal Glucose Tolerance Test (IPGTT)↓ 1.4-fold in plasma glucose vs. vehicle[1]
Carbenoxolone50 mg/kg/day (i.p.)Insulin Tolerance Test (ITT)↑ 1.4- to 1.8-fold greater reduction in glucose vs. vehicle[1]
PF-915275Not specifiedNot specifiedSignificantly decreased blood glucose levels in diabetic mice[4]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments used to assess the efficacy of 11β-HSD1 inhibitors in metabolic disease models.

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Strain: Male C57BL/6J mice are commonly used due to their susceptibility to developing obesity and insulin resistance on a high-fat diet.[5]

  • Diet: Mice are fed a high-fat diet (typically 60% kcal from fat) for a period of 8-12 weeks, starting at 6 weeks of age, to induce obesity. Control animals are maintained on a standard low-fat diet (typically 10% kcal from fat).[6]

  • Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.[6]

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly) to track the development of obesity.[6]

Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental assay to evaluate the body's ability to clear a glucose load, providing insights into glucose tolerance and insulin sensitivity.[7][8][9]

  • Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.[7]

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.[7]

  • Glucose Administration: A solution of D-glucose (typically 1-2 g/kg body weight) is administered orally via gavage.[7]

  • Blood Sampling: Blood samples are collected from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[7]

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

11β-HSD1 Signaling Pathway in Adipocytes

G Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol Nucleus Nucleus GR->Nucleus Translocation GeneTranscription Gene Transcription (e.g., lipogenic & gluconeogenic genes) Nucleus->GeneTranscription MetabolicEffects Adverse Metabolic Effects (↑ Adipogenesis, ↑ Insulin Resistance) GeneTranscription->MetabolicEffects BMS816336 This compound BMS816336->HSD1 G start Start: C57BL/6J Mice hfd High-Fat Diet (8-12 weeks) start->hfd dio Development of Diet-Induced Obesity (DIO) hfd->dio grouping Randomization into Treatment Groups dio->grouping treatment Daily Dosing: - Vehicle - this compound - Comparator grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt itt Insulin Tolerance Test (ITT) monitoring->itt analysis Data Analysis: - Body Weight Change - Glucose AUC - Insulin Sensitivity ogtt->analysis itt->analysis end End: Efficacy Assessment analysis->end

References

A Comparative Benchmarking Guide: (R)-BMS-816336 and Clinical-Stage 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-BMS-816336, an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), against other clinical candidates targeting the same enzyme. The information presented is intended to assist researchers and drug development professionals in evaluating the landscape of 11β-HSD1 inhibitors for the potential treatment of type 2 diabetes, metabolic syndrome, and other related disorders.

This compound is the enantiomer of the clinical candidate BMS-816336, a potent and selective 11β-HSD1 inhibitor. This enzyme is a key regulator of intracellular glucocorticoid levels, converting inactive cortisone to active cortisol, primarily in metabolic tissues such as the liver and adipose tissue. By inhibiting 11β-HSD1, these compounds aim to reduce local cortisol concentrations, thereby improving insulin sensitivity and glucose metabolism.

This guide summarizes available preclinical and clinical data for this compound and its comparators, presents detailed experimental methodologies for key assays, and visualizes the relevant biological pathway and experimental workflows.

Data Presentation: Comparative Analysis of 11β-HSD1 Inhibitors

The following tables summarize the available quantitative data for this compound and other notable clinical-stage 11β-HSD1 inhibitors.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50 / Ki (nM)Selectivity vs. 11β-HSD2SpeciesReference
This compound 11β-HSD1IC50: 14.5>1000-foldHuman[1]
11β-HSD1IC50: 50.3-Mouse[1]
11β-HSD1IC50: 16-Cynomolgus Monkey[1]
BMS-816336 11β-HSD1IC50: 3.0>10000-foldHuman[2]
INCB13739 11β-HSD1IC50: 3.2 (enzymatic)>1000-foldHuman[3]
11β-HSD1IC50: 1.1 (PBMC)>1000-foldHuman[3]
ABT-384 11β-HSD1Ki: 0.1-2.7-Human, Rodent, Monkey[4][5]
BI 187004 11β-HSD1--Human[5][6]
PF-00915275 11β-HSD1Ki: 2.3>667-fold (1.5% inhibition at 10 µM)Human
11β-HSD1EC50: 15 (HEK293 cells)-Human
Carbenoxolone 11β-HSD1IC50: ~300Non-selectiveMurine[7]

Table 2: Preclinical In Vivo Efficacy

CompoundAnimal ModelKey FindingsReference
BMS-816336 DIO Mice, Cynomolgus MonkeysRobust acute pharmacodynamic effect (ED50: 0.12 mg/kg in monkeys)[8]
INCB13739 Rats, Cynomolgus Monkeys>90% inhibition of 11β-HSD1 activity in adipose tissue for at least 24h[3]
PF-00915275 Cynomolgus MonkeysDose-dependent inhibition of prednisone to prednisolone conversion (max 87% at 3 mg/kg); dose-related reduction in insulin levels[9]
Carbenoxolone db/db MiceDose-dependent decrease in 11β-HSD1 activity in brain, adipose, and liver; improved fat mass, energy expenditure, serum lipids, insulin, and glucose tolerance[10]
Zucker RatsInhibited hepatic 11β-HSD1 activity; improved lipid profile[7]

Table 3: Pharmacokinetic Properties

CompoundSpeciesOral Bioavailability (%F)Key CharacteristicsReference
BMS-816336 Preclinical Species20-72%Predicted high peak-to-trough ratio and short half-life in humans[8]
INCB13739 Rats, Cynomolgus Monkeys51% (rats), 43% (monkeys)Good oral bioavailability[11]
ABT-384 Humans-Supports once-daily dosing; less than dose-proportional pharmacokinetics at single doses <8 mg[4][12]
BI 187004 HumansRapidly absorbedLong terminal half-life (106-124 h); non-proportional exposure increase with dose[3][13]
PF-00915275 Cynomolgus Monkeys-Half-life of 22 hours[14]

Table 4: Summary of Clinical Trial Outcomes

CompoundPhasePatient PopulationKey Efficacy ResultsSafety/TolerabilityReference
BMS-816336 Phase IHealthy VolunteersWell-tolerated-[2]
INCB13739 Phase IIType 2 Diabetes (on metformin)Significant reductions in A1C (-0.6%), fasting plasma glucose, and HOMA-IR; decreased total cholesterol, LDL, and triglycerides in hyperlipidemic patients; weight decrease relative to placebo.Well-tolerated; adverse events similar to placebo.[15]
ABT-384 Phase IHealthy Volunteers & ElderlyFull hepatic HSD-1 inhibition at ≥1 mg daily; increased ACTH, cortisol production, androgens, and estradiol.Well-tolerated; no maximum tolerated dose defined.[12]
BI 187004 Phase IIType 2 Diabetes (overweight/obese)Near-full inhibition of hepatic 11β-HSD1; no clinically relevant effects on glucose or lipid metabolism.Generally well-tolerated; most frequent adverse events were headache, diarrhea, flushing, and dizziness.[6][16]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used for high-throughput screening of 11β-HSD1 inhibitors.

  • Principle: The assay measures the conversion of cortisone to cortisol by 11β-HSD1. The amount of cortisol produced is quantified using a competitive immunoassay format with HTRF detection.

  • Materials:

    • Recombinant human 11β-HSD1 enzyme

    • Cortisone (substrate)

    • NADPH (cofactor)

    • Test compounds (e.g., this compound)

    • Cortisol-d2 (tracer)

    • Anti-cortisol-cryptate (donor fluorophore)

    • Anti-cortisol-d2 (acceptor fluorophore)

    • Assay buffer and plates

  • Procedure:

    • Incubate the 11β-HSD1 enzyme with the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding cortisone and NADPH.

    • Incubate to allow for the conversion of cortisone to cortisol.

    • Stop the reaction.

    • Add the HTRF detection reagents (cortisol-d2, anti-cortisol-cryptate, and anti-cortisol-d2).

    • Incubate to allow for the competitive binding of enzyme-produced cortisol and the cortisol-d2 tracer to the antibodies.

    • Read the fluorescence signal on a compatible plate reader. The HTRF signal is inversely proportional to the amount of cortisol produced.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[7][17]

Cell-Based 11β-HSD1 Activity Assay

This assay measures the inhibitory effect of a compound on 11β-HSD1 activity in a cellular context.

  • Principle: A cell line expressing 11β-HSD1 is treated with cortisone. The conversion of cortisone to cortisol by the intracellular enzyme is measured in the cell culture supernatant.

  • Materials:

    • Cell line expressing 11β-HSD1 (e.g., HEK293 cells transduced with a BacMam virus expressing human 11β-HSD1, or C2C12 myotubes)[7][17]

    • Cell culture medium and plates

    • Cortisone

    • Test compounds

  • Procedure:

    • Plate the 11β-HSD1-expressing cells and allow them to adhere.

    • Treat the cells with various concentrations of the test compound.

    • Add cortisone to the cell culture medium.

    • Incubate for a defined period to allow for intracellular conversion to cortisol.

    • Collect the cell culture supernatant.

    • Quantify the cortisol concentration in the supernatant using a suitable method, such as HTRF, ELISA, or LC-MS/MS.[7][15][17]

    • Determine the IC50 value of the inhibitor in the cellular environment.

In Vivo Assessment of 11β-HSD1 Inhibition in Animal Models

Animal models are used to evaluate the in vivo efficacy and pharmacokinetics of 11β-HSD1 inhibitors.

  • Principle: An appropriate animal model (e.g., diet-induced obese mice, db/db mice, or cynomolgus monkeys) is treated with the test compound. The inhibition of 11β-HSD1 and its effects on metabolic parameters are assessed.

  • Materials:

    • Animal model of metabolic disease

    • Test compound formulated for oral or other administration route

    • Analytical equipment for measuring drug levels and biomarkers

  • Procedure:

    • Acclimatize the animals and induce the disease state if necessary (e.g., high-fat diet).

    • Administer the test compound at different doses.

    • Collect biological samples (blood, urine, tissues) at various time points.

    • Assess 11β-HSD1 inhibition by:

      • Measuring the ratio of cortisol to cortisone or their metabolites in urine or plasma using LC-MS/MS.[11]

      • Ex vivo enzyme activity assays in liver and adipose tissue homogenates.[10]

    • Evaluate the effects on metabolic parameters, such as:

      • Fasting and postprandial blood glucose and insulin levels.

      • Glucose tolerance tests.

      • Body weight and composition.

      • Plasma lipid profiles (triglycerides, cholesterol).

    • Determine the pharmacokinetic profile of the compound by measuring its concentration in plasma over time.[3][4]

Mandatory Visualization

The following diagrams illustrate the 11β-HSD1 signaling pathway and a typical experimental workflow for evaluating inhibitors.

G 11β-HSD1 Signaling Pathway cluster_0 Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 NADPH Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol NADP+ Nucleus Nucleus GR->Nucleus GeneExpression Target Gene Expression Nucleus->GeneExpression ↑ Gluconeogenesis ↑ Adipogenesis Inhibitor This compound & Other Inhibitors Inhibitor->HSD11B1

Caption: 11β-HSD1 converts inactive cortisone to active cortisol, which then activates the glucocorticoid receptor.

G cluster_workflow In Vitro HTRF Assay Workflow Start Start PrepareReagents Prepare Enzyme, Substrate, Cofactor, and Inhibitor Start->PrepareReagents Incubate Incubate Enzyme with Inhibitor PrepareReagents->Incubate AddSubstrate Add Cortisone and NADPH Incubate->AddSubstrate Reaction Enzymatic Reaction (Cortisone → Cortisol) AddSubstrate->Reaction StopReaction Stop Reaction Reaction->StopReaction AddDetection Add HTRF Detection Reagents StopReaction->AddDetection ReadSignal Read HTRF Signal AddDetection->ReadSignal AnalyzeData Calculate IC50 ReadSignal->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vitro HTRF-based 11β-HSD1 inhibition assay.

References

Safety Operating Guide

Proper Disposal of (R)-BMS-816336: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of (R)-BMS-816336, a potent and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Adherence to these protocols is critical to ensure personnel safety and environmental protection. The information herein is intended to supplement, not replace, institutional and regulatory guidelines.

Key Safety and Hazard Information

This compound presents specific hazards that must be managed throughout its lifecycle in the laboratory, including disposal. The primary concerns are its oral toxicity and its significant, long-lasting toxicity to aquatic life.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C21H27NO3[1]
Molecular Weight 341.44 g/mol [1]
CAS Number 1009583-83-8[1]
IC50 (human 11β-HSD1) 14.5 nM[2]
IC50 (mouse 11β-HSD1) 50.3 nM[2]
IC50 (cynomolgus monkey 11β-HSD1) 16 nM[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting. This procedure is designed to be conducted by trained personnel familiar with handling hazardous chemical waste.

Materials Required:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves.

  • Designated, labeled, and sealable hazardous waste container.

  • Waste manifest or logbook as required by your institution's Environmental Health and Safety (EHS) department.

  • Fume hood.

Procedure:

  • Personnel Protection: Before handling this compound waste, don all required PPE. All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, including residual powder in original containers and contaminated consumables (e.g., weighing paper, pipette tips), in a designated, robust, and sealable hazardous waste container.

    • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Container Labeling: Label the hazardous waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: this compound.

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").

    • The approximate quantity of waste.

    • The date of accumulation.

  • Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

  • Documentation: Record the generation of the waste in the laboratory's waste log or manifest as per institutional policy. This creates a traceable record for disposal.

  • Disposal Arrangement: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. The waste must be transported by a licensed hazardous waste contractor to an approved waste disposal facility.

Visual Guidance: Disposal Workflow

The following diagrams illustrate the key decision points and logical flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work in a Fume Hood ppe->fume_hood segregate 3. Segregate Waste (Solid vs. Liquid) fume_hood->segregate label 4. Label Waste Container (Name, Hazards, Date) segregate->label store 5. Store in Designated Area label->store document 6. Document in Waste Log store->document contact_ehs 7. Contact EHS for Pickup document->contact_ehs end End: Disposal by Approved Facility contact_ehs->end

Caption: Procedural flow for the safe disposal of this compound.

Decision Pathway for Contaminated Items item Item Contaminated with This compound? disposable Is the item disposable? item->disposable decontaminate Can it be safely decontaminated? disposable->decontaminate No solid_waste Dispose as Solid Hazardous Waste disposable->solid_waste Yes decontaminate->solid_waste No liquid_waste Collect Decontamination Rinse as Liquid Waste decontaminate->liquid_waste Yes reuse Reuse Item liquid_waste->reuse

Caption: Decision-making for handling items contaminated with this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。